6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
6-bromo-4-chloro-8-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClFN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPMRRDVDYXAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640730 | |
| Record name | 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-71-6 | |
| Record name | 6-Bromo-4-chloro-8-fluoro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are of paramount importance. The quinoline scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents.[1] The specific compound, this compound, presents a unique combination of electron-withdrawing groups and multiple halogen substituents, making it a valuable synthon for creating complex molecular architectures. Its precise chemical structure, however, must be unambiguously confirmed before its potential can be explored. The presence of multiple positional isomers during synthesis necessitates a rigorous and multi-faceted analytical approach.
This technical guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating an integrated workflow that ensures self-validation at each step. This document is intended for researchers, medicinal chemists, and analytical scientists involved in the synthesis and characterization of complex organic molecules.
Chapter 1: Foundational Analysis via Mass Spectrometry
The initial and most critical step in characterizing an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing not only the exact mass but also crucial information about the elemental composition through isotopic patterns.
The Causality of Isotopic Pattern Analysis
For a molecule containing both bromine and chlorine, the analysis of the molecular ion cluster is non-negotiable. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] This unique natural abundance results in a highly characteristic isotopic pattern for the molecular ion (M⁺). Observing this specific pattern provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule, a core requirement for validating the target structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method Parameters:
-
Ionization Mode: Positive ion mode (to observe [M+H]⁺).
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >60,000 to ensure accurate mass measurement.
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard.
-
-
Data Acquisition: Infuse the sample solution and acquire the full scan mass spectrum.
Predicted Data and Interpretation
The molecular formula for this compound is C₁₀H₄BrClFN₂.[4][5] The expected HRMS data for the [M+H]⁺ ion cluster is summarized below. The presence of four distinct peaks (M, M+2, M+4, M+6) with the predicted m/z values and relative intensities is a powerful validation of the elemental composition.
| Ion Cluster | Contributing Isotopes | Calculated m/z ([M+H]⁺) | Predicted Relative Intensity |
| M⁺ | ¹²C₁₀¹H₅⁷⁹Br³⁵Cl¹⁹F¹⁴N₂ | 284.9411 | 100% |
| [M+2]⁺ | ¹²C₁₀¹H₅⁸¹Br³⁵Cl¹⁹F¹⁴N₂ / ¹²C₁₀¹H₅⁷⁹Br³⁷Cl¹⁹F¹⁴N₂ | 286.9391 | ~131% |
| [M+4]⁺ | ¹²C₁₀¹H₅⁸¹Br³⁷Cl¹⁹F¹⁴N₂ | 288.9360 | ~32% |
The observation of this distinct 100:131:32 pattern is a critical first checkpoint in the structure elucidation workflow.[6]
Chapter 2: Unraveling Connectivity with NMR Spectroscopy
While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity. A suite of 1D and 2D NMR experiments is required to piece together the quinoline scaffold and confirm the substituent positions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to be Performed:
-
1D: ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR: Mapping the Proton Environment
The structure contains only three aromatic protons. Their chemical shifts and coupling patterns are highly diagnostic.
-
H-2: This proton is on the pyridine ring, adjacent to the nitrogen and deshielded by the electron-withdrawing nitrile group. It is expected to be a singlet and appear significantly downfield.
-
H-5 and H-7: These two protons are on the carbocyclic ring and will appear as doublets due to coupling to each other (³JHH coupling). The fluorine at position 8 will likely induce a small through-space or ⁴J coupling to H-7, potentially broadening the signal or resolving into a doublet of doublets.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Rationale |
| H-2 | 8.8 - 9.2 | Singlet (s) | Deshielded by adjacent N and C3-CN group. |
| H-5 | 8.0 - 8.4 | Doublet (d) | Deshielded by Br at C6. |
| H-7 | 7.6 - 7.9 | Doublet of Doublets (dd) | Influenced by adjacent Br (C6) and F (C8). |
¹³C NMR and DEPT-135: The Carbon Skeleton
A total of 10 carbon signals are expected. The DEPT-135 experiment is crucial for distinguishing between CH carbons (positive signal) and quaternary carbons (absent signal).
-
Key Signals:
-
C≡N: The nitrile carbon will appear in a characteristic range (~115-120 ppm).
-
C-F Bond: The carbon directly attached to fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF ≈ 250-260 Hz), appearing as a doublet.[1]
-
Other Quaternary Carbons: C-3, C-4, C-6, C-8a, and C-4a will be absent in the DEPT-135 spectrum.
-
¹⁹F NMR: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe.[7][8]
-
Predicted Spectrum: A single resonance is expected for the fluorine atom at the C-8 position. Its chemical shift will be characteristic of an aryl fluoride.[9] The signal may appear as a doublet of doublets due to coupling with H-7 (⁴JHF) and potentially H-5 (⁵JHF), providing further confirmation of its position.
2D NMR: Assembling the Puzzle
2D NMR experiments are essential to connect the individual puzzle pieces obtained from 1D spectra.[10]
-
COSY: This experiment will show a clear cross-peak between H-5 and H-7, confirming their ortho relationship.
-
HSQC: This correlates each proton to its directly attached carbon. It will definitively link the signals for H-2, H-5, and H-7 to their respective carbons C-2, C-5, and C-7.
-
HMBC: This is the most powerful experiment for this molecule, as it reveals 2- and 3-bond correlations between protons and carbons. It allows for the unambiguous placement of the quaternary carbons and substituents.
The following diagram illustrates the most critical HMBC correlations needed to confirm the structure.
Caption: Key HMBC correlations confirming substituent positions.
Chapter 3: Orthogonal Verification with Vibrational Spectroscopy
Infrared (IR) spectroscopy provides an excellent and rapid method for confirming the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a crucial orthogonal verification technique.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Predicted Data and Interpretation
The IR spectrum will be dominated by a few highly characteristic absorption bands.
| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2230 | C≡N (Nitrile) | Stretch | Strong, Sharp |
| ~1600-1450 | C=C / C=N | Aromatic Ring Stretches | Medium to Strong |
| ~1100-1000 | C-F | Stretch | Strong |
| < 850 | C-Cl, C-Br | Stretch | Medium (in fingerprint region) |
The unambiguous observation of a sharp peak around 2230 cm⁻¹ is definitive proof of the nitrile group's presence.[11]
Chapter 4: The Integrated Elucidation Workflow
A robust structure elucidation strategy relies on a logical flow of experiments where the output of one technique informs the next and provides cross-validation. This workflow minimizes ambiguity and builds a self-consistent dataset.
Sources
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An In-depth Technical Guide to 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS 886362-71-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the synthetic compound 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile, identified by CAS number 886362-71-6. While specific experimental data for this molecule is not extensively available in peer-reviewed literature, this document synthesizes information from related quinoline-3-carbonitrile and fluoroquinolone analogs to present a scientifically grounded perspective on its potential characteristics and applications. The guide covers its core chemical and physical properties, a proposed mechanism of action based on established knowledge of the broader compound class, a representative synthetic protocol, and suggested experimental workflows for its comprehensive characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar quinoline-based scaffolds.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, antifungal, and anticancer agents.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a cyano group at the 3-position and halogens at other positions, as seen in this compound, often imparts potent and specific biological activities.
Core Properties of this compound
Based on available data for this compound and its close analogs, the following core properties can be summarized.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 886362-71-6 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₃BrClFN₂ | N/A |
| Appearance | White to pale yellow solid | [2] |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform); Insoluble in water | [2] |
| Melting Point | Approximately 190-192 °C | [2] |
Structural Attributes
The structure of this compound is characterized by a quinoline core with several key functional groups that are expected to influence its biological activity:
-
Quinoline Core: Provides the fundamental scaffold for interaction with biological targets.
-
3-Carbonitrile Group: This electron-withdrawing group can participate in hydrogen bonding and may be crucial for binding to target enzymes.
-
Halogen Substituents (Bromo, Chloro, Fluoro): The presence and position of these halogens can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The fluorine atom at the 8-position is a common feature in many potent fluoroquinolone antibiotics.
Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase
While direct experimental evidence for the mechanism of action of this compound is not available, its structural similarity to fluoroquinolone antibiotics strongly suggests that it may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[3][4][5]
The Role of DNA Gyrase and Topoisomerase IV
DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[5] Topoisomerase IV is another type II topoisomerase that is primarily involved in the decatenation of daughter chromosomes following replication. Both enzymes are vital for bacterial survival, making them excellent targets for antibiotics.[4]
Postulated Inhibitory Action
It is hypothesized that this compound binds to the complex of DNA gyrase and DNA, stabilizing a transient state where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death. The quinoline core is thought to intercalate with the DNA, while the functional groups at various positions would interact with specific amino acid residues in the enzyme's active site.
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodology (Hypothetical)
Step 1: Synthesis of a 6-Bromo-8-fluoro-4-hydroxyquinoline Intermediate
-
React a suitably substituted aniline (e.g., 4-bromo-2-fluoroaniline) with diethyl (ethoxymethylene)malonate.
-
Heat the resulting intermediate in a high-boiling point solvent (e.g., diphenyl ether) to facilitate cyclization to the corresponding 4-hydroxyquinoline.
Step 2: Chlorination of the 4-hydroxyquinoline
-
Treat the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically performed in the presence of a catalytic amount of a base like N,N-dimethylformamide (DMF).
-
Work-up involves carefully quenching the reaction mixture with ice water and neutralizing with a base to precipitate the 4-chloroquinoline product.
Step 3: Introduction of the 3-carbonitrile group
-
This step is more complex and could involve several strategies. One possibility is the direct cyanation of a 3-bromo or 3-iodo precursor, which would first need to be synthesized.
-
Alternatively, the carbonitrile group could be introduced earlier in the synthesis, for example, by using a starting material that already contains a cyanoacetate moiety.
Note: This is a generalized and hypothetical protocol. The actual synthesis would require careful selection of reagents, reaction conditions, and purification methods.
Recommended Experimental Workflows for Characterization
For researchers embarking on the study of this compound, a systematic approach to its characterization is essential.
In Vitro Characterization Workflow
Caption: A recommended workflow for the in vitro characterization of the compound.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of the compound in a suitable broth medium.
-
Inoculate each dilution with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus).
-
Incubate the cultures under appropriate conditions.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
DNA Gyrase Inhibition Assay:
-
This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.
-
The reaction mixture typically contains relaxed plasmid DNA, DNA gyrase, ATP, and various concentrations of the test compound.
-
The reaction products are analyzed by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Future Directions and Conclusion
This compound represents an intriguing scaffold for the development of novel therapeutic agents, particularly in the antibacterial space. Its structural features suggest a potential mechanism of action involving the inhibition of bacterial DNA gyrase. However, it is crucial to emphasize that the information presented in this guide is largely based on extrapolation from related compounds. Rigorous experimental validation is required to confirm its synthesis, physicochemical properties, biological activity, and mechanism of action. Future research should focus on the efficient synthesis of this compound, followed by a comprehensive in vitro and in vivo evaluation to ascertain its true therapeutic potential.
References
- ChemBK. 886362-71-6 - Introduction.
- MySkinRecipes. This compound.
- MDPI. In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase.
- Slideshare. B. Pharm Graduate Medicinal Chemistry Unit III Quinolones, Fluoroquinolones & Nitrofurazone.
- YouTube. Topic (36) Structure Activity Relationship of Quinolones.
- National Center for Biotechnology Information. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis.
- National Center for Biotechnology Information. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
- National Center for Biotechnology Information. Quinoline: A versatile heterocyclic.
- ResearchGate. (PDF) Fluoroquinolones Medicinal Chemistry.
- National Center for Biotechnology Information. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- Patsnap. 6-bromo-4-chloroquinoline preparation method.
- UNIMIB. Fluoroquinolone-Gyrase-DNA Complexes.
- National Center for Biotechnology Information. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.
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- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to the Quinoline Nucleus: A Technical Primer on Modern Synthetic Pathways
Introduction: The Enduring Legacy of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this privileged structure is the foundational core of numerous natural products, most notably the antimalarial alkaloid quinine, and a vast array of synthetic compounds with a broad spectrum of pharmacological activities.[3][4] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve potent and selective interactions with diverse biological targets.[1] Consequently, quinoline derivatives have found application as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents, among others.[5][6][7][8]
This technical guide provides an in-depth exploration of the key synthetic pathways for accessing novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of established protocols but also insights into the mechanistic underpinnings and strategic considerations that guide the modern synthetic chemist. We will delve into the classic named reactions that form the historical bedrock of quinoline synthesis and progress to contemporary methodologies that offer enhanced efficiency, broader substrate scope, and greener reaction profiles.
I. The Pillars of Quinoline Synthesis: Classic Named Reactions
For over a century, a set of robust and reliable named reactions has provided the primary means for constructing the quinoline core.[3] Understanding these pathways is essential for any chemist working in this area.
A. The Skraup Synthesis: A Forceful Condensation
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous reaction that constructs the quinoline ring from an aniline, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (often nitrobenzene).[3][9] The reaction is notoriously exothermic and requires careful temperature control.[10]
Causality in Experimental Choices: The use of concentrated sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to acrolein, the key electrophile, and facilitates the subsequent cyclization and dehydration steps.[3][10] The oxidizing agent is crucial for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[9]
Reaction Mechanism:
-
Dehydration of Glycerol: Glycerol is dehydrated by sulfuric acid to form acrolein.
-
Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization.
-
Oxidation: The 1,2-dihydroquinoline intermediate is oxidized to furnish the quinoline product.[10]
Caption: Reaction mechanism of the Skraup synthesis.
Representative Protocol: Synthesis of Quinoline [10]
-
In a 2-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully mix aniline (186 g, 2.0 mol), nitrobenzene (61.5 g, 0.5 mol), anhydrous ferrous sulfate (10 g), and glycerol (248 g, 2.7 mol).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (200 ml).
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C. Yield: 84-91% .
B. The Doebner-von Miller Reaction: A Versatile Modification
A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[3][11] The reaction is typically catalyzed by Brønsted or Lewis acids.[11]
Causality in Experimental Choices: The in situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds (the Beyer method) adds to the versatility of this reaction.[11] The choice of acid catalyst can influence the reaction rate and the prevalence of side reactions, such as polymerization of the unsaturated starting material.[12]
Reaction Mechanism: The mechanism is believed to involve a series of conjugate additions, condensations, and eliminations, culminating in an oxidative aromatization to form the quinoline ring.[11] A proposed fragmentation-recombination pathway can explain certain isotopic labeling studies.[13]
Caption: General experimental workflow for the Doebner-von Miller synthesis.
Representative Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [12]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the reaction mixture, neutralize with a strong base (e.g., NaOH), and extract the product with an organic solvent.
-
Dry the organic layer and purify by distillation.
C. The Combes Synthesis: Condensation with β-Diketones
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][14]
Causality in Experimental Choices: The use of a strong acid like sulfuric acid or polyphosphoric acid is essential to catalyze both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization, which is the rate-determining step.[3][14][15] The substitution pattern on the aniline can influence the regioselectivity of the cyclization.[14]
Reaction Mechanism:
-
Enamine Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[3][15]
-
Cyclization and Aromatization: The enamine undergoes acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[3][15]
Representative Protocol: Synthesis of 2,4-Dimethylquinoline [3]
-
Aniline is condensed with acetoacetone.
-
The resulting intermediate is cyclized in the presence of sulfuric acid or polyphosphoric acid to yield 2,4-dimethylquinoline.[3]
D. The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a highly convergent and widely used method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[16][17][18] This reaction can be catalyzed by acids or bases.[16][17]
Causality in Experimental Choices: The choice of catalyst (acid or base) depends on the specific substrates. Lewis acids are also effective catalysts.[16] The reaction's versatility allows for the synthesis of highly functionalized quinolines by varying both the 2-aminoaryl carbonyl compound and the methylene-containing reactant.[17][18]
Reaction Mechanism: Two primary mechanisms are proposed:[16]
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl compounds is followed by cyclization (formation of a Schiff base) and dehydration.
-
Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.
Caption: Two possible mechanisms for the Friedländer synthesis.
Representative Protocol: Synthesis of Substituted Quinolines under Microwave Conditions [4]
-
A reusable solid acid catalyst, Nafion NR50, is utilized for the Friedländer quinoline synthesis in ethanol under microwave irradiation.
-
The reaction involves 2-aminoaryl ketones and α-methylene carbonyl compounds as the key substrates.
-
This method offers an environmentally friendly approach to quinoline synthesis.[4]
II. Modern Frontiers in Quinoline Synthesis
While the classic named reactions remain valuable, modern synthetic chemistry has introduced new methodologies that offer milder reaction conditions, greater functional group tolerance, and novel pathways to quinoline derivatives.
A. Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and quinoline synthesis is no exception.[19][20] These methods often involve C-H bond activation, cross-coupling reactions, and oxidative annulation strategies, providing access to complex quinoline structures that are difficult to obtain through classical methods.[4][20] Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper have all been successfully employed.[4][20]
Key Advantages:
-
High Efficiency and Selectivity: Transition-metal catalysts can promote reactions with high atom economy and regioselectivity.
-
Mild Reaction Conditions: Many of these reactions proceed under milder conditions than the classic named reactions, allowing for greater functional group tolerance.
-
Novel Disconnections: These methods enable novel retrosynthetic disconnections, expanding the range of accessible quinoline derivatives.
Example: Palladium-Catalyzed Oxidative Annulation A method for synthesizing 2-substituted quinoline derivatives involves the palladium-catalyzed allylic C-H oxidative annulation.[4] Another approach utilizes the palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline under redox-neutral conditions.[4]
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[21][22][23] In the context of quinoline synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields.[22][23][24][25]
Causality in Experimental Choices: The use of microwave irradiation provides efficient and uniform heating of the reaction mixture, leading to a dramatic increase in reaction rates.[23][25] Polar solvents are often used as they couple effectively with microwave energy, though solvent-free conditions are also possible and offer a greener alternative.[23]
Representative Protocol: Microwave-Assisted Three-Component Synthesis [25]
-
In a microwave-safe vessel, combine equimolar amounts of a formyl-quinoline derivative (0.05 mmol), a primary heterocyclic amine (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).
-
Add DMF (1.0 mL) as the solvent.
-
Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.
C. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains significant portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.[26][27] Several MCRs have been developed for the synthesis of quinoline derivatives, including variations of the Povarov, Gewald, and Ugi reactions.[26][27]
Key Advantages:
-
Convergence and Efficiency: MCRs allow for the rapid construction of complex molecular scaffolds in a single step.[26]
-
Diversity-Oriented Synthesis: The combinatorial nature of MCRs is well-suited for the generation of libraries of quinoline derivatives for drug discovery screening.
-
Green Chemistry: By reducing the number of synthetic steps and purification procedures, MCRs align with the principles of green chemistry.[28]
III. Data Summary and Comparison
The following table summarizes the key features of the discussed synthetic pathways.
| Synthesis Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | High Temperature, Strongly Acidic | Inexpensive starting materials, robust | Harsh conditions, low functional group tolerance, exothermic |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acidic (Brønsted or Lewis), Heating | Greater versatility than Skraup, access to substituted quinolines | Polymerization side reactions, can be harsh |
| Combes | Aniline, β-Diketone | Strongly Acidic, Heating | Access to 2,4-disubstituted quinolines | Requires β-diketones, harsh conditions |
| Friedländer | 2-Aminoaryl Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Convergent, high versatility, milder options available | Starting materials can be complex to synthesize |
| Transition-Metal Catalyzed | Varies (e.g., Anilines, Alkynes) | Metal Catalyst (Pd, Ru, Cu, etc.), often milder | High efficiency, novel structures, good functional group tolerance | Catalyst cost and toxicity, optimization required |
| Microwave-Assisted | Varies (adapts classic and modern methods) | Microwave Irradiation | Drastically reduced reaction times, often higher yields | Requires specialized equipment |
| Multicomponent Reactions | 3+ Reactants (e.g., Aniline, Aldehyde, Alkyne) | Often Catalyzed, One-Pot | Highly efficient, rapid library generation, green | Reaction discovery and optimization can be complex |
Conclusion: An Ever-Expanding Toolkit for Quinoline Synthesis
The synthesis of novel quinoline derivatives remains a vibrant and evolving field of research, driven by the significant therapeutic potential of this heterocyclic scaffold.[29][30][31] The classic named reactions, while over a century old, continue to be workhorse methods for the construction of the quinoline core.[3][27] However, the advent of modern synthetic techniques, including transition-metal catalysis, microwave-assisted synthesis, and multicomponent reactions, has dramatically expanded the synthetic chemist's toolkit.[4][19][24][26] These innovative approaches provide access to a wider array of functionalized quinolines under milder and more efficient conditions, paving the way for the discovery of the next generation of quinoline-based therapeutics. The judicious selection of a synthetic pathway, guided by an understanding of the underlying mechanisms and the specific structural goals, is paramount to success in this exciting area of drug discovery.
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- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed.
- Biological activities of quinoline derivatives. (n.d.). PubMed.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Preprints.org.
- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2020). RSC Publishing.
- Microwave‐Assisted Synthesis of Quinoline Derivatives from Is
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
- Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.
- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online.
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- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- A review on transition-metal mediated synthesis of quinolines. (2018).
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Royal Society of Chemistry.
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- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
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- Doebner-Miller reaction and applic
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- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the prospective biological activities of the novel synthetic compound, 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile. Drawing upon the extensive and well-documented bioactivities of the quinoline scaffold and its substituted derivatives, we will delineate a scientifically grounded rationale for investigating this molecule's potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. This document is intended to serve as a foundational resource, offering not only a comprehensive theoretical framework but also actionable experimental protocols to empower researchers in the validation of its therapeutic promise.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, leading to a diverse array of pharmacological activities.[1][3] Quinoline derivatives have been successfully developed into drugs for a wide range of conditions, including malaria (chloroquine), cancer (camptothecin), and bacterial infections.[1][2] The inherent biological activity of the quinoline nucleus, coupled with the electronic and steric contributions of various substituents, makes it a fertile ground for drug discovery.[4] The subject of this guide, this compound, incorporates several key pharmacophoric features—halogens and a carbonitrile group—that have been shown to enhance the biological efficacy of the quinoline core.
Predicted Biological Activities and Mechanistic Insights
Based on the established pharmacological profiles of structurally analogous compounds, this compound is predicted to exhibit significant activity in three primary areas: oncology, infectious diseases, and enzyme modulation.
Anticancer Potential: A Multi-pronged Attack on Malignancy
The quinoline scaffold is a well-established platform for the development of anticancer agents, with derivatives demonstrating a variety of cytotoxic mechanisms.[2][4][5][6] The presence of halogen atoms and a carbonitrile group on the quinoline ring of our target molecule suggests a strong potential for potent anticancer activity.
Predicted Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, such as EGFR-TK, which are crucial for cancer cell proliferation and survival.[4] The carbonitrile group, in particular, has been identified as a key feature in some quinoline-based kinase inhibitors.[2]
-
Topoisomerase Inhibition: Compounds like camptothecin, a quinoline alkaloid, exert their anticancer effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[1][2] The planar aromatic structure of the quinoline ring allows for intercalation into DNA, a mechanism also observed in some anticancer quinolines.[7]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6]
-
Induction of Apoptosis: Ultimately, the goal of many anticancer therapies is to induce programmed cell death (apoptosis) in malignant cells. Quinoline derivatives have been shown to trigger apoptosis through various signaling pathways.[8]
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for anticancer evaluation.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Halogenated quinolines have a long history of use as antimicrobial agents.[1] The presence of bromo and chloro substituents on the quinoline ring of this compound strongly suggests potential antibacterial and antifungal properties.[9][10]
Predicted Mechanisms of Action:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of antibiotics, target these essential bacterial enzymes, leading to the inhibition of DNA replication and repair. The fluoro group at position 8 of our target molecule is a key feature of many potent fluoroquinolones.
-
Disruption of Cell Wall Synthesis: Some quinoline derivatives are believed to interfere with the synthesis of the bacterial cell wall, a mechanism that can lead to cell lysis.[11]
-
Enzyme Inhibition: Quinolines can inhibit various microbial enzymes crucial for their survival and virulence.[12]
Experimental Workflow for Antimicrobial Activity Assessment
Caption: Workflow for antimicrobial evaluation.
Enzyme Inhibition: A Target for Diverse Pathologies
Beyond their roles in cancer and infectious diseases, quinoline derivatives are known to inhibit a variety of enzymes implicated in other pathological conditions.[7][13][14]
Predicted Targets:
-
Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Substituted quinolines have been identified as effective inhibitors of human carbonic anhydrase isoforms I and II.[7][14]
-
Acetylcholinesterase (AChE): AChE inhibitors are the primary treatment for Alzheimer's disease. Several quinoline derivatives have demonstrated potent AChE inhibitory activity.[7][14]
-
DNA Methyltransferases (DNMTs): The inhibition of DNMTs is a promising strategy in cancer therapy. Recent studies have shown that quinoline-based compounds can inhibit human DNMT1.[13][15]
Experimental Workflow for Enzyme Inhibition Assays
Caption: General workflow for enzyme inhibition assays.
Detailed Experimental Protocols
Anticancer Activity
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Summary of Predicted Activities and Starting Points for Investigation
| Potential Biological Activity | Key Molecular Targets | Suggested Starting Cell Lines/Strains | Primary Assay |
| Anticancer | Tyrosine Kinases (e.g., EGFR), Topoisomerases, Tubulin | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT/XTT Assay |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Staphylococcus aureus, Escherichia coli | Broth Microdilution (MIC) |
| Antifungal | - | Candida albicans, Aspergillus niger | Broth Microdilution (MIC) |
| Enzyme Inhibition | Carbonic Anhydrase, Acetylcholinesterase, DNMTs | - | Specific Enzyme Inhibition Assays |
Conclusion
This compound is a molecule of significant interest for drug discovery. The convergence of a privileged quinoline scaffold with strategically placed halogen and carbonitrile substituents provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental frameworks and detailed protocols provided in this guide offer a clear path for researchers to systematically evaluate its biological activities and unlock its therapeutic potential.
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Investigating the Mechanism of Action for Substituted Quinolines: A Technical Guide for Drug Development Professionals
Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of cornerstone drugs for treating infectious diseases and cancer.[2][3] The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and target specificity. This guide provides an in-depth exploration of the primary mechanisms of action for substituted quinolines across three major therapeutic domains: antiparasitic, antibacterial, and anticancer, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.
Antiparasitic Mechanism: The Disruption of Heme Detoxification in Plasmodium
The most prominent antiparasitic application of quinolines is in the treatment of malaria. Drugs like chloroquine, quinine, and mefloquine have been vital in combating the Plasmodium parasite.[4] Their primary mechanism of action targets a critical metabolic process within the parasite's intraerythrocytic life cycle: the detoxification of heme.[5]
The Causality of Heme Toxicity and Hemozoin Formation
During its growth within red blood cells, the Plasmodium parasite digests vast quantities of host hemoglobin in its acidic food vacuole to obtain essential amino acids.[5] This process releases large amounts of free heme (ferriprotoporphyrin IX), a toxic byproduct that can generate reactive oxygen species and destabilize membranes.[6] To protect itself, the parasite has evolved a unique detoxification pathway: it polymerizes the toxic heme into an inert, insoluble crystal called hemozoin, also known as malaria pigment.[7][8] This crystallization process is therefore an essential survival mechanism for the parasite and presents a prime target for therapeutic intervention.
Quinoline-Mediated Inhibition
Quinoline antimalarials exploit this detoxification pathway. Chloroquine, a weak base, readily diffuses across membranes and accumulates to high concentrations (up to 1000-fold) within the acidic environment of the parasite's food vacuole.[4] Once inside, the high concentration of chloroquine is believed to interfere with hemozoin formation.[6] The prevailing hypothesis is that the drug caps the growing faces of the hemozoin crystal, preventing further polymerization of heme monomers.[7] This inhibition leads to a buildup of toxic, free heme within the parasite, causing oxidative damage and membrane lysis, ultimately killing the parasite with its own metabolic waste.[4][5]
Caption: Antimalarial mechanism of quinolines via inhibition of hemozoin formation.
Experimental Protocol: In Vitro Hemozoin Inhibition Assay (Colorimetric)
This assay provides a robust, high-throughput method to screen for compounds that inhibit the formation of β-hematin (a synthetic form of hemozoin).[8] The principle relies on the fact that monomeric heme is soluble in bicarbonate, while polymerized β-hematin is not.
Methodology:
-
Preparation of Reagents:
-
Hemin Stock: Dissolve hemin chloride in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[8]
-
Assay Buffer: Prepare a 1 M acetate buffer, pH 4.8.[8]
-
Test Compounds: Prepare serial dilutions of the substituted quinoline compounds in DMSO.
-
Initiator: Use a solution of Tween 20 as a catalyst for β-hematin formation.[8][9]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the hemin solution (e.g., 111.1 µM in acetate buffer).
-
Add 2 µL of the test compound dilutions (and a DMSO-only vehicle control).
-
Initiate the polymerization reaction by adding 10 µL of the Tween 20 solution.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Quantification:
-
Following incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Carefully remove the supernatant containing unreacted heme.
-
Resuspend the β-hematin pellet in a known volume of a suitable buffer.
-
Alternatively, a simpler colorimetric method measures the decrease in absorbance of free heme. After incubation, record the absorbance at 415 nm.[8] The fraction of heme converted to β-hematin can be calculated based on the reduction in absorbance compared to controls.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression.
-
| Compound | Target Organism | Hemozoin Inhibition (IC50) |
| Chloroquine | Plasmodium falciparum | 10-20 µM |
| Quinine | Plasmodium falciparum | 30-50 µM |
| Amodiaquine | Plasmodium falciparum | 2-5 µM |
Note: IC50 values are approximate and can vary based on specific assay conditions.[8][10]
Antibacterial Mechanism: Targeting Bacterial Type II Topoisomerases
The development of nalidixic acid in the 1960s, a byproduct of chloroquine synthesis, ushered in the era of quinolone antibiotics.[11] The subsequent addition of a fluorine atom gave rise to the highly potent fluoroquinolones (e.g., ciprofloxacin). These agents are bactericidal drugs that interfere with DNA replication.[11][12]
The Essential Role of DNA Gyrase and Topoisomerase IV
Bacteria require two essential type II topoisomerases, DNA gyrase and topoisomerase IV, to manage DNA topology during replication.[12]
-
DNA Gyrase: Unique to bacteria, this enzyme introduces negative supercoils into DNA, which is crucial for relieving the torsional stress that builds up ahead of the replication fork.[12][13]
-
Topoisomerase IV: This enzyme's primary role is to decatenate (unlink) the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[14]
Both enzymes function by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing it.[12]
Quinolone-Induced Chromosomal Fragmentation
Quinolones do not inhibit the enzymes' ability to bind or cut DNA. Instead, they act by converting these essential enzymes into cellular toxins.[15][16] They achieve this by binding to the enzyme-DNA complex and stabilizing the "cleavage complex" intermediate, where the DNA is cut but not yet resealed.[13][15] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that stall replication forks.[17] At bactericidal concentrations, this widespread DNA damage triggers cell death.[13][17]
Caption: Antibacterial mechanism of quinolones via stabilization of the cleavage complex.
Experimental Protocol: In Vitro DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of a type II topoisomerase, such as Topoisomerase IV or human Topoisomerase II.[14][18] It uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules, as a substrate.[14]
Methodology:
-
Materials:
-
Purified Topoisomerase II or IV enzyme.
-
Kinetoplast DNA (kDNA) substrate.
-
10x Enzyme Assay Buffer (e.g., 500 mM Tris-HCl, 1.25 M NaCl, etc.).[19]
-
ATP solution (required for enzyme activity).
-
Test quinoline compounds at various concentrations.
-
Stop Solution/Loading Dye (containing SDS and a tracking dye).
-
Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide).
-
-
Reaction Setup (in microcentrifuge tubes):
-
Prepare a reaction mix containing assay buffer, ATP, and kDNA.
-
Aliquot the mix into tubes.
-
Add the test compound or vehicle control (DMSO) to each tube.
-
Initiate the reaction by adding a predetermined amount of the topoisomerase enzyme. Controls should include a "no enzyme" lane and an "enzyme + vehicle" lane.
-
Incubate the reaction at 37°C for 30-60 minutes.[18]
-
-
Termination and Visualization:
-
Interpreting Results:
-
Catenated kDNA (Control, no enzyme): Will be trapped in the loading well as it's too large to migrate into the gel.[20]
-
Decatenated Minicircles (Control, enzyme + vehicle): The enzyme will release individual DNA minicircles from the network, which will migrate into the gel as distinct bands.[20]
-
Inhibition (Enzyme + test compound): An effective inhibitor will prevent decatenation, resulting in a decrease in the intensity of the minicircle bands and an increase in the amount of kDNA retained in the well. The IC50 is the concentration that inhibits 50% of the decatenation activity.
-
| Compound | Target Enzyme | Inhibition (IC50) |
| Ciprofloxacin | E. coli DNA Gyrase | ~1-5 µg/mL |
| Nalidixic Acid | E. coli DNA Gyrase | ~50-100 µg/mL |
| Moxifloxacin | S. aureus Topo IV | ~0.5-2 µg/mL |
Note: IC50 values are approximate and depend on the specific enzyme and assay conditions.[13]
Anticancer Mechanisms: A Multifaceted Approach
The success of quinolines against bacterial topoisomerases led to the exploration of their activity against the human orthologs, which are validated anticancer targets.[21][22] While topoisomerase inhibition remains a key mechanism, anticancer quinolines exhibit a broader range of actions.[23][24]
Primary Mechanism: Human Topoisomerase II Inhibition
Similar to their antibacterial counterparts, many anticancer quinoline derivatives function as topoisomerase II "poisons."[21] They stabilize the cleavage complex between human topoisomerase II and DNA, leading to persistent DNA double-strand breaks.[20] Because cancer cells are rapidly proliferating, they are particularly vulnerable to this type of DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death).[22][24]
Diverse Secondary Mechanisms
The structural versatility of the quinoline scaffold has enabled the development of compounds that target various other pathways critical to cancer cell survival and proliferation:[23][25]
-
Kinase Inhibition: Many cellular signaling pathways that drive cancer growth are controlled by protein kinases. Substituted quinolines have been designed to inhibit key kinases such as Pim-1 kinase, Vascular Endothelial Growth Factor Receptors (VEGFR), and Src/Abl kinases.[21][23]
-
Tubulin Polymerization Inhibition: The mitotic spindle, essential for cell division, is composed of tubulin polymers. Some quinoline derivatives can interfere with tubulin dynamics, leading to mitotic arrest and apoptosis.[23]
-
Induction of Apoptosis: Beyond DNA damage, certain quinolines can directly induce apoptosis by causing mitochondrial dysfunction or generating an overproduction of reactive oxygen species (ROS).[25]
Caption: General experimental workflow for assessing the anticancer potential of quinolines.
Key Experimental Protocols
A. MTT Assay for Cellular Viability
This colorimetric assay is a standard initial screen to determine a compound's cytotoxic effect on cancer cell lines.[26]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with serial dilutions of the test quinoline compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm). The intensity of the color is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[26]
B. Cell Cycle Analysis by Flow Cytometry
This protocol determines if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[26]
-
Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires treating the cells with RNase to prevent staining of double-stranded RNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. A potent inhibitor may cause an accumulation of cells in a specific phase compared to the control population.[26]
Conclusion
Substituted quinolines are a testament to the power of scaffold-based drug discovery. Their mechanisms of action, while diverse, often converge on fundamental cellular processes such as metabolic detoxification and DNA replication. For researchers, a deep understanding of these mechanisms is paramount. The experimental protocols detailed in this guide—from hemozoin inhibition and DNA decatenation to cytotoxicity and cell cycle analysis—form the bedrock of a robust investigation into the therapeutic potential of novel quinoline derivatives. By elucidating the precise molecular interactions and their downstream cellular consequences, we can continue to refine this privileged scaffold to develop next-generation therapies with enhanced efficacy and selectivity.
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Poly-halogenated Quinolines: A Technical Guide to Synthesis, Applications, and Future Frontiers in Research and Development
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its inherent biological activity and versatile chemical functionality have made it a cornerstone for drug development for over a century.[2][3][4] A particularly potent strategy for modulating the efficacy and pharmacokinetic properties of quinoline-based compounds is poly-halogenation. The introduction of multiple halogen atoms (F, Cl, Br, I) profoundly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6] This guide provides an in-depth technical overview of the synthesis, multifaceted applications, and future potential of poly-halogenated quinolines for researchers, scientists, and drug development professionals. We will delve into their critical role as anticancer, antimalarial, neuroprotective, and antibacterial agents, supported by mechanistic insights, structure-activity relationship (SAR) data, and detailed experimental workflows.
The Quinoline Core: A Foundation for Innovation
Quinoline and its derivatives are ubiquitous in nature and synthetic chemistry, forming the backbone of numerous pharmaceuticals, including the historic antimalarial quinine and modern fluoroquinolone antibiotics.[3][7] The scaffold's unique electronic properties and its ability to be functionalized at various positions make it an ideal starting point for designing novel therapeutic agents.[2]
The Strategic Impact of Poly-Halogenation
Halogenation is a powerful tool in medicinal chemistry. Introducing halogen atoms can:
-
Enhance Lipophilicity: This can improve membrane permeability and access to intracellular targets. Fluorine, in particular, is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism.[5]
-
Modulate Electronic Properties: Halogens are electron-withdrawing, which can alter the pKa of the quinoline nitrogen and influence hydrogen bonding capabilities.
-
Form Halogen Bonds: These are non-covalent interactions between a halogen atom and a Lewis base, which can contribute significantly to ligand-receptor binding affinity and specificity.
-
Serve as Synthetic Handles: Halogenated positions provide reactive sites for further chemical modification through cross-coupling reactions, allowing for the creation of diverse compound libraries.[5][8]
Synthesis of Poly-halogenated Quinolines: From Classic Reactions to Modern Precision
The construction of the quinoline core and the subsequent introduction of halogens can be achieved through various synthetic routes.
Classical Synthetic Methodologies
Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have long been employed to create the quinoline ring system.[9][10][11] These often involve the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.[11] While foundational, these methods can sometimes suffer from harsh reaction conditions and a lack of regiocontrol.
Modern Strategies for Regioselective Halogenation
Modern organic synthesis offers more precise and efficient methods for producing poly-halogenated quinolines.
-
Direct C-H Halogenation: This approach allows for the direct replacement of hydrogen atoms with halogens on a pre-formed quinoline ring. Recent advancements have enabled metal-free, regioselective C-H halogenation at positions that are geometrically difficult to access, providing an economical and atom-efficient route.[12]
-
From Poly-halogenated Precursors: An alternative strategy involves starting with a readily available poly-halogenated benzene or aniline and constructing the quinoline ring. Subsequent palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) can then be used to selectively replace specific halogen atoms with other functional groups, offering a high degree of control over the final structure.[5]
Experimental Protocol: Regioselective Bromination of a Methoxy Quinoline Derivative
This protocol is adapted from methodologies used in the synthesis of highly brominated quinolines with demonstrated anticancer activity.[1] The rationale behind this multi-step process is to first build the core quinoline structure and then use a powerful brominating agent to achieve poly-halogenation, targeting specific positions activated by the existing substituents.
Objective: To synthesize 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.
Step 1: Synthesis of 3,6,8-trimethoxyquinoline (Starting Material)
-
This precursor is typically synthesized via established quinoline formation reactions, such as the Conrad-Limpach or a related cyclization method, starting from appropriately substituted anilines and β-ketoesters.
Step 2: Bromination of 3,6,8-trimethoxyquinoline
-
Dissolution: Dissolve 3,6,8-trimethoxyquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (2.2 eq) in the same solvent to the flask at room temperature. The use of NBS provides a reliable source of electrophilic bromine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for TLC is to visually track the conversion of the less polar starting material to the more polar product.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any remaining bromine. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate. The choice of solvent is based on its ability to dissolve the product while being immiscible with water.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline.[1] Spectroscopic characterization (¹H NMR, ¹³C NMR) is essential to confirm the regiochemistry of the bromination.[1]
Applications in Drug Discovery and Development
The introduction of multiple halogens onto the quinoline scaffold has yielded compounds with potent and diverse biological activities.
Anticancer Agents
Poly-halogenated quinolines have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[13][14]
Mechanism of Action: Kinase Inhibition Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Poly-halogenated quinolines have been shown to be effective inhibitors of several key kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Halogen substitution on the quinoline ring can enhance inhibitory activity against EGFR tyrosine kinase.[15][16]
-
PI3K-related Kinases (PIKKs): Certain pyrrolo-quinoline derivatives have shown potent inhibition of ATM and mTOR, two key kinases in the PI3K signaling pathway that regulates cell growth and response to DNA damage.[17]
-
c-MET and RET Kinases: 6,7-Disubstituted-4-phenoxy-quinoline derivatives, particularly those with a fluoro group, exhibit potent inhibition of c-MET and RET kinases, which are implicated in various cancers.[13]
Structure-Activity Relationship (SAR) Insights Research has shown that the specific placement and nature of halogen substituents are critical for anticancer activity. For instance, studies on highly brominated quinolines revealed that compounds with bromine atoms at the C-5 and C-7 positions showed significant antiproliferative activity, whereas those substituted at C-3, C-6, and C-8 were inactive.[1] This highlights the importance of precise regiochemistry in directing the molecule to the target's binding site.
| Compound Name | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (Glioma) | 33.3 | [1] |
| HeLa (Cervical) | 32.1 | [1] | ||
| HT29 (Colon) | 26.5 | [1] | ||
| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioma) | 15.4 | [1] |
| HeLa (Cervical) | 26.4 | [1] | ||
| HT29 (Colon) | 15.0 | [1] | ||
| 5-FU (Reference) | - | C6, HeLa, HT29 | 240.8 - 258.3 | [1] |
Table 1: In vitro antiproliferative activity (IC₅₀ values) of selected poly-brominated quinolines compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1]
Antimalarial Agents
The quinoline core is central to antimalarial drugs like chloroquine.[18] However, the rise of drug-resistant strains of Plasmodium falciparum has necessitated the development of new agents.[19][20] Poly-halogenated quinolines are being explored to overcome resistance. The primary mechanism involves interfering with the parasite's detoxification of heme. In the parasite's food vacuole, quinolines inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite.[7][19] Halogenation can enhance the accumulation of the drug in the acidic food vacuole and improve its interaction with heme.[21]
Neuroprotective Agents
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by oxidative stress and neuronal cell death.[22][23] Halogenated quinoline derivatives, such as 5-chloro-8-quinolinol, have demonstrated significant neuroprotective effects by reducing neuronal cell death induced by oxidative stress.[22] Their mechanisms of action are often multifactorial, including potent antioxidant activity and the ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making them promising candidates for multi-target drug design.[24][25]
Antibacterial Agents
With the growing threat of antibiotic resistance, new antibacterial agents are urgently needed. Halogenated quinolines have shown potent activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[6] A key advantage of these compounds is their ability to eradicate bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics.[6]
Applications in Materials Science
Beyond medicine, the unique photophysical properties of poly-halogenated quinolines make them valuable in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Poly(quinoline)s are investigated as electroluminescent materials due to their high electron mobility, stability, and fluorescent efficiency.[5][26] Halogenation can be used to tune the emission color and improve the performance of OLED devices.
-
Fluorescent Chemosensors: The fluorescence of the quinoline ring system can be sensitive to its chemical environment. This property has been exploited to develop sensors for detecting specific ions, such as fluoride.[5]
Future Perspectives and Conclusion
Poly-halogenated quinolines are a versatile and powerful class of compounds with a vast range of applications. The continued development of precise and efficient synthetic methods, particularly in C-H functionalization, will undoubtedly accelerate the discovery of novel derivatives.[8][12] Future research will likely focus on:
-
Multi-Target Drug Design: Creating single molecules that can modulate multiple targets in complex diseases like cancer and neurodegeneration.
-
Overcoming Drug Resistance: Systematically exploring SAR to design next-generation antibacterial and antimalarial agents that evade existing resistance mechanisms.
-
Advanced Materials: Fine-tuning the electronic and photophysical properties of poly-halogenated quinolines for use in next-generation electronics and sensors.
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An In-depth Technical Guide to 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-bromo-4-chloro-8-fluoroquinoline-3-carbonitrile, a key heterocyclic building block in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and strategic applications, particularly in the synthesis of kinase and viral inhibitors.
Introduction: The Strategic Importance of a Polysubstituted Quinoline
This compound is a synthetically versatile scaffold. Its unique arrangement of functional groups—a reactive nitrile, a displaceable chloro group, and strategically positioned bromo and fluoro substituents—makes it a highly valuable precursor for creating complex molecular architectures. The quinoline core itself is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The specific substitutions on this particular derivative enhance its utility, allowing for selective and sequential chemical modifications. This fine-tuning of its structure is paramount in the design of potent and selective inhibitors of key biological targets.
Physicochemical Properties and Structural Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value |
| CAS Number | 886362-71-6[1] |
| Molecular Formula | C₁₀H₃BrClFN₂ |
| Molecular Weight | 285.50 g/mol |
| Appearance | Predicted to be a solid |
| Purity | Commercially available at ≥97% |
| Storage | Store at 4°C, sealed, away from moisture |
Note: Experimental physical properties such as melting point and detailed spectroscopic data are not widely published in publicly accessible literature but are referenced in patent literature.
Synthesis and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of this compound is primarily found within patent literature, a plausible and efficient synthetic route can be constructed based on established methodologies for polysubstituted quinolines. A likely multi-step synthesis would commence with a suitably substituted aniline.
A potential synthetic pathway is outlined below, drawing from common quinoline synthesis reactions and functional group transformations.
Figure 1: Plausible synthetic pathway for this compound.
Proposed Experimental Protocol
The following protocol is a representative example based on analogous syntheses of related quinoline structures.
Step 1: Condensation to form the enamine intermediate
-
To a solution of 2-amino-3-bromo-5-fluorobenzonitrile in a high-boiling point solvent such as toluene, add an equimolar amount of a suitable malonic ester derivative (e.g., diethyl ethoxymethylenemalonate).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.
Causality: The initial step involves a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the malonic ester derivative, followed by the elimination of ethanol to form the stable enamine. The choice of a high-boiling solvent facilitates the removal of ethanol, driving the reaction to completion.
Step 2: Thermal Cyclization to the Quinoline Core
-
Add the crude enamine intermediate to a high-boiling point solvent like Dowtherm A.
-
Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid and wash with the non-polar solvent to obtain 6-bromo-8-fluoro-4-hydroxyquinoline-3-carbonitrile.
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization, an electrocyclic reaction, to form the quinoline ring system. This is a common and robust method for constructing the quinoline core, known as the Gould-Jacobs reaction.
Step 3: Chlorination of the 4-hydroxyquinoline
-
Suspend the 6-bromo-8-fluoro-4-hydroxyquinoline-3-carbonitrile in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the final product, this compound.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) into the 4-chloro substituent. The catalytic DMF facilitates the formation of the Vilsmeier reagent, which is the active electrophile in this transformation.
Reactivity and Strategic Application in Drug Discovery
The chemical reactivity of this compound is dictated by its distinct functional groups, allowing for a range of selective modifications.
Figure 2: Reactivity map of this compound.
This strategic orthogonality of the reactive sites is what makes this molecule a valuable building block. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains, often containing amine functionalities that can interact with the active sites of target proteins. The bromo group at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds to introduce further diversity. The nitrile group at C3 can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups like tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.
As noted, this compound serves as a key intermediate in the synthesis of fluorinated quinoline-based pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents. The strategic placement of the fluorine atom at the C8 position can enhance metabolic stability and binding affinity of the final drug molecule.
Potential Biological Significance
While this compound is primarily an intermediate and not an active pharmaceutical ingredient itself, its derivatives have shown significant biological activity. The quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications, including antimalarial, antibacterial, and anticancer activities.
The development of kinase inhibitors is a major area where this building block is employed. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The versatility of the this compound core allows for the systematic exploration of the chemical space around the quinoline scaffold to optimize binding to the ATP-binding pocket of specific kinases.
In the context of antiviral drug development, quinoline derivatives have shown promise against a variety of viruses. The ability to introduce diverse functional groups onto the this compound backbone enables the synthesis of libraries of compounds for screening against viral targets such as proteases and polymerases.
Conclusion
This compound is a high-value, synthetically tractable intermediate that provides a robust platform for the synthesis of novel, biologically active molecules. Its well-defined reactivity and the strategic placement of its functional groups offer medicinal chemists a powerful tool for the rational design of targeted therapeutics. As the demand for new kinase inhibitors and antiviral agents continues to grow, the importance of such versatile building blocks in the drug discovery pipeline is set to increase.
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An In-Depth Technical Guide to the Discovery and Screening of New Quinoline-Based Inhibitors
<Step>
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the modern drug discovery process for identifying and advancing novel quinoline-based inhibitors. We will navigate the intricate journey from initial concept to lead optimization, emphasizing the causal relationships behind experimental choices and the integration of computational and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
Introduction: The Enduring Significance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, has proven to be an exceptionally fruitful scaffold in the development of therapeutics.[1][4] Its rigid structure provides a well-defined framework for the spatial presentation of functional groups, facilitating interactions with a diverse range of biological targets. Notably, quinoline-based compounds have found success as anticancer, antimicrobial, and anti-inflammatory agents.[3][5][6] The synthetic tractability of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[4][7]
Recent research continues to underscore the potential of quinoline derivatives, with numerous studies reporting novel compounds with potent inhibitory activities against various enzymes and receptors.[8][9][10] For instance, quinoline-based molecules are being actively investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[8][11][12][13] The ongoing exploration of this scaffold is driven by the need for new therapeutics to combat drug resistance and address unmet medical needs.[6]
The Discovery Engine: A Multi-pronged Approach to Hit Identification
The initial phase of any drug discovery campaign is the identification of "hits"—compounds that exhibit desired biological activity in primary assays. For quinoline-based inhibitors, this process typically involves a combination of computational and experimental screening strategies.
In Silico Screening: Rationalizing the Search
Computational, or in silico, methods have become indispensable in modern drug discovery, offering a time- and cost-effective means to prioritize compounds for experimental testing.[14][15][16] These approaches leverage our understanding of molecular interactions to predict the binding of small molecules to a biological target.
2.1.1. Structure-Based Virtual Screening (SBVS)
When the three-dimensional structure of the target protein is known, SBVS techniques like molecular docking can be employed.[15] This method computationally places virtual libraries of quinoline derivatives into the active site of the target and scores their predicted binding affinity. This allows for the rapid screening of vast chemical spaces to identify compounds with a high probability of being active.[17]
2.1.2. Ligand-Based Virtual Screening (LBVS)
In the absence of a target structure, LBVS methods can be utilized.[14] These approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, rely on the chemical features of known active compounds to identify new molecules with similar properties.[14][16]
Experimental Protocol: Molecular Docking Workflow
-
Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate 3D conformations of the quinoline-based compound library. Assign appropriate protonation states and partial charges.
-
Grid Generation: Define the binding site on the target protein and generate a grid that encompasses this area.
-
Docking: Systematically place each ligand from the library into the defined grid and score the different poses based on a scoring function that estimates binding affinity.
-
Post-Docking Analysis: Analyze the top-scoring compounds to assess their binding modes and interactions with key residues in the active site. Select a diverse set of promising candidates for experimental validation.
High-Throughput Screening (HTS): The Experimental Powerhouse
High-throughput screening (HTS) is the workhorse of hit identification, enabling the rapid testing of large compound libraries against a specific biological target.[18][19][20] The success of an HTS campaign hinges on the development of a robust and reliable assay.
2.2.1. Biochemical Assays
For enzyme targets, biochemical assays are commonly employed. These assays directly measure the effect of a compound on the activity of the purified enzyme. Fluorescence-based readouts are frequently used due to their high sensitivity and compatibility with automation.[20][21]
2.2.2. Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for screening, as they assess the activity of a compound within a living cell.[22][23][24] These assays can measure a variety of endpoints, including cell viability, proliferation, and the modulation of specific signaling pathways.[23][25]
Experimental Protocol: High-Throughput Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add varying concentrations of the quinoline-based inhibitors to the wells. Include appropriate controls (e.g., vehicle-only, positive control inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
From Hit to Lead: The Iterative Process of Optimization
Once initial hits are identified, the next crucial phase is to transform them into "leads"—compounds with improved potency, selectivity, and drug-like properties. This is achieved through a systematic and iterative process of medicinal chemistry and biological evaluation.
Structure-Activity Relationship (SAR) Studies
SAR studies are at the heart of lead optimization.[26][27] By systematically modifying the chemical structure of the hit compounds and evaluating the impact on their biological activity, researchers can identify the key molecular features required for potency and selectivity.[28][29][30] For quinoline-based inhibitors, this often involves exploring different substituents at various positions on the quinoline ring.
Lead Optimization: Enhancing Drug-like Properties
Beyond potency, a successful drug candidate must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile (collectively known as ADME-Tox).[31][32] Early assessment of these properties is critical to avoid costly late-stage failures.[31][33]
3.2.1. In Vitro ADME-Tox Profiling
A battery of in vitro assays is used to evaluate the ADME-Tox properties of lead candidates.[33][34] These include assays to assess metabolic stability, membrane permeability, and potential for drug-drug interactions (e.g., cytochrome P450 inhibition).[33][35]
Table 1: Key In Vitro ADME-Tox Assays
| Assay | Purpose |
| Microsomal Stability | Assesses the metabolic stability of a compound in the presence of liver microsomes. |
| Caco-2 Permeability | Evaluates the intestinal permeability of a compound using a human colon adenocarcinoma cell line. |
| CYP450 Inhibition | Determines the potential for a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. |
| hERG Inhibition | Assesses the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity. |
| Cytotoxicity | Measures the general toxicity of a compound to cells. |
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate key workflows in the discovery and screening of quinoline-based inhibitors.
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Harnessing Halogen Power: The Influence of Bromine and Fluorine Substitution on Quinoline Bioactivity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents one of the most important "privileged structures" in drug discovery.[1] Its derivatives are foundational to a vast array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline core allows for extensive functionalization, enabling medicinal chemists to fine-tune its physicochemical and pharmacological profiles.
Among the most impactful modifications is the introduction of halogen atoms, particularly fluorine and bromine. This strategic substitution profoundly alters the electronic properties, lipophilicity, metabolic stability, and binding interactions of the quinoline scaffold.[4][5] Understanding the distinct influence of these two halogens is not merely an academic exercise; it is a critical component in the rational design of next-generation therapeutics. This guide provides an in-depth analysis of how bromine and fluorine substitution directs the bioactivity of quinolines, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their potential.
Part 1: Fluorine Substitution - The Cornerstone of Modern Antibacterials and Beyond
The incorporation of a fluorine atom into the quinoline scaffold was a watershed moment in medicinal chemistry, leading to the development of the highly successful fluoroquinolone class of antibiotics.[6][7] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are pivotal to this success.[8]
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones exert their potent bactericidal effects by directly inhibiting bacterial DNA synthesis.[9][10] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][12][13] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
The mechanism involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA.[14] This complex traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. The stabilized DNA-enzyme complex acts as a physical barrier, blocking the progression of the DNA replication fork, which leads to the generation of lethal double-strand breaks and ultimately, bacterial cell death.[12][14]
Interestingly, the primary target can differ between bacterial types. In many Gram-negative bacteria, such as E. coli, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is preferentially inhibited.[9][12][13] Newer generations of fluoroquinolones are designed to have potent dual-targeting activity, which can reduce the frequency of resistance selection.[6][12]
Caption: Fluoroquinolone mechanism of action.
Structure-Activity Relationship (SAR) of Fluoroquinolones
The development of potent fluoroquinolones is a testament to the power of rational drug design. Key structural features are essential for their activity:
-
C6 Fluorine Atom: This is the hallmark of the class. The fluorine atom is critical for broad-spectrum activity and high potency, as it enhances both cell penetration and the binding affinity for DNA gyrase.[6][7]
-
N1 Substituent: The group at the N1 position is vital for antibacterial activity and influences the compound's potency and pharmacokinetic profile.[7]
-
C7 Piperazine Ring (or similar heterocycle): This substituent is largely responsible for the spectrum of activity. Modifications here have led to newer generations with enhanced coverage against Gram-positive and anaerobic bacteria.[7][10]
-
C3 Carboxylic Acid and C4 Carbonyl: These groups are essential for binding to the DNA gyrase enzyme and are considered indispensable for activity.[15]
Beyond Antibacterial Activity: Anticancer and Anti-inflammatory Potential
While famed for their antibacterial effects, some fluoroquinolones have also been investigated for anticancer properties.[16] This is mechanistically plausible, as they can inhibit human topoisomerase II, an enzyme analogous to bacterial gyrase/topoisomerase IV, leading to cytotoxic activity against cancer cells.[16] Furthermore, certain quinoline derivatives have demonstrated anti-inflammatory properties, and fluorination can modulate these activities.[17][18] For instance, some quinoline carboxylic acids have shown appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models.[18]
Part 2: Bromine Substitution - A Strategy for Potent Anticancer Agents
The substitution of bromine onto the quinoline scaffold has emerged as a highly effective strategy for developing potent anticancer agents.[5] Bromine's larger atomic size, lower electronegativity compared to fluorine, and its ability to increase lipophilicity create a distinct pharmacological profile, often directing the molecule's activity away from antimicrobial and towards antiproliferative and cytotoxic effects.[5]
Anticancer Mechanisms of Bromoquinolines
Brominated quinolines exert their anticancer effects through multiple mechanisms, often targeting fundamental processes of cell survival and proliferation.
-
Topoisomerase Inhibition: Similar to some fluoroquinolones, certain bromoquinolines are potent inhibitors of human topoisomerases. For example, 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have been shown to inhibit human topoisomerase I, a critical enzyme for relaxing DNA supercoiling during replication and repair.[19][20][21] Inhibition leads to DNA damage and triggers apoptosis.
-
Induction of Apoptosis: A key hallmark of effective anticancer agents is the ability to induce programmed cell death (apoptosis). Several studies have confirmed that bromoquinolines, such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline, effectively induce apoptosis in cancer cells, as demonstrated by DNA laddering assays.[19][20][21]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[22] Derivatives of 6-bromoquinoline have been investigated as inhibitors of this critical pathway, providing another avenue for halting uncontrolled cancer cell growth.[22]
-
Inhibition of Cell Migration: The ability of cancer cells to migrate is essential for metastasis. The compound 6,8-dibromo-5-nitroquinoline has been shown to effectively inhibit the migration of HT29 colon cancer cells in wound healing assays.[19][20]
Caption: Anticancer mechanisms of bromoquinolines.
Structure-Activity Relationship (SAR) of Bromoquinolines
The position and number of bromine atoms on the quinoline ring are critical determinants of anticancer potency.
-
Multi-bromination: Studies consistently show that di- and poly-brominated quinolines exhibit significantly higher antiproliferative activity than their non-brominated or mono-brominated precursors.[21][23][24]
-
Positional Effects: Bromination at positions C5 and C7 has been shown to significantly enhance inhibitory activity.[21] For example, 5,7-dibromo-8-hydroxyquinoline is a known potent agent.[21][23]
-
Synergy with Other Groups: The anticancer effect of bromine can be amplified by other substituents. The introduction of a nitro group at C5 of a dibromoquinoline scaffold was found to dramatically increase antiproliferative activity compared to the dibromo-precursor alone.[21]
Quantitative Data on Bromoquinoline Anticancer Activity
The efficacy of these compounds is demonstrated by their low half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Glioblastoma) | 5.45 | [19][20] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (Cervical Cancer) | 9.6 | [19][20] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (Colon Cancer) | 5.3 | [19][20] |
| 6,8-dibromotetrahydroquinoline (3) | A549 (Lung Cancer) | 2-50 | [23][24] |
| 5,7-dibromo-8-hydroxyquinoline (17) | HeLa (Cervical Cancer) | 2-50 | [23][24] |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 (Colon Cancer) | ~6.9 (26.2 µM) | [21] |
Note: IC₅₀ values are highly dependent on experimental conditions. This table is for comparative purposes.
Part 3: Comparative Analysis and Toxicity Considerations
| Feature | Fluorine | Bromine |
| Van der Waals Radius | 1.47 Å | 1.85 Å |
| Electronegativity (Pauling) | 3.98 | 2.96 |
| Primary Bioactivity | Potent Antibacterial | Potent Anticancer |
| Key Mechanism | DNA Gyrase/Topo IV Inhibition | Topoisomerase I/II Inhibition, Apoptosis Induction |
| Effect on Lipophilicity | Moderate Increase | Significant Increase |
| Metabolic Stability | C-F bond is very stable, can block metabolic sites | C-Br bond is less stable, can be a site for metabolism |
The choice between fluorine and bromine substitution is a strategic decision in drug design. Fluorine is often used to block metabolic oxidation at a specific position and to enhance binding through polar interactions, making it ideal for creating stable, potent enzyme inhibitors like fluoroquinolone antibiotics.[8] Bromine, being larger and more lipophilic, can improve membrane permeability and engage in different types of binding interactions (halogen bonding), which may contribute to its potent cytotoxic effects against cancer cells.[5]
Toxicity Profile
Halogenation is not without potential toxicological liabilities. The parent quinoline molecule itself is a suspected carcinogen, causing liver tumors in animal models.[25][26][27] The effect of halogenation on this profile is complex.
-
Fluorine: The position of fluorine substitution can dramatically alter carcinogenic potential. One study found that 3-fluoroquinoline was non-carcinogenic, while the parent quinoline was. Conversely, 5-fluoroquinoline showed a dramatic increase in carcinogenic capacity.[28]
-
Bromine: While many potent bromoquinoline anticancer agents show low cytotoxicity to normal cells compared to cancer cells, comprehensive toxicology is essential.[19][20][21] The increased lipophilicity imparted by bromine could lead to different absorption, distribution, metabolism, and excretion (ADME) profiles that require careful evaluation.
A machine learning model-based study suggested that, in general, increasing the degree of halogenation on drug scaffolds might reduce the percentage of toxic compounds, possibly by stabilizing the molecule against the formation of reactive metabolites.[29]
Part 4: Essential Experimental Protocols
For any research program involving halogenated quinolines, rigorous and reproducible bioactivity testing is paramount. The following protocols represent self-validating systems for assessing the antimicrobial and anticancer potential of novel compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a halogenated quinoline that visibly inhibits the growth of a target bacterium. This is the gold standard for quantifying antibacterial potency.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
a. From a fresh agar plate, select 3-5 isolated colonies of the target bacterium (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
b. Inoculate the colonies into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
c. Incubate at 35-37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
d. Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. The rationale for this precise density is that the MIC value can be inoculum-dependent; standardization is key for reproducibility.
-
-
Preparation of Compound Plate:
-
a. Prepare a stock solution of the test compound in 100% DMSO (e.g., at 10 mg/mL).
-
b. In a sterile 96-well U-bottom plate, perform a two-fold serial dilution of the compound. Start by adding 100 µL of CAMHB to wells 2-11. Add 200 µL of the highest compound concentration (e.g., 128 µg/mL in CAMHB with 1% DMSO) to well 1.
-
c. Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (broth only, no bacteria).
-
-
Inoculation and Incubation:
-
a. Add 100 µL of the standardized bacterial inoculum from step 1d to wells 1-11. Do not add bacteria to the sterility control well (well 12). The final volume in each well is 200 µL.
-
b. Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
b. The growth control (well 11) must show clear turbidity. The sterility control (well 12) must remain clear. These controls validate the assay's integrity.
-
Protocol 2: Antiproliferative Activity Assessment (MTT Assay)
Objective: To measure the metabolic activity of cancer cells after exposure to test compounds, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
a. Culture cancer cells (e.g., HeLa, HT29) under standard conditions (e.g., 37°C, 5% CO₂).
-
b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated counter.
-
c. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density must be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.
-
d. Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
a. Prepare serial dilutions of the test bromoquinoline in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.
-
b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.
-
c. Incubate for 48 or 72 hours.
-
-
MTT Incubation:
-
a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
b. Add 20 µL of the MTT stock solution to each well.
-
c. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
a. Carefully remove the medium from the wells.
-
b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
c. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
d. Read the absorbance at 570 nm using a microplate reader.
-
e. Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Detection (DNA Laddering Assay)
Objective: To qualitatively assess apoptosis by detecting the characteristic cleavage of genomic DNA into nucleosomal fragments.
Methodology:
-
Cell Treatment and Harvest:
-
a. Seed cells in 6-well plates and treat with the test bromoquinoline at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
b. Harvest both floating (apoptotic) and adherent cells. Centrifuge the collected cell suspension at 500 x g for 5 minutes.
-
-
DNA Extraction:
-
a. Wash the cell pellet with PBS.
-
b. Lyse the cells using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).
-
c. Add RNase A and incubate for 30-60 minutes at 37°C to digest RNA.
-
d. Add Proteinase K and incubate for at least 3 hours at 50°C to digest proteins. This step is critical to remove histones and other DNA-binding proteins.
-
e. Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture followed by precipitation with ethanol or isopropanol in the presence of salt (e.g., sodium acetate).
-
-
Gel Electrophoresis:
-
a. Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
-
b. Quantify the DNA concentration.
-
c. Load equal amounts of DNA (e.g., 5-10 µg) from each sample into the wells of a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
d. Run the gel at a low voltage (e.g., 50-70 V) for several hours. Low voltage is crucial for good resolution of the DNA fragments.
-
e. Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 bp indicates apoptosis. Intact, high molecular weight DNA in the control lane and smeared DNA in necrotic samples validate the result.
-
Conclusion and Future Perspectives
The strategic halogenation of the quinoline scaffold is a proven and powerful approach in medicinal chemistry. Fluorine substitution has undeniably revolutionized antibacterial therapy, and its role in modulating other bioactivities continues to be explored. Bromine substitution has unlocked a new chemical space for the development of potent anticancer agents that act through diverse and fundamental mechanisms.
The future of this field lies in more nuanced and targeted designs. This includes the development of dual-targeting fluoroquinolones to combat resistance, the synthesis of poly-halogenated quinolines with optimized ADME-Tox profiles, and the creation of hybrid molecules that combine the quinoline core with other pharmacophores to achieve synergistic effects. As our understanding of the intricate interplay between halogen properties and biological systems deepens, so too will our ability to rationally design safer and more effective quinoline-based therapeutics to address pressing global health challenges.
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- Balazova, L., et al. (2000). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma, 47(1), 16-20. [Link]
- Singh, R., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini Reviews in Medicinal Chemistry, 14(5), 423-438. [Link]
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- NICNAS. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]
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- El-Gamal, M. I., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(18), 4279. [Link]
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Methodological & Application
Applications of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile in medicinal chemistry
An In-Depth Technical Guide to the Applications of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Scaffold
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents across a spectrum of diseases, including cancer and infectious diseases.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. This compound is a particularly valuable building block, engineered with multiple reactive sites that allow for controlled, sequential chemical modifications.
This guide provides a detailed exploration of this reagent's applications, focusing on its synthetic versatility and its role in the generation of potent kinase inhibitors. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for its use. The molecule's structure is a testament to rational design:
-
C6-Bromo and C4-Chloro Groups: These two distinct halogens offer orthogonal reactivity, enabling selective, stepwise functionalization. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, while the C-Cl bond is primed for nucleophilic aromatic substitution (SNAr).
-
C8-Fluoro Group: The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of derivative compounds, often improving cell permeability and binding affinity through favorable interactions with target proteins.
-
C3-Carbonitrile Group: This electron-withdrawing group activates the C4 position, facilitating nucleophilic substitution. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions.
Compound Profile & Physicochemical Properties
A summary of the key characteristics of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₃BrClFN₂ | [] |
| Molecular Weight | 285.50 g/mol | [] |
| CAS Number | 886362-71-6 | [] |
| Appearance | Solid (Predicted) | [3] |
| Predicted LogP | 3.5 - 4.0 | [3] |
| Storage Conditions | 4°C, sealed storage, away from moisture and light | [3] |
Core Synthetic Strategies: A Gateway to Chemical Diversity
The primary application of this compound is as a versatile intermediate for creating diverse molecular libraries. This is achieved through the selective and sequential targeting of its C6-bromo and C4-chloro substituents.
Caption: Synthetic utility workflow of the title compound.
Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
Principle: The differential reactivity of aryl halides in palladium-catalyzed reactions (I > Br > Cl) is the cornerstone of this strategy. The carbon-bromine bond at the C6 position has a lower bond dissociation energy compared to the carbon-chlorine bond at C4, allowing for selective oxidative addition to the Pd(0) catalyst. This enables the specific introduction of aryl or heteroaryl moieties at the C6 position while leaving the C4-chloro group intact for subsequent reactions.[4]
Caption: Simplified catalytic cycle for Suzuki coupling.
Protocol 1: Selective Suzuki Coupling at C6
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or reaction vial, inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[5]
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position
Principle: The C4 position of the quinoline ring is electron-deficient due to the electron-withdrawing effects of the ring nitrogen and the C3-nitrile group. This makes it highly susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) before the chloride ion is eliminated to restore aromaticity.[6][7] This method is exceptionally effective for introducing nitrogen-based nucleophiles (amines), which are crucial for kinase hinge-binding.
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: Nucleophilic Aromatic Substitution at C4
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Solvent (e.g., isopropanol, DMF, or NMP)
-
Optional Base (e.g., DIPEA or K₂CO₃, if using an amine salt)
-
Round-bottom flask with reflux condenser or microwave reaction vial
-
-
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve the quinoline starting material in the chosen solvent.
-
Add the amine nucleophile. If an amine salt is used, add the base.
-
Heat the mixture to reflux (typically 80-120 °C) with stirring.[8]
-
Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Work-up: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[8]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[8]
-
-
Procedure (Microwave-Assisted):
-
In a microwave vial, combine the quinoline starting material and the amine.[9]
-
Add a high-boiling solvent (e.g., DMF) or run the reaction neat if the amine is a liquid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 10-45 minutes).[9]
-
Work-up and purification are performed as described for conventional heating.
-
Application in Drug Discovery: Targeting Kinase Inhibitors
The functionalized quinoline scaffold derived from this compound is exceptionally well-suited for the development of kinase inhibitors. Many potent inhibitors, such as those targeting the PI3K/mTOR pathway or receptor tyrosine kinases like EGFR and HER2, utilize a substituted heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[10]
Derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile have been specifically identified as potent and irreversible inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) kinases, which are critical targets in oncology.
-
The 4-amino substituent , introduced via the SNAr reaction, typically acts as the primary hinge-binding motif.
-
The 6-aryl group , introduced via Suzuki coupling, can be tailored to occupy hydrophobic pockets within the active site, enhancing both potency and selectivity.
-
The 8-fluoro group can improve binding affinity through specific fluorine-protein interactions.
The sequential functionalization strategy allows for the rapid generation of a matrix of compounds where both the C4 and C6 substituents are varied, enabling a thorough exploration of the structure-activity relationship (SAR).
Table of Representative Transformations
| Position | Reaction Type | Reagent Example | Product Class | Therapeutic Relevance |
| C6 | Suzuki Coupling | 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-4-chloro... | Intermediate for kinase inhibitors |
| C6 | Suzuki Coupling | 3-Aminophenylboronic acid | 6-(3-aminophenyl)-4-chloro... | Intermediate for kinase inhibitors |
| C4 | SNAr | Aniline | 6-Bromo-4-anilino... | Kinase inhibitor scaffold[6][8] |
| C4 | SNAr | 3-Aminophenol | 6-Bromo-4-(3-hydroxyanilino)... | Kinase inhibitor scaffold |
| C6 -> C4 | Sequential | 1. Phenylboronic acid2. 3-Ethynylaniline | 6-Phenyl-4-(3-ethynylanilino)... | Covalent EGFR/HER2 inhibitors |
Conclusion
This compound is not merely a chemical reagent but a strategic platform for medicinal chemistry. Its pre-installed, orthogonally reactive handles provide a reliable and efficient route to complex, functionalized quinoline derivatives. The protocols and principles outlined in this guide demonstrate its immense value in the rapid development of compound libraries, particularly for the discovery of novel kinase inhibitors in oncology and other therapeutic areas. By understanding the causality behind the selective reactions, researchers can fully exploit this scaffold to accelerate the drug discovery pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. (2025). An In-depth Technical Guide on 6-Bromo-4-chloroquinoline-3-carbonitrile.
- Chemenu. (n.d.). cas 853908-81-3|| where to buy 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- BOC Sciences. (n.d.). CAS 886362-71-6 6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile.
- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
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Application Notes and Protocols: Strategic Functionalization of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Introduction: A Trifunctionalized Scaffold for Advanced Medicinal Chemistry
In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures.[1] 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile emerges as a preeminent example of such a scaffold, offering medicinal chemists a powerful tool for generating diverse compound libraries. The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[2]
The strategic value of this particular building block lies in its trifunctionalized nature. It possesses three distinct halogen atoms—a bromine at C-6, a chlorine at C-4, and a fluorine at C-8—each with differential reactivity. This arrangement enables a predictable and sequential approach to molecular elaboration, allowing for site-selective modifications through established and robust synthetic methodologies. These application notes provide an in-depth guide to the strategic use of this compound, focusing on protocols for selective cross-coupling and substitution reactions that unlock its full potential in drug development programs.[3]
Compound Profile and Safety Considerations
A thorough understanding of the physicochemical properties and handling requirements is essential before employing any chemical building block.
| Property | Value | Reference |
| CAS Number | 886362-71-6 | [4] |
| Molecular Formula | C₁₀H₃BrClFN₂ | |
| Molecular Weight | 285.50 g/mol | |
| Appearance | Solid (Predicted) | [5] |
| Storage Conditions | Store at 2-8°C, sealed, away from moisture and light. | [2][6] |
| SMILES | N#CC1=C(Cl)C2=C(N=C1)C=C(F)C(Br)=C2 | |
| Predicted LogP | 3.52 | [6] |
Handling and Storage:
Due to its potential toxicity and reactivity, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.[8] The compound is likely harmful if swallowed, inhaled, or in contact with skin and may cause serious eye and skin irritation.[9] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture or air.[2]
Principles of Selective Halogen Reactivity
The cornerstone of this building block's utility is the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity hierarchy is I > Br > Cl, with C-F bonds being largely unreactive under standard conditions.[10] This predictable selectivity allows chemists to target a specific position on the quinoline core while leaving the other halogen sites intact for subsequent transformations.
-
C-6 Bromine: The C-Br bond is the most labile site for oxidative addition to a Palladium(0) catalyst. Therefore, reactions like Suzuki-Miyaura and Buchwald-Hartwig amination will preferentially occur at this position under carefully controlled conditions.[10][11]
-
C-4 Chlorine: The C-Cl bond is less reactive towards oxidative addition than the C-Br bond.[10] It can be targeted for cross-coupling under more forcing conditions or by using specialized catalyst systems. More commonly, its reactivity is exploited in nucleophilic aromatic substitution (SNAr) reactions, facilitated by the electron-withdrawing effect of the quinoline nitrogen.[12]
-
C-8 Fluorine: The C-F bond is the most robust and is generally unreactive in cross-coupling reactions. It serves as a stable substituent that can modulate the electronic properties (pKa) and metabolic stability of the final molecule.
Application Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-6 Position
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[13][14] By leveraging the higher reactivity of the C-Br bond over the C-Cl bond, we can selectively introduce diverse aryl and heteroaryl moieties at the C-6 position.[10] This protocol is designed to achieve high selectivity, leaving the C-4 chloro group available for further chemistry.
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane and degassed deionized water (4:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-chloro-8-fluoroquinoline-3-carbonitrile.
-
Representative Data (Based on Analogous Systems[10]):
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | ~85-95% |
| 4-Methoxyphenylboronic acid | ~80-90% |
| 3-Pyridinylboronic acid | ~70-85% |
Application Protocol 2: Site-Selective Buchwald-Hartwig Amination at the C-6 Position
Rationale: The Buchwald-Hartwig amination is a fundamental transformation for installing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[15] Similar to the Suzuki coupling, this palladium-catalyzed reaction can be performed selectively at the C-6 bromine. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.[16]
Detailed Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using strict Schlenk techniques.[16]
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube or reaction vial.[16]
-
Add the this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube or vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to obtain the desired 6-amino-4-chloro-8-fluoroquinoline-3-carbonitrile product.
-
Subsequent Functionalization at the C-4 Position via SNAr
Rationale: Once the C-6 position has been selectively functionalized, the C-4 chloro group becomes the prime target for introducing further diversity. Nucleophilic Aromatic Substitution (SNAr) is an efficient method for this transformation.[12] The chlorine at the 4-position of the quinoline ring is activated towards nucleophilic attack by the ring nitrogen, allowing for substitution by amines, alcohols, or thiols, often without the need for a metal catalyst.[17]
General Protocol (Amine Nucleophile):
-
Materials:
-
6-Substituted-4-chloro-8-fluoroquinoline-3-carbonitrile (1.0 equiv)
-
Amine nucleophile (R₂NH) (2.0-5.0 equiv)
-
Solvent such as n-Butanol, Isopropanol, or N,N-Dimethylformamide (DMF)
-
Optional: A non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equiv) to scavenge HCl.
-
-
Procedure:
-
In a sealable reaction vessel, dissolve the 6-substituted-4-chloro-8-fluoroquinoline-3-carbonitrile in the chosen solvent.
-
Add the amine nucleophile and, if used, the base.
-
Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a high-boiling solvent like DMF was used, dilute with ethyl acetate and perform multiple aqueous washes to remove it.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization to yield the final, di-substituted product.
-
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its distinct halogen substituents provide a blueprint for predictable, site-selective functionalization. By following the protocols outlined in these notes, researchers can strategically and efficiently perform Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions to generate novel, complex, and diverse libraries of quinoline-based compounds for screening in drug discovery programs. The logical, stepwise approach enabled by this scaffold accelerates the synthesis of potential therapeutic agents and facilitates rapid exploration of structure-activity relationships.
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- Chemenu. (n.d.). cas 853908-81-3|| where to buy 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline.
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- Ossila. (2023).
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- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives.
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- Echemi. (n.d.). 6-Bromo-4-chloro-3-pyridinecarboxaldehyde Safety Data Sheets.
- Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace.
- ChemicalBook. (2025).
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
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Application Notes and Protocols for Cross-Coupling Reactions on Halogenated Quinolines
Introduction: The Quinoline Scaffold and the Power of Cross-Coupling
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives are integral to the development of pharmaceuticals, including anticancer, antimalarial, antibacterial, and antifungal agents.[1][2] The functionalization of the quinoline ring system is therefore of paramount importance in medicinal chemistry and drug discovery, allowing for the fine-tuning of a compound's pharmacological profile through the systematic exploration of structure-activity relationships (SAR).[1]
Halogenated quinolines are versatile and readily available building blocks for the synthesis of complex quinoline derivatives. The carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of functionalized quinolines, offering a powerful and efficient toolkit for drug development professionals.[3][4][5][6]
This comprehensive guide provides an in-depth exploration of the most pertinent cross-coupling reactions for the functionalization of halogenated quinolines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer practical troubleshooting advice to navigate the common challenges associated with these reactions.
Navigating the Landscape of Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, C-O, etc.) and the nature of the coupling partners. The reactivity of the C-X bond in halogenated quinolines generally follows the trend I > Br > Cl, which can be exploited for selective functionalization.[4][6]
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between a halogenated quinoline and an organoboron reagent, typically a boronic acid or ester.[2][7]
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, often in the form of Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄, facilitates the key steps of oxidative addition and reductive elimination.[1][8] The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed for challenging substrates to promote the catalytic cycle.[9][10] The base is essential for the transmetalation step, activating the boronic acid.[7] A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinoline-6-carbaldehyde with Phenylboronic Acid
This protocol provides a robust starting point for the synthesis of 4-aryl-quinoline-6-carbaldehydes, valuable scaffolds in medicinal chemistry.[2]
Materials:
-
4-Chloroquinoline-6-carbaldehyde
-
Phenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen. Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[9]
-
Reagent Addition: To the flask, add 4-chloroquinoline-6-carbaldehyde (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2 mmol).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe. Degassing the solvent is important to minimize oxidation of the catalyst.[9]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylquinoline-6-carbaldehyde.[1]
Data Summary: Suzuki-Miyaura Coupling on Halogenated Quinolines
| Quinoline Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | Varies | [1] |
| 4-Chloroquinoline | {2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | DME | - | 96 | [11] |
| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acid | Not specified | - | - | Dioxane/H₂O | - | - | [11] |
| 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline | Arylboronic acid | Not specified | - | - | - | - | - | [12] |
The Heck Reaction: Alkenylation of Quinolines
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between a halogenated quinoline and an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing quinolines with vinyl or styrenyl substituents.
Catalytic Cycle of the Heck Reaction
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Application Notes: A Protocol for Screening Kinase Inhibitors with a Quinoline Scaffold
Abstract
Protein kinases are a pivotal class of enzymes in cellular signaling and their dysregulation is a known driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most important target classes for drug discovery.[1] The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds within the kinase ATP-binding site.[3][4] This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel quinoline-based kinase inhibitors. We will detail a strategic screening funnel, from initial high-throughput biochemical screens to critical cell-based secondary assays, ensuring a robust and efficient path from hit identification to lead validation.
Introduction: The Kinase Target and the Quinoline Scaffold
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation.[5] This fundamental reaction acts as a molecular switch, regulating a vast number of cellular processes.[6] The human genome contains over 500 protein kinases, and their high degree of similarity, particularly in the ATP-binding pocket, presents a significant challenge in developing selective inhibitors.[1][7]
The quinoline scaffold has emerged as a highly effective starting point for kinase inhibitor design. Its nitrogen-containing heterocyclic ring system is adept at mimicking the purine ring of ATP, allowing it to anchor within the hinge region of the kinase active site.[3] This foundational interaction provides a stable base from which to build potency and selectivity through targeted chemical modifications.
The Kinase Inhibitor Screening Funnel
A successful screening campaign is not a single experiment but a multi-stage funnel designed to progressively filter a large compound library down to a small number of well-characterized, high-quality lead candidates. This structured approach maximizes efficiency and minimizes the risk of advancing unsuitable compounds.[8]
Caption: A Decision Tree for Hit Triage.
Prioritized hits will undergo extensive selectivity profiling against a broad panel of kinases to assess off-target effects and mechanism of action studies to confirm their binding mode (e.g., ATP-competitive, allosteric). [7][9]Compounds that are potent, selective, and cell-active with favorable drug-like properties are nominated as leads for optimization and further preclinical development. [2]
References
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- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
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- Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]
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- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18).
- ATP concentr
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011-04-01). Semantic Scholar. [Link]
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central. [Link]
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- High-throughput screening for kinase inhibitors. PubMed. [Link]
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Application Notes and Protocols for the Use of Functionalized Quinolines in Antiviral Drug Development
Abstract
The quinoline scaffold, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, is a cornerstone in medicinal chemistry due to its vast therapeutic potential.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including notable success as antimalarial, antibacterial, and anticancer agents.[1][4] In recent years, the application of functionalized quinolines in antiviral drug development has gained significant traction, with derivatives showing potency against a wide array of viruses such as Human Immunodeficiency Virus (HIV), Zika virus, coronaviruses, and Hepatitis C virus (HCV).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the quinoline scaffold and the subsequent evaluation of its antiviral properties. We will delve into the underlying mechanisms of action, provide detailed protocols for synthesis and antiviral screening, and offer insights into data interpretation for hit identification and optimization.
The Scientific Rationale: Mechanisms of Antiviral Action
The versatility of the quinoline scaffold allows it to interfere with multiple stages of the viral life cycle. Understanding these mechanisms is paramount for the rational design of novel antiviral agents. The primary antiviral strategies employed by functionalized quinolines can be categorized as follows:
-
Inhibition of Viral Entry: Many enveloped viruses rely on a pH-dependent endosomal pathway to enter host cells. Quinolines like chloroquine and hydroxychloroquine are weak bases that accumulate in endosomes, raising their pH.[5][6] This pH increase prevents the conformational changes in viral glycoproteins necessary for fusion with the endosomal membrane, thus trapping the virus and inhibiting its entry and uncoating.[5][7] Additionally, some quinoline derivatives can interfere with the proper glycosylation of host cell receptors, such as the Angiotensin-Converting Enzyme 2 (ACE2) used by SARS-CoV, thereby blocking viral attachment.[7][8]
-
Inhibition of Viral Replication Machinery: Functionalized quinolines can be designed to target essential viral enzymes. A prime example is Saquinavir, an HIV protease inhibitor.[9][10] It acts as a transition-state mimetic, binding tightly to the active site of the HIV protease and preventing the cleavage of viral Gag-Pol polyproteins into mature, functional proteins required for viral replication.[9][11][12] Other derivatives have been shown to inhibit viral integrase and RNA-dependent RNA polymerase (RdRp), highlighting the scaffold's adaptability for targeting different viral enzymes.[4]
-
Modulation of Host Cell Factors: Beyond direct antiviral action, quinolines can modulate host cell pathways that viruses hijack for their replication. For instance, some derivatives inhibit the autophagy pathway, a cellular process that some viruses exploit for maturation and egress.[13] Furthermore, the immunomodulatory properties of certain quinolines can suppress the production of pro-inflammatory cytokines, mitigating the severe inflammatory responses often associated with viral infections.[14][15]
Below is a diagram illustrating the key viral life cycle stages targeted by functionalized quinolines.
Caption: High-level workflow for antiviral quinoline drug discovery.
Protocol 1: Example Synthesis of a Functionalized Quinoline
This protocol describes a copper-catalyzed domino reaction for the synthesis of pyrimidine-fused quinolines, a class of compounds with known biological activity. This method is advantageous due to its operational simplicity and use of a cost-effective catalyst. [1] Title: Copper-Catalyzed Synthesis of Pyrimidine-Fused Quinolines
Principle: This one-pot reaction involves an Ullman-type domino reaction between a 6-aminouracil derivative and a 2-bromobenzaldehyde, forming two new C-C and C-N bonds to construct the fused quinoline system.
Materials and Reagents:
-
6-Amino-1,3-dimethyluracil
-
2-Bromobenzaldehyde (or substituted derivatives)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 6-amino-1,3-dimethyluracil (1.0 mmol), 2-bromobenzaldehyde (1.2 mmol), Cu(OTf)₂ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous DMF to the flask.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere, and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the pure pyrimidine-fused quinoline.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Principle: Before assessing antiviral activity, it is crucial to determine the concentration at which a compound is toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is proportional to the number of living cells. This allows for the calculation of the 50% cytotoxic concentration (CC₅₀).
Materials and Reagents:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the synthesized quinoline compounds in culture medium, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium only) and a "no cells" blank.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 3: Antiviral Efficacy (Plaque Reduction Assay)
Principle: The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the ability of a drug to inhibit the production of infectious virus particles. A viral plaque is a localized area of cell death resulting from viral replication. The concentration of the compound that reduces the number of plaques by 50% is the 50% effective concentration (EC₅₀).
Materials and Reagents:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock of known titer (Plaque-Forming Units/mL)
-
Serum-free medium
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% carboxymethylcellulose or low-melting-point agarose)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
Procedure:
-
Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of virus dilution (aiming for 50-100 plaques/well) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the incubation, prepare various concentrations of the quinoline compounds in the overlay medium. The concentrations should be well below the determined CC₅₀.
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently add 2 mL of the compound-containing overlay medium to each well. Also include a "virus control" (no compound) well.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀.
Data Interpretation and Hit Prioritization
The ultimate goal of the initial screening is to identify "hits" with potent antiviral activity and low cytotoxicity. This is assessed using the Selectivity Index (SI) .
Selectivity Index (SI) = CC₅₀ / EC₅₀
A higher SI value indicates a more promising compound, as it suggests a larger therapeutic window where the drug is effective against the virus at concentrations that are not harmful to the host cells. A compound with an SI > 10 is generally considered a good candidate for further investigation. [16] Table 1: Hypothetical Screening Data for a Quinoline Library against RSV
| Compound ID | Functionalization | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| QN-01 | (Lead Compound) | >100 | 15.4 | >6.5 |
| QN-02 | 6-Fluoro substitution | >200 | 8.6 | >23.2 |
| QN-03 | 4-Carboxamide | 150 | 12.1 | 12.4 |
| QN-04 | 2-Trifluoromethyl | >2000 | 3.7 | >540 |
| QN-05 | 8-Methoxy | 55 | 25.3 | 2.2 |
| Ribavirin | (Control Drug) | >100 | 15.3 | >6.5 |
Data inspired by results for Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) screenings. [16][17] From this hypothetical data, compound QN-04 would be identified as the most promising hit due to its potent antiviral activity (low EC₅₀) and very low cytotoxicity (high CC₅₀), resulting in an exceptionally high Selectivity Index. Such compounds would then be prioritized for hit-to-lead optimization, where Structure-Activity Relationship (SAR) studies are conducted to further improve potency and pharmacokinetic properties. [16][18]
Conclusion
The quinoline scaffold represents an indisputably valuable pharmacophore in the quest for novel antiviral therapies. [3][4]Its synthetic tractability allows for the creation of large, diverse chemical libraries, and its ability to target multiple facets of the viral life cycle provides numerous avenues for drug action. By combining rational design based on known mechanisms with robust protocols for synthesis and screening, researchers can effectively explore the vast chemical space of functionalized quinolines. The methodologies outlined in this guide provide a validated framework for identifying and advancing promising quinoline-based candidates that can address the urgent global need for new antiviral agents.
References
- Saquinavir - Wikipedia. Wikipedia. [Link]
- Yadav, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry. [Link]
- Saquinavir - LiverTox. NCBI Bookshelf. [Link]
- Al-Bari, M. A. A. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? Journal of Antimicrobial Chemotherapy. [Link]
- Spinelli, F. R., et al. Mode of action of chloroquine and hydroxychloroquine as anti-viral agents.
- Joshi, S., et al. (2020). Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2. Current Pharmacology Reports. [Link]
- Savarino, A., et al. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases. The Lancet Infectious Diseases. [Link]
- Pharmacology of Saquinavir; Clinical uses, Mechanism of action, Side effects. YouTube. [Link]
- Gentile, D. A., et al. (2020). Mechanism of Action of Chloroquine/Hydroxychloroquine for Covid-19 Infection. Journal of Clinical & Experimental Cardiology. [Link]
- Gámez-Pozo, A., et al. (2022).
- saquinavir, Invirase: Drug Facts, Side Effects and Dosing. MedicineNet. [Link]
- Afolabi, S. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
- Bedaquiline. TB Alliance. [Link]
- Manfroni, G., et al. (2003). Antiviral Properties of Quinolone-Based Drugs. Current Medicinal Chemistry. [Link]
- Bedaquiline. Working Group for New TB Drugs. [Link]
- Singh, A. K., et al. (2022). Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. Acta Pharmaceutica Sinica B. [Link]
- Bedaquiline - Wikipedia. Wikipedia. [Link]
- Kumar, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Molecules. [Link]
- Kumar, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Molecules. [Link]
- Yadav, P., et al. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents.
- Bouit, Z., et al. (2020).
- Brevé, J., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral Research. [Link]
- Ortiz-Alcaraz, C. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules. [Link]
- Kumar, A., et al. (2025). Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. Journal of Molecular Structure. [Link]
- He, J., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European Journal of Medicinal Chemistry. [Link]
- Kumar, V., et al. (2021). New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [Link]
- Afolabi, S. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Synthetic-and-medicinal-perspective-of-quinolines-as-antiviral-agents. Ask this paper. [Link]
- Chakraborty, H., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics. [Link]
- Mechanism of Action of Quinolines. YouTube. [Link]
- Bouit, Z., et al. (2020).
- Mechanism of action of quinoline drugs.
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Application Notes and Protocols for the Use of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile as a Drug Impurity Reference Standard
Abstract
This document provides a comprehensive guide for the use of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile as a drug impurity reference standard. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the quality control and regulatory submission of pharmaceutical products. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring robust and reliable analytical outcomes. The application note covers the essential aspects of reference standard qualification, analytical method development, and validation in accordance with international regulatory guidelines.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
The safety and efficacy of pharmaceutical products are paramount. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent guidelines for the control of impurities in drug substances and products.[1][2] The International Council for Harmonisation (ICH) provides a framework for the identification, qualification, and control of impurities, with guidelines such as ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products being central to this effort.[3][4][5]
An impurity is defined as any component of a drug substance that is not the chemical entity defined as the drug substance.[6] These can arise from the manufacturing process (starting materials, by-products, intermediates), degradation of the drug substance, or interaction with packaging materials.[3][6] The use of well-characterized reference standards is fundamental to the accurate identification and quantification of these impurities.[2][7][8] A reference standard provides the basis for establishing the performance of an analytical procedure and ensuring the consistency of product quality.[2][8]
This application note focuses on This compound , a quinoline derivative that can potentially emerge as a process-related impurity or a degradation product in the synthesis of certain active pharmaceutical ingredients (APIs), particularly those sharing a quinoline scaffold, which is common in many kinase inhibitors and other therapeutic agents.[9] We will explore its role as a reference standard in a hypothetical scenario involving the quality control of a novel drug substance.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of a reference standard is crucial for the development of suitable analytical methods and for ensuring its stability and proper handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄BrClFN₂ | PubChem CID: 23438095[10] |
| Molecular Weight | 286.51 g/mol | PubChem CID: 23438095[10] |
| CAS Number | 364793-54-4 | BenchChem[11] |
| Appearance | Predicted to be a solid | BenchChem[11] |
| Purity | ≥97% (commercially available) | BenchChem[11] |
| Storage Conditions | 4°C, sealed, away from moisture | BenchChem[11] |
| SMILES | C1=CC2=C(C(=C(N=C2)Cl)C#N)C(=C1F)Br | |
| InChI | InChI=1S/C10H3BrClFN2/c11-6-1-2-7-8(10(12)9(4-15)5-16-7)3-13/h1-3,5H |
Note: Some properties are predicted and should be confirmed experimentally upon receipt of the material.
Qualification of this compound as a Reference Standard
Before a substance can be used as a reference standard, it must be rigorously characterized to confirm its identity and purity. This process, known as qualification, is essential for its intended use in quantitative analysis.
Identity Confirmation
The structural identity of the reference standard should be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) should be used to confirm the proton and carbon framework of the molecule and the substitution pattern on the quinoline ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and exact mass of the molecule. Fragmentation patterns can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the nitrile (C≡N) and the aromatic C-H and C=C bonds.
Purity Assessment and Content Assignment
The purity of the reference standard must be accurately determined. This is typically achieved by a mass balance approach, where the contributions of all impurities are subtracted from 100%.
Purity (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities)
A detailed protocol for purity assessment is provided below.
Protocol 1: Qualification of the this compound Reference Standard
Objective: To confirm the identity and determine the purity of the reference standard.
1. Identity Confirmation:
- NMR: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher spectrometer. Compare the observed spectra with the expected structure.
- HRMS: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent (e.g., acetonitrile/water). Infuse into an HRMS instrument (e.g., Q-TOF or Orbitrap) and determine the accurate mass.
- IR: Acquire the IR spectrum using KBr pellet or ATR technique.
2. Chromatographic Purity (HPLC-UV):
- Method: Use the HPLC-UV method described in Protocol 2 .
- Procedure: Prepare a solution of the reference standard at a concentration of approximately 1 mg/mL. Inject into the HPLC system.
- Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.
3. Water Content (Karl Fischer Titration):
- Determine the water content using a coulometric or volumetric Karl Fischer titrator.
4. Residual Solvents (Headspace GC-MS):
- Analyze for residual solvents from the synthesis process using a validated headspace gas chromatography-mass spectrometry (GC-MS) method, following ICH Q3C guidelines.[12]
5. Inorganic Impurities (Sulphated Ash):
- Determine the content of non-combustible inorganic impurities by the sulphated ash test as described in major pharmacopeias.
6. Content Assignment:
- Calculate the final purity value using the mass balance formula. This value will be used for the preparation of standard solutions for quantitative analysis.
Application in Analytical Method Development and Validation
The qualified reference standard is now ready to be used in the development and validation of an analytical method for the quantification of this compound as an impurity in a drug substance.
Workflow for Method Development and Validation
Caption: Workflow for analytical method development and validation.
Protocol 2: HPLC-UV Method for the Quantification of this compound
Objective: To provide a validated HPLC-UV method for the quantification of this compound in a drug substance.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the qualified this compound reference standard (corrected for purity) and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected range of the impurity (e.g., from the Limit of Quantification to 150% of the specification limit).
-
Sample Solution: Accurately weigh about 100 mg of the drug substance and dissolve in 100 mL of diluent (final concentration 1 mg/mL).
3. Method Validation (as per ICH Q2(R2)):
-
Specificity: Analyze blank (diluent), placebo (if applicable), drug substance, and the impurity standard. Spike the drug substance with the impurity to demonstrate peak purity and resolution.
-
Linearity: Analyze a minimum of five concentrations across the range (e.g., LOQ, 50%, 100%, 120%, 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.995.[13]
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine by signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.[13][14]
-
Accuracy: Perform recovery studies by spiking the drug substance with the impurity at three concentration levels (e.g., 50%, 100%, 150%). The recovery should be within an acceptable range (e.g., 90-110%).
-
Precision:
-
Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the specification limit. The relative standard deviation (RSD) should be ≤ 5%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min, mobile phase composition ±2%).
4. System Suitability:
Before each analytical run, perform a system suitability test by injecting a standard solution. Key parameters include:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
RSD of replicate injections: ≤ 2.0%
Data Interpretation and Reporting
The concentration of the impurity in the drug substance is calculated using the response factor from the calibration curve. All results should be reported according to the established reporting thresholds defined by ICH guidelines.[12]
Caption: Decision tree for impurity management based on ICH thresholds.
Conclusion
The use of a well-qualified reference standard, such as this compound, is indispensable for the accurate control of impurities in pharmaceutical manufacturing. The protocols and guidelines presented in this document provide a robust framework for the qualification of this reference standard and its application in validated analytical methods. By adhering to these principles, researchers and quality control professionals can ensure the safety, efficacy, and regulatory compliance of their drug products.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- (2025-06-25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. (2006-10-01). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Altabrisa Group. (2025-09-24). 3 Key Steps for HPLC Impurities Methods Validation.
- ICH. (n.d.). Quality Guidelines.
- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
- (n.d.). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(02), 389–402.
- Rao SRM, Panigrahy UP. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. DOI: 10.29011/IJCST-112.000012.
- uHPLCs. (n.d.). Drug Impurity Reference Standards for HPLC.
- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- PharmiWeb.com. (2025-04-08). The Importance of Impurity Standards in Pharmaceutical Development.
- FDA. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- Novelty Journals. (2022-06-20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Acanthus Research. (n.d.). Drug Impurities Reference Standards Archives.
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Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Introduction: The Strategic Value of the 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile Scaffold
The this compound core is a highly versatile and synthetically valuable scaffold in medicinal chemistry and drug development.[1] Its strategic arrangement of distinct reactive sites—a nucleophilic substitution-prone C4-chloro group, a cross-coupling-ready C6-bromo position, and a modifiable C3-nitrile—offers a platform for the systematic and selective introduction of chemical diversity. This trifecta of functionalities allows researchers to generate extensive libraries of novel quinoline derivatives, which are integral to the discovery of potent kinase inhibitors, antiviral agents, and other therapeutic molecules.[1][2]
This guide provides a detailed exploration of the synthetic pathways available for derivatizing this powerful building block. We will delve into the mechanistic rationale behind key transformations and offer robust, field-proven protocols for the selective functionalization at each position.
Strategic Derivatization Workflow
The inherent differences in the reactivity of the halogen atoms and the nitrile group allow for a controlled, stepwise approach to derivatization. The general strategy prioritizes reactions based on their relative activation barriers, enabling the creation of complex molecular architectures.
Figure 1: A conceptual workflow for the sequential derivatization of the this compound scaffold.
Part 1: Selective Functionalization at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro group is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen atom.[3] This makes Nucleophilic Aromatic Substitution (SNA) a robust and widely used method for introducing a variety of functionalities at this position.[3] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4]
Causality in Experimental Design:
-
Nucleophile Choice: A wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols, can be employed. The nucleophilicity of the reagent will dictate the reaction conditions required.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols like isopropanol are typically used to facilitate the formation of the charged Meisenheimer intermediate.
-
Base: An acid scavenger, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Reactions can often be conducted at moderate temperatures (room temperature to 80 °C), although less reactive nucleophiles may require microwave irradiation to accelerate the substitution.[3]
Protocol 1.1: General Procedure for C4-Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous isopropanol or DMF
-
Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)
-
Stir plate and magnetic stir bar
-
TLC plates (silica gel) and appropriate eluent system
-
LC-MS for reaction monitoring
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the desired amine (1.1 - 1.5 eq).
-
Add anhydrous isopropanol or DMF to achieve a substrate concentration of approximately 0.1 M.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction mixture at 80 °C (or use microwave irradiation at a suitable temperature) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent like diethyl ether.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-substituted amino-6-bromo-8-fluoroquinoline-3-carbonitrile.
| Parameter | Typical Range | Rationale |
| Temperature | 25 °C - 120 °C | Higher temperatures for less reactive amines. |
| Reaction Time | 2 - 24 hours | Monitored by TLC/LC-MS for completion. |
| Expected Yield | 60% - 95% | Dependent on the nucleophilicity of the amine. |
Part 2: Selective Functionalization at the C6-Position via Palladium-Catalyzed Cross-Coupling
The C6-bromo position is ideal for introducing carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The differential reactivity of C-Br versus C-Cl bonds in these reactions allows for selective functionalization at the C6 position while leaving the C4-chloro group intact. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl, making the C-Br bond at C6 significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at C4.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 6-aryl or 6-heteroaryl quinoline derivatives. These derivatives are valuable intermediates, particularly in the development of kinase inhibitors.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1.1: Selective Suzuki Coupling at the C6-Position
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-4-chloro-8-fluoroquinoline-3-carbonitrile.
| Parameter | Typical Range | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust catalysts for a wide range of boronic acids. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[6] |
| Temperature | 80 °C - 110 °C | Ensures efficient catalytic turnover. |
| Expected Yield | 70% - 90% | Dependent on the electronic nature of the boronic acid. |
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C6-position.[7][8] This reaction is known for its broad substrate scope and functional group tolerance.[7]
Causality in Experimental Design:
-
Catalyst/Ligand System: The choice of palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, XPhos) is critical.[7] The ligand stabilizes the palladium center, facilitates oxidative addition, and promotes the final reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido intermediate.[7][9]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.
Protocol 2.2.1: Selective Buchwald-Hartwig Amination at the C6-Position
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos or XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube.
-
Add the this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C6-bromo position and a terminal alkyne.[10] This reaction requires a dual catalytic system of palladium and copper(I).[10][11]
Protocol 2.3.1: Selective Sonogashira Coupling at the C6-Position
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and/or solvent)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-alkynyl-4-chloro-8-fluoroquinoline-3-carbonitrile.
Part 3: Chemical Transformations of the C3-Nitrile Group
The nitrile group at the C3 position is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the chemical space of the synthesized derivatives. Quinolines bearing a cyano group at position 3 can be readily transformed into biologically active carboxamides, 1,2,4-triazoles, and 2-imidazoles.[12][13]
Protocol 3.1: Hydrolysis of the Nitrile to a Carboxamide
Materials:
-
Substituted quinoline-3-carbonitrile (1.0 eq)
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
Carefully add the quinoline-3-carbonitrile derivative to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the corresponding quinoline-3-carboxamide.
-
The product can be further purified by recrystallization.
Protocol 3.2: Conversion of the Nitrile to a Tetrazole
The [2+3] cycloaddition of an azide with the nitrile group is a common method to form a tetrazole ring, a well-known carboxylic acid bioisostere.
Materials:
-
Substituted quinoline-3-carbonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Ammonium chloride (NH₄Cl) or triethylamine hydrochloride (1.5 - 2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the quinoline-3-carbonitrile derivative in anhydrous DMF.
-
Add sodium azide and ammonium chloride.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into acidified water (e.g., with 1M HCl).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify by recrystallization if necessary.
Conclusion
The this compound scaffold provides a rich platform for the generation of diverse and novel chemical entities. By leveraging the distinct reactivity of its three functional groups, researchers can employ a logical and sequential synthetic strategy. The protocols outlined in this guide, based on established and robust chemical transformations, offer a reliable framework for exploring the vast chemical space accessible from this versatile starting material, paving the way for the discovery of next-generation therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
- Sánchez, M., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Troshina, A. E., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. ACS Omega.
- Gordon, C. P., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry.
- Troshina, A. E., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols.
- Gordon, C. P., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Mphahlele, M. J., & Oyeyiola, O. A. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Quinoline-3-carbonitrile 1-Oxide.
- PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antimicrobial Properties of Synthetic Quinolines
Introduction: The Enduring Potential of Synthetic Quinolines in an Era of Antimicrobial Resistance
Synthetic quinolines represent a cornerstone of antimicrobial chemotherapy, with a legacy spanning decades of clinical success.[1] Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them indispensable in treating a wide array of bacterial infections. However, the escalating crisis of antimicrobial resistance (AMR) necessitates a continuous and rigorous evaluation of novel quinoline derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the antimicrobial prowess of new synthetic quinolines. By delving into the causality behind experimental choices and adhering to internationally recognized standards, this document aims to foster a culture of scientific integrity and accelerate the discovery of next-generation antimicrobial agents.
Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These essential enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.[1][2] By forming a stable ternary complex with the enzyme and DNA, quinolones trap the topoisomerase in a state where it has introduced a double-strand break in the DNA, ultimately leading to cell death.[1][3] Understanding this mechanism is paramount to designing and interpreting the assays described herein.
This application note will provide detailed, step-by-step protocols for a suite of essential in vitro assays, underpinned by the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Suscipibility Testing (EUCAST). Furthermore, it will elucidate the interpretation of the generated data, enabling a robust evaluation of a synthetic quinoline's potential as a future therapeutic.
Mechanism of Action: A Visual Guide
To appreciate the nuances of the assays that follow, a clear understanding of the quinolone mechanism of action is crucial. The following diagram illustrates the key steps in the interaction of a synthetic quinolone with its bacterial targets.
Figure 1: Mechanism of action of synthetic quinolones.
Core Antimicrobial Assays: Protocols and Rationale
The following section details the essential in vitro assays for a comprehensive evaluation of a synthetic quinoline's antimicrobial properties. Each protocol is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6][7] This parameter is crucial for establishing the potency of a novel compound and for guiding dose selection in later stages of drug development.[8]
This method is a widely accepted and standardized procedure for determining the MIC of antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Synthetic quinoline stock solution of known concentration
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (sterile broth)
-
Quality control (QC) strains with known MIC values for the tested quinolone class (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[9]
-
Multichannel pipette
-
Incubator (35 ± 2 °C)
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the synthetic quinoline stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well from 1 to 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the synthetic quinoline at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or using a microplate reader.
-
Causality and Trustworthiness: The use of cation-adjusted Mueller-Hinton broth is critical as divalent cations can affect the activity of some antimicrobials. The standardized inoculum ensures reproducibility. The inclusion of positive, negative, and QC controls validates the experimental run. The QC strain results must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the reliability of the test system.[9][10]
Figure 2: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6][8] This assay is crucial for classifying a compound as bactericidal or bacteriostatic.
This assay is a direct extension of the MIC test.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Spreader or inoculating loop
-
Incubator (35 ± 2 °C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
From each of these wells, aspirate a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot from each selected well onto a separate, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the synthetic quinoline that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (which can be determined from the growth control plate).
-
Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. A higher MBC/MIC ratio suggests bacteriostatic activity.[8]
Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of an antimicrobial's activity over time. This assay is invaluable for understanding the rate of bacterial killing and is often a prerequisite for preclinical and clinical development.
Materials:
-
Flasks containing CAMHB
-
Standardized bacterial inoculum
-
Synthetic quinoline at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)
-
Growth control (no drug)
-
Shaking incubator (35 ± 2 °C)
-
Sterile saline for serial dilutions
-
Agar plates
-
Timer
Procedure:
-
Setup:
-
Prepare flasks with CAMHB and the desired concentrations of the synthetic quinoline. Include a growth control flask.
-
Inoculate each flask with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a defined volume of each dilution onto agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
Data Presentation and Interpretation: The results are typically plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.8 | 5.5 | 5.0 | 4.5 |
| 4 | 7.2 | 5.5 | 4.8 | 4.0 | 3.2 |
| 6 | 8.0 | 5.2 | 4.0 | 3.1 | <2.0 |
| 8 | 8.5 | 5.0 | 3.5 | <2.0 | <2.0 |
| 24 | 9.2 | 4.8 | <2.0 | <2.0 | <2.0 |
Table 1: Example of Time-Kill Assay Data for a Synthetic Quinolone against E. coli.
Anti-Biofilm Activity Assay
Bacterial biofilms are a significant clinical challenge due to their inherent resistance to conventional antibiotics. Evaluating a new quinoline's ability to inhibit biofilm formation or eradicate established biofilms is therefore of high importance.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
Standardized bacterial inoculum
-
Synthetic quinoline
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
A) Inhibition of Biofilm Formation:
-
Prepare two-fold serial dilutions of the synthetic quinoline in TSB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plate at 37 °C for 24-48 hours without shaking.
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
B) Eradication of Pre-formed Biofilms:
-
Grow biofilms in a 96-well plate by inoculating with bacteria in TSB and incubating for 24 hours.
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of the synthetic quinoline to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
Follow steps 4-8 from the inhibition assay.
Data Analysis: The percentage of biofilm inhibition or reduction is calculated relative to the untreated control.
Quality Control: The Foundation of Reliable Data
The trustworthiness of any antimicrobial evaluation hinges on a robust quality control program. The use of well-characterized reference strains is mandatory for each assay.
| QC Strain | Rationale |
| Escherichia coli ATCC® 25922™ | Gram-negative control for routine susceptibility testing. |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive control for routine susceptibility testing. |
| Pseudomonas aeruginosa ATCC® 27853™ | Control for testing anti-pseudomonal activity. |
Table 2: Recommended Quality Control Strains.
The obtained MIC values for these QC strains must fall within the acceptable ranges specified in the latest CLSI M100 or EUCAST QC documents to validate the test results.[9][10][11][12][13][14]
Conclusion: A Pathway to Novel Antimicrobial Discovery
The methodologies outlined in this application note provide a comprehensive and scientifically rigorous framework for the in vitro evaluation of synthetic quinolines. By adhering to these standardized protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data. This, in turn, will facilitate the identification of promising lead compounds, ultimately contributing to the critical mission of combating antimicrobial resistance and developing the next generation of life-saving therapeutics.
References
- Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981-1008. [Link]
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
- Chen, Y. F., Jackson, S. G., & McGowan, J. E. (1996). DNA gyrase and topoisomerase IV on the bacterial chromosome: Quinolone-induced DNA cleavage. Proceedings of the National Academy of Sciences, 93(10), 4754-4759. [Link]
- Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Fourth Informational Supplement. CLSI document M100-ED34.
- Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Third Informational Supplement. CLSI document M100.
- Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
- Microbe Investigations. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2017). Breakpoint tables for interpretation of MICs and zone diameters. Version 7.1. [Link]
- Clinical and Laboratory Standards Institute. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; Thirtieth Informational Supplement. CLSI document M100.
- Pediatric Infectious Diseases Electronic Library. (n.d.). CLSI M100™. [Link]
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2026, January 1). Disk Diffusion and Quality Control. [Link]
- IDEXX. (n.d.).
- Microbe Investigations. (2024, May 21). Bioinformatics in MIC and MBC Testing for Drug Development. [Link]
- Clinical and Laboratory Standards Institute. (n.d.).
- European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]
- ResearchGate. (n.d.). Table S1: Antibiotics, disk content and breakpoints used for disk susceptibility testing according to the EUCAST guidelines (EUC. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
- Kahlmeter, G., Brown, D. F., Goldstein, F. W., MacGowan, A. P., Mouton, J. W., Odenholt, I., ... & Turnidge, J. D. (2003). European Committee on Antimicrobial Susceptibility Testing (EUCAST) technical notes on antimicrobial susceptibility testing. Clinical microbiology and infection, 9(6), 501-503. [Link]
- ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
- European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. [Link]
- Giske, C. G., Turnidge, J., Cantón, R., & Kahlmeter, G. (2022). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. [Link]
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Application Notes and Protocols: Synthesis and Evaluation of PI3K/mTOR Inhibitors from Quinoline Precursors
Introduction: The Critical Role of PI3K/mTOR Signaling and the Quinoline Scaffold in Oncology
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its deregulation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[3][4] Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome the resistance mechanisms that can arise from targeting a single node in this complex and interconnected network.[5][6]
The quinoline core is a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets.[5] Its versatility and the relative ease with which it can be functionalized have led to the development of numerous quinoline-based compounds with a wide range of pharmacological activities, including potent anticancer effects.[5][7] Several quinoline derivatives have been successfully developed as PI3K/mTOR dual inhibitors, demonstrating the significant potential of this chemical class in oncology drug discovery.[3][5][8]
This application note provides a detailed guide for the synthesis, purification, and biological evaluation of a representative quinoline-based PI3K/mTOR inhibitor. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own investigations into this important class of anticancer agents.
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling events. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt, which in turn phosphorylates a host of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.[9]
Caption: The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.
Synthesis of a Representative Quinoline-based PI3K/mTOR Inhibitor
This section details the synthesis of a novel 4-acrylamido-quinoline derivative, a potent PI3K/mTOR dual inhibitor.[10][11] The synthesis is a multi-step process that begins with commercially available starting materials.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Amino-6-bromoquinoline | Sigma-Aldrich | 98% |
| Acryloyl chloride | Alfa Aesar | 97% |
| Triethylamine | Fisher Scientific | 99.5% |
| Dichloromethane (DCM) | VWR | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| (2,4-Difluorophenyl)methanamine | Oakwood Chemical | 97% |
| Palladium(II) acetate | Strem Chemicals | 98% |
| Xantphos | Acros Organics | 98% |
| Cesium carbonate | Alfa Aesar | 99.9% |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |
Synthetic Protocol
The synthesis involves two main stages: 1) Acrylamide formation and 2) Suzuki-Miyaura cross-coupling.
Caption: Synthetic Workflow for the Quinoline-based Inhibitor.
Step 1: Synthesis of N-(6-bromoquinolin-4-yl)acrylamide
-
To a stirred solution of 4-amino-6-bromoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add acryloyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(6-bromoquinolin-4-yl)acrylamide.
Step 2: Synthesis of the Final Quinoline Inhibitor
-
In a reaction vessel, combine N-(6-bromoquinolin-4-yl)acrylamide (1.0 eq), (2,4-difluorophenyl)methanamine (1.2 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene to the mixture and degas with nitrogen for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final quinoline-based PI3K/mTOR inhibitor.
In Vitro Biological Evaluation
PI3K and mTOR Kinase Assays
The inhibitory activity of the synthesized compound against PI3K isoforms and mTOR can be determined using various commercially available assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12]
Protocol: TR-FRET Kinase Assay
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate (e.g., PIP2 for PI3K), and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled acceptor).
-
Incubate for the specified time to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Table 1: Representative Inhibitory Activity Data
| Target | IC50 (nM) |
| PI3Kα | 0.75 |
| PI3Kβ | 2.5 |
| PI3Kδ | 1.8 |
| PI3Kγ | 3.2 |
| mTOR | 5.1 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compound and assay conditions.
Cellular Assays
The cellular activity of the inhibitor can be assessed by measuring its effect on cell proliferation and its ability to inhibit the PI3K/mTOR signaling pathway in cancer cell lines.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.[13][14]
-
Treat the cells with various concentrations of the synthesized inhibitor for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Protocol: Western Blot Analysis of Pathway Inhibition
-
Treat cancer cells with the inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt (Ser473), phospho-S6 ribosomal protein).[15][16][17]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[16]
-
Analyze the band intensities to determine the extent of pathway inhibition.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the synthesis and evaluation of quinoline-based PI3K/mTOR inhibitors. The versatility of the quinoline scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3][8] The in vitro and cellular assays described are essential tools for characterizing the biological activity of these compounds and for advancing the development of novel anticancer therapeutics targeting the critical PI3K/mTOR signaling pathway.
References
- Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm (RSC Publishing). [Link]
- Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR)
- Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives.
- Biochemical assays for selectivity profiling across the entire PI3 kinase family.
- PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. PubMed. [Link]
- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH. [Link]
- Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR p
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. [Link]
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]
- Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evalu
- Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. [Link]
- Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evalu
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
- Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine deriv
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Bentham Science Publisher. [Link]
- Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. [Link]
- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of cancer research. [Link]
- Structures of clinical PI3K/mTOR dual inhibitors.
- Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cispl
- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]
- In Silico Evaluation of Phytochemicals as PI3K/AKT/mTOR Inhibitors for the Treatment of Breast Cancer. Current Trends in Biotechnology and Pharmacy. [Link]
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- 3. Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. Frontiers | Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation [frontiersin.org]
- 11. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Synthesis Yield for 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. As a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors, optimizing its synthesis is crucial for efficient drug discovery and development pipelines.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring you can achieve higher yields and purity.
I. Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions. A common synthetic approach involves the construction of the quinoline core, followed by functionalization. While several specific routes exist, a representative pathway often starts with a substituted aniline.
A plausible synthetic route can be conceptualized as follows:
-
Formation of a Substituted Acetanilide: The synthesis often commences with a suitably substituted aniline, for instance, 2-amino-5-bromo-3-fluorotoluene, which is then acylated to form the corresponding acetanilide.
-
Vilsmeier-Haack Cyclization: The substituted acetanilide undergoes a Vilsmeier-Haack reaction, a powerful method for the synthesis of chloro-formylquinolines.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect cyclization and formylation.[3][4][5]
-
Conversion of Formyl Group to Nitrile: The 3-formyl group is then converted to a 3-carbonitrile group. This transformation can be achieved through various methods, such as reaction with hydroxylamine followed by dehydration.
Visualizing the Core Synthesis Logic
Caption: High-level overview of the synthesis pathway.
II. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate the complexities of the synthesis.
Low Yield in the Vilsmeier-Haack Cyclization Step
Question: My yield for the 2-chloro-3-formylquinoline intermediate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Vilsmeier-Haack reaction are a common challenge and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
1. Purity and Reactivity of Starting Materials:
-
Substituted Acetanilide Quality: Ensure your starting acetanilide is pure and dry. Impurities can interfere with the reaction. Recrystallize the acetanilide if necessary.
-
Reagent Quality: The quality of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Use freshly distilled POCl₃ and anhydrous DMF. Moisture can decompose the Vilsmeier reagent.
2. Vilsmeier Reagent Formation and Reaction Temperature:
-
Reagent Formation: The Vilsmeier reagent should be prepared by adding POCl₃ dropwise to DMF at a low temperature (typically 0-5 °C) with constant stirring.[3][5] This exothermic reaction needs to be controlled to prevent reagent decomposition.
-
Reaction Temperature Control: After the addition of the acetanilide, the reaction temperature should be carefully controlled. While some protocols call for heating, excessive temperatures can lead to side reactions and degradation of the product.[4] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
3. Reaction Work-up:
-
Hydrolysis: The reaction mixture is typically poured onto crushed ice to hydrolyze the intermediate and precipitate the product.[4] This step should be done carefully and with vigorous stirring to ensure complete hydrolysis and to dissipate heat.
-
pH Adjustment: After hydrolysis, the pH of the solution may need to be neutralized to facilitate the precipitation of the product. A saturated solution of sodium bicarbonate or sodium carbonate is often used.
Troubleshooting Workflow for Low Yield
Caption: Systematic approach to diagnosing low yield issues.
Formation of Impurities
Question: I am observing significant impurity spots on my TLC plate after the reaction. What are the common side products and how can I minimize their formation?
Answer:
Impurity formation can arise from incomplete reactions, side reactions, or degradation of the product. Here are some common impurities and strategies to mitigate them:
-
Unreacted Starting Material: If you observe the starting acetanilide on your TLC, it indicates an incomplete reaction. This could be due to insufficient Vilsmeier reagent, a short reaction time, or a low reaction temperature. Consider increasing the molar ratio of the Vilsmeier reagent or extending the reaction time.
-
Over-chlorinated or Poly-formylated Products: While less common, under certain conditions, you might observe the formation of products with additional chlorine or formyl groups. Careful control of stoichiometry and reaction conditions is key to avoiding these.
-
Decomposition Products: The quinoline ring system can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. During work-up, avoid excessively high or low pH values and prolonged heating.
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is typically used.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization from an appropriate solvent can be an effective purification technique.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the electron-donating or electron-withdrawing groups on the starting aniline in the Vilsmeier-Haack reaction?
A1: The electronic nature of the substituents on the aniline ring significantly influences the Vilsmeier-Haack cyclization. Electron-donating groups generally facilitate the reaction and can lead to higher yields. Conversely, strong electron-withdrawing groups can deactivate the aromatic ring towards electrophilic attack by the Vilsmeier reagent, potentially leading to lower yields or requiring more forcing reaction conditions.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for synthesizing the quinoline core?
A3: Yes, several other methods exist for quinoline synthesis, although the Vilsmeier-Haack approach is often favored for producing 2-chloro-3-formylquinolines. Other notable methods include:
-
The Gould-Jacobs Reaction: This method is effective for synthesizing 4-hydroxyquinolines.[6]
-
The Friedländer Annulation: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.
-
The Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone.
The choice of method depends on the desired substitution pattern of the final quinoline product.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Vilsmeier Reagent: The formation of the Vilsmeier reagent is exothermic and should be performed with caution in an ice bath.
-
Solvents: Many of the solvents used, such as DMF and chlorinated solvents, are toxic and should be handled in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
IV. Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome |
| Vilsmeier Reagent Formation | 0-5 °C | Controlled exothermic reaction |
| Reaction Temperature | 80-90 °C (monitor by TLC)[3][5] | Optimal conversion to product |
| Reaction Time | 4-10 hours (substituent dependent)[3][5] | Complete consumption of starting material |
| Purification Method | Column Chromatography | High purity of final product |
V. Conclusion
The synthesis of this compound, while challenging, can be optimized by careful attention to experimental details. By understanding the underlying chemical principles and systematically troubleshooting common issues, researchers can significantly improve their synthesis yield and purity. This guide provides a foundation for addressing the practical challenges of this synthesis, enabling the efficient production of this valuable pharmaceutical intermediate.
VI. References
-
M. S. Singh, et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1519-1525.
-
S. M. Jain, et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed, 17(5), 651-657.
-
P. T. Perumal, et al. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
-
R. Kumar, et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
S. D. Jadhav, et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 13-17.
-
S. D. Jadhav, et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04.
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
-
MySkinRecipes. (n.d.). This compound.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
The Organic Chemistry Tutor. (2020). Sandmeyer Reaction. YouTube.
-
Benchchem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
W. Wang, et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
F. Lei, et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
-
Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
H. Gershon, et al. (2000). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
-
Request PDF. (2025). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
-
ChemicalBook. (n.d.). 6-bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile.
-
W. Wang, et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.
-
PubChem. (n.d.). 6-Bromo-4-chloro-quinoline-3-carbonitrile.
-
Biosynth. (n.d.). 6-Bromo-2-chloroquinoline-3-carbonitrile.
-
Chemenu. (n.d.). cas 853908-81-3|| where to buy 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline.
-
Arctom. (n.d.). CAS NO. 886362-71-6 | this compound.
-
PubChem. (2025). 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline.
-
A. V. Matiichuk, et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
-
S. A. G. Al-Karwi, et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
-
BLD Pharm. (n.d.). 99465-04-0|6-Bromo-2-chloroquinoline-3-carbonitrile.
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Technical Support Center: Troubleshooting Common Issues in Quinoline Synthesis
Welcome to the Technical Support Center for quinoline synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing from established chemical principles and field-tested insights, this resource aims to be an authoritative guide to optimizing your synthetic outcomes.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues applicable across various named quinoline synthesis reactions.
Q1: My reaction fails to initiate or proceeds with a very low conversion rate. What are the primary factors to investigate?
A1: Failure to initiate is a common issue often traced back to fundamental reaction parameters.
-
Causality & Explanation: Quinoline syntheses are often condensation reactions that require overcoming an initial activation energy barrier. Catalyst activity, reactant purity, and temperature are the most critical factors governing this initiation.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Impurities in starting materials, particularly the aniline or carbonyl compounds, can poison catalysts or introduce side reactions. Re-purify starting materials by distillation or recrystallization if their purity is uncertain.
-
Assess Catalyst Activity: Catalysts, especially Lewis acids or hygroscopic Brønsted acids, can degrade upon storage. Use a fresh batch of catalyst or increase the catalytic loading incrementally.[1][2] For reactions sensitive to acid strength, consider screening a panel of catalysts (e.g., p-TsOH, HCl, ZnCl₂, Sc(OTf)₃) to find the optimal choice for your specific substrates.[2]
-
Optimize Temperature: Many quinoline syntheses require thermal energy to proceed.[2] If the reaction is sluggish, incrementally increase the temperature in 10-15 °C intervals while monitoring progress by Thin-Layer Chromatography (TLC).[1] Conversely, if you observe decomposition (charring or tar formation), the temperature may be too high.[2]
-
Check Substrate Reactivity: The electronic properties of your aniline are crucial. Electron-withdrawing groups (e.g., -NO₂) significantly decrease the nucleophilicity of the amine, making the initial condensation step difficult and often requiring harsher conditions or alternative synthetic routes.[3] Electron-donating groups generally facilitate the reaction.[4]
-
Q2: My TLC plate shows multiple spots, and the crude reaction mixture is a dark, tarry substance. What is happening and how can I fix it?
A2: The formation of tar is a classic problem in many quinoline syntheses, especially the Skraup and Doebner-von Miller reactions, indicating significant byproduct formation.[5][6]
-
Causality & Explanation: Tar formation is primarily caused by the acid-catalyzed polymerization of highly reactive intermediates.[5][6] In the Skraup synthesis, the intermediate is acrolein, formed from the dehydration of glycerol.[7][8] In the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone itself is prone to polymerization.[6][9] Overly aggressive heating accelerates these polymerization pathways.[2]
-
Troubleshooting & Mitigation Strategies:
-
Temperature Control: Avoid aggressive heating. For exothermic reactions like the Skraup, gentle initial heating is sufficient; the heat source should be removed once the reaction initiates.[4]
-
Use of Moderators (Skraup): For the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) is essential to control the violent exothermic reaction and reduce charring.[4][5][10]
-
Biphasic Systems (Doebner-von Miller): To prevent polymerization of the carbonyl component, sequestering it in a non-polar organic phase (e.g., toluene) while the reaction proceeds in the acidic aqueous phase can dramatically improve yields.[5][6][9]
-
Purification: Isolating the desired quinoline from tar often requires specific techniques. Steam distillation is a highly effective classical method for separating the volatile quinoline product from non-volatile polymeric byproducts.[4][11]
-
Q3: I am having difficulty purifying my quinoline derivative using silica gel column chromatography. The compound is streaking or appears to be decomposing on the column.
A3: This is a frequent challenge due to the basic nature of the quinoline nitrogen.
-
Causality & Explanation: The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to poor peak shape (tailing or streaking) and can catalyze the decomposition of sensitive derivatives.[12]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent system.[12] This simple addition often resolves tailing issues.
-
Use an Alternative Stationary Phase: If decomposition is the primary problem, switch to a more inert stationary phase. Neutral or basic alumina is a common alternative.[12] For particularly sensitive compounds, reversed-phase (C18) silica may be effective.[12]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound spends on the acidic stationary phase.[12]
-
Section 2: Method-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.[13] Its primary challenges are its violent exothermicity and tendency to form tar.[4][7]
Q: My Skraup reaction is uncontrollably violent. How can I ensure it proceeds safely?
A: The reaction's vigor is due to the rapid, exothermic dehydration of glycerol to acrolein and the subsequent condensation.[7][14]
-
Primary Solution: Use a Moderator. The addition of ferrous sulfate (FeSO₄) is the standard and most effective method to moderate the reaction.[5][10] It is believed to function as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[4][10]
-
Procedural Controls:
-
Order of Addition: Add reagents in the correct sequence: aniline, moderator (FeSO₄), glycerol, and then slowly add concentrated sulfuric acid with efficient cooling.[4]
-
Controlled Heating: Heat the mixture gently to initiate the reaction. As soon as boiling begins, remove the external heat source and allow the reaction to proceed under its own exotherm.[4] Reapply heat only after this initial vigorous phase has subsided.
-
Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone) to form a quinoline, typically under acid or base catalysis.[15][16]
Q: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve selectivity?
A: Regioselectivity is a well-known challenge when an unsymmetrical ketone can condense on either of its α-carbons.[17][18]
-
Causality & Explanation: The reaction proceeds via an initial condensation to form an enamine or enone intermediate, followed by cyclization. The relative stability of the two possible intermediates and the steric hindrance of the transition states for cyclization determine the final product ratio.
-
Strategies for Control:
-
Catalyst Selection: The choice of catalyst can significantly influence the outcome. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single regioisomer in certain cases.[1][17]
-
Substrate Modification: To force the reaction in one direction, you can introduce a directing group. For example, placing a phosphoryl group on one α-carbon of the ketone can direct the cyclization.[17][19]
-
Reaction Conditions: Systematically optimizing the solvent and reaction temperature can also influence the regiochemical outcome, although this is often less predictable.[19]
-
Q: I'm observing significant aldol self-condensation of my ketone starting material, leading to low yields.
A: This side reaction is particularly problematic under basic conditions, where the ketone can react with itself instead of the 2-aminoaryl carbonyl compound.[1][17]
-
Solution: Change Catalytic Conditions.
-
Switch to Acid Catalysis: Shifting from a base catalyst (e.g., KOH, NaOH) to an acid catalyst (e.g., p-toluenesulfonic acid, iodine) can often suppress the self-condensation pathway.[17][20]
-
Use Milder Conditions: Modern methods using gold catalysts or microwave-assisted synthesis can allow the reaction to proceed under milder conditions, minimizing side reactions.[17][21]
-
Doebner-von Miller Synthesis
This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[9] The primary issue is the acid-catalyzed polymerization of the carbonyl starting material.[6]
Q: How can I prevent the extensive polymerization that plagues my Doebner-von Miller reaction?
A: The key is to limit the self-reaction of the α,β-unsaturated carbonyl compound in the acidic medium.
-
Primary Solution: Biphasic Solvent System. This is the most effective strategy. By using a two-phase system (e.g., water/toluene), the aniline resides primarily in the acidic aqueous phase while the α,β-unsaturated carbonyl is sequestered in the organic phase. This separation drastically reduces the rate of polymerization, leading to higher yields of the desired quinoline.[5][6][9]
-
Procedural Controls:
-
Slow Addition: Slowly adding the carbonyl compound to the reaction mixture keeps its instantaneous concentration low, further disfavoring polymerization.[5]
-
Temperature and Acid Optimization: Use the lowest effective temperature and consider screening different acids (Brønsted vs. Lewis) to find conditions that promote the desired reaction without excessively accelerating polymerization.[6]
-
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[22]
Q: My Combes synthesis is giving a low yield. What are the likely causes?
A: Low yields can stem from incomplete cyclization, which is often the rate-determining step.[19][22]
-
Causality & Explanation: The reaction involves the formation of an enamine intermediate, followed by an acid-catalyzed electrophilic aromatic annulation (cyclization).[22][23] The success of this step is highly dependent on the catalyst's dehydrating power and the electronic/steric properties of the substrates.
-
Troubleshooting Steps:
-
Catalyst Choice: While sulfuric acid is common, stronger dehydrating agents like polyphosphoric acid (PPA) can be more effective at promoting the final cyclization and dehydration steps.[19][24]
-
Substrate Effects: Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step difficult or impossible.[23][24] Conversely, bulky substituents on either the aniline or the β-diketone can sterically hinder the cyclization, lowering the yield.[19][22] If possible, choose less sterically demanding starting materials.
-
Section 3: Data & Protocol Summaries
Table 1: Comparison of Common Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Conditions | Key Advantages | Common Issues & Disadvantages |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Uses simple, inexpensive reagents. | Extremely exothermic, significant tar formation, harsh conditions.[4][13] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (HCl, H₂SO₄), Heat | More versatile than Skraup for substituted quinolines. | Polymerization of carbonyl reactant, tar formation.[6][9] |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Ketone | Acid or Base Catalyst, Heat | High convergence, good for polysubstituted quinolines.[15] | Regioselectivity issues with unsymmetrical ketones, aldol side reactions.[17][19] |
| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄, PPA), Heat | Good for 2,4-disubstituted quinolines.[22] | Low yields with deactivated anilines or sterically hindered substrates.[19][24] |
Protocol 1: A General Procedure for the Iodine-Catalyzed Friedländer Annulation
This protocol describes a robust and relatively mild method for Friedländer synthesis.[1]
-
Reaction Setup: To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (10 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Dissolve the mixture in ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as required.
Section 4: Visual Diagrams
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield quinoline synthesis reactions.
Diagram 2: Simplified Mechanism of the Friedländer Synthesis (Base-Catalyzed)
Caption: Key steps in the base-catalyzed Friedländer quinoline synthesis mechanism.
References
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5783.
- National Institutes of Health (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017.
- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega.
- ResearchGate. (2022). optimized reaction condition for quinoline synthesis using the....
- Royal Society of Chemistry. (2017). Gold catalysis in quinoline synthesis. Chemical Communications, 53(50), 6690-6703.
- Unknown. Preparation and Properties of Quinoline.
- ResearchGate. (2018). Regioselectivity of Friedländer Quinoline Syntheses.
- Organic Syntheses. Quinoline. Org. Synth. 1922, 2, 79.
- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. J. Chem. Pharm. Res., 10(11), 88-95.
- ResearchGate. (2015). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T.
- Google Patents. Purification method of 8-hydroxyquinoline crude product. CN103304477B.
- ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- SlideShare. (2023). synthesis of quinoline derivatives and its applications.
- Wikipedia. Combes quinoline synthesis.
- Cambridge University Press. Name Reactions in Organic Synthesis.
- Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
- The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem., 71(16), 6174–6182.
- ResearchGate. (1998). Concerning the mechanism of the Friedländer quinoline synthesis.
- Scribd. Combes Quinoline Synthesis PDF.
- University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
- Organic Chemistry Portal. Friedlaender Synthesis.
- ResearchGate. QUINOLINES | Science topic.
- Wikipedia. Skraup reaction.
- SciSpace. Synthesis of derivatives of quinoline.
- Wikipedia. Friedländer synthesis.
- Vive Chemistry. (2012). Skraup's Synthesis.
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- 3. reddit.com [reddit.com]
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- 7. uop.edu.pk [uop.edu.pk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Friedlaender Synthesis [organic-chemistry.org]
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- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Technical Support Center: Advanced Purification of Halogenated Quinolines
Welcome to the technical support center for the purification of halogenated quinoline compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying this important class of molecules. Halogenated quinolines are foundational scaffolds in drug discovery, but their purification is often non-trivial due to their basicity, potential for metal chelation, and the subtle polarity differences between isomers or impurities.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and achieve your target purity with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions researchers face when planning the purification of halogenated quinolines.
Q1: Why are my halogenated quinoline derivatives so difficult to purify with standard silica gel chromatography?
A: This is a frequent and critical issue. The difficulty arises from the fundamental chemical properties of the quinoline core and the silica gel stationary phase.[1]
-
Basicity of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic (pKa of quinoline is ~4.9).
-
Acidity of Silica Gel: Standard silica gel has a surface covered with silanol groups (Si-OH), which are acidic.[1]
-
Adverse Interaction: The basic nitrogen strongly and often irreversibly binds to the acidic silanol groups. This leads to several problems:
-
Significant Tailing (Streaking): As the compound moves down the column, it undergoes a series of binding and release events with the acidic sites, causing the elution band to spread out, resulting in poor peak shape.[2]
-
Product Decomposition: The acidic surface of the silica can catalyze the degradation of sensitive quinoline derivatives.[1]
-
Irreversible Adsorption: In some cases, the product may bind so strongly that it does not elute from the column at all, leading to poor recovery.
-
Q2: What is the first step I should take to mitigate these issues with silica gel?
A: The most straightforward and effective first step is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (NEt₃) or pyridine.[2] The amine competitively binds to the silanol groups, preventing your quinoline compound from interacting with them. This simple addition can dramatically improve peak shape and recovery.
Q3: Are there alternatives to silica gel for purifying these compounds?
A: Absolutely. If basic modifiers are insufficient or incompatible with your compound, consider alternative stationary phases.
-
Alumina (Al₂O₃): Alumina is a great alternative and is available in neutral or basic grades, which are much more compatible with basic compounds like quinolines.[2]
-
Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like acetonitrile/water or methanol/water), is an excellent option.[2] This technique separates based on hydrophobicity, avoiding the acid-base interaction issues.[3]
-
High-Speed Counter-Current Chromatography (HSCCC): This is an advanced liquid-liquid partition technique that uses no solid support, thereby completely eliminating issues of irreversible adsorption and decomposition on a stationary phase.[4][5]
Troubleshooting Guide: Specific Issues & Solutions
This section tackles specific experimental problems in a direct Q&A format.
Issue 1: My compound is streaking badly on the TLC plate and column, even with triethylamine.
-
Question: I've added 1% triethylamine to my ethyl acetate/hexane eluent, but my halogenated quinoline is still tailing significantly. How can I get sharp, well-defined spots and peaks?
-
Answer: While adding a basic modifier is the correct first step, severe tailing suggests the interaction with silica is still dominant. Here's a systematic approach to solve this:
-
Increase Modifier Concentration: Cautiously increase the triethylamine concentration to 2-3%. Sometimes, a higher concentration is needed to fully saturate the acidic sites.
-
Switch to a More Polar or Protic Solvent System: The interaction between the quinoline and silica is exacerbated in non-polar solvents. Adding a more polar solvent like methanol or ethanol (e.g., 95:4:1 Hexane:EtOAc:MeOH with 1% NEt₃) can help disrupt the strong binding and improve peak shape.
-
Pre-treat the Silica: Instead of just adding the modifier to the eluent, prepare a slurry of your silica gel in the mobile phase containing the amine before packing the column. This ensures the silica is thoroughly neutralized before your compound is introduced.[2]
-
Consider an Alternative Stationary Phase: If the above steps fail, it is a strong indication that silica gel is not the right choice. Switch to neutral or basic alumina, which is inherently more suitable for basic compounds.[2]
-
Issue 2: I have a mixture of di- and mono-halogenated quinolines that are co-eluting.
-
Question: My reaction produced the desired 5,7-dichloroquinoline, but it's contaminated with 5-chloroquinoline and 7-chloroquinoline. They have very similar Rf values and I can't separate them on silica or alumina. What should I do?
-
Answer: This is a classic challenge where compounds have very similar polarities. You need a technique with higher resolving power or a different separation mechanism. This is where an orthogonal purification strategy becomes essential.[3][6] Orthogonal methods separate compounds based on different chemical properties.[7]
-
Normal-Phase to Reversed-Phase: Your first step was normal-phase chromatography (silica/alumina), which separates based on polarity. Collect the mixed fractions and subject them to reversed-phase preparative HPLC.[3][4] In reversed-phase, separation is based on hydrophobicity. The additional halogen atom in the di-substituted product will make it more hydrophobic than the mono-substituted impurities, often providing the baseline separation needed.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent high-resolution technique for separating closely related isomers.[8] It often provides different selectivity compared to HPLC and can be a powerful tool for these difficult separations.
-
Issue 3: My purified halogenated quinoline looks clean by TLC but NMR shows residual grease or solvent.
-
Question: After column chromatography, my product appears as a single spot on the TLC plate. However, the ¹H NMR spectrum shows significant peaks from grease and residual high-boiling point solvents like DMF or DMSO. How can I remove these?
-
Answer: This indicates that the impurities are non-UV active or have a similar polarity to your product in the chromatography system used.
-
Trituration/Recrystallization: This is the most effective method. Find a solvent system where your compound is sparingly soluble at low temperatures but soluble when hot. The impurities will often remain in the cold solvent (trituration) or the mother liquor (recrystallization). For quinolines, solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane are good starting points.[9][10]
-
Salt Formation and Wash: If the compound is a free base, dissolve it in a suitable solvent like diethyl ether or ethyl acetate and precipitate it as a salt (e.g., hydrochloride salt by adding HCl in ether).[2][4] The grease and aprotic solvents will remain in the organic layer. The salt can then be filtered, washed with clean solvent, and then neutralized back to the free base if required.
-
Liquid-Liquid Extraction: Perform an acidic extraction. Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1M HCl). Your basic quinoline will move to the aqueous layer, leaving the non-polar grease behind. Then, basify the aqueous layer and extract your pure compound back into an organic solvent.[11]
-
Issue 4: My quinoline derivative is chiral, and I need to separate the enantiomers.
-
Question: I have synthesized a racemic halogenated quinoline with a chiral center. How can I separate the two enantiomers for biological testing?
-
Answer: The separation of enantiomers requires a chiral environment. Standard chromatographic techniques will not work.
-
Chiral HPLC: This is the most common and effective method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are highly effective for a wide range of compounds, including quinolones.[12][13][14] You will need to screen different columns and mobile phases to find the optimal conditions.[14]
-
Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less solvent than HPLC, making it an attractive alternative for preparative-scale separations.[8]
-
Diastereomeric Salt Formation: If your compound has a basic nitrogen, you can react the racemic mixture with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the pure enantiomer can be recovered by neutralizing the salt.
-
Advanced Purification Workflow: Orthogonal Chromatography
For complex mixtures where a single chromatographic step is insufficient, an orthogonal approach is recommended. This workflow leverages two different separation mechanisms to achieve high purity.
Key Experimental Protocols
Protocol 1: Column Chromatography using Deactivated Silica Gel
This protocol describes the standard procedure for purifying a basic halogenated quinoline using silica gel treated with a basic modifier.
-
Solvent System Selection:
-
Using a TLC plate, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Prepare this eluent and add 1% triethylamine (NEt₃) by volume. Re-run the TLC with this modified eluent to confirm the Rf and observe the improved spot shape.
-
-
Column Packing (Slurry Method):
-
In a beaker, add the required amount of silica gel.
-
Add your prepared mobile phase (containing NEt₃) to the silica gel to form a consistent slurry. Stir gently to release any trapped air.
-
Pour the slurry into your chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude compound in a minimum amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Work-up:
-
Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will typically be removed during this process.
-
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for removing minor impurities after chromatography to achieve high purity.[9]
-
Solvent Screening:
-
Place a small amount of your compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to each tube. A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If a single solvent is not found, screen binary solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a small amount of the "good" solvent (in which it is soluble) and add the "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Heat to redissolve.
-
-
Recrystallization Procedure:
-
Place the impure compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or solvent system) required to fully dissolve the solid.
-
Once dissolved, allow the flask to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
Data Presentation: Purity Assessment
Confirming the purity of your final compound is a critical final step. A combination of techniques is often used.
| Technique | Information Provided | Common Use Case for Halogenated Quinolines |
| HPLC/UHPLC [4][8][15] | Quantitative purity (% area), detection of closely related impurities. | Gold-standard for final purity assessment. Reversed-phase C18 or PFP columns are common. |
| GC-MS [16] | Purity of volatile compounds, mass confirmation of parent ion and impurities. | Useful for less polar, more volatile quinoline derivatives. |
| ¹H NMR Spectroscopy | Structural confirmation, detection of proton-containing impurities. | Essential for confirming the structure and identifying solvent/grease residues. |
| LC-MS [17] | Combines separation with mass identification. | Powerful tool for identifying unknown impurities during method development. |
Decision-Making Flowchart for Purification Strategy
This diagram provides a logical path for selecting an appropriate purification technique.
References
- Benchchem. (2025).
- Benchchem. (n.d.).
- Benchchem. (2025).
- LookChem. (n.d.).
- Santai Technologies. (n.d.).
- Google Patents. (n.d.).
- Das, S. K., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. PMC - PubMed Central.
- Oka, H., et al. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
- Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- Gyros Protein Technologies. (n.d.).
- Validated Biosystems. (2006). The Secrets of Orthogonal Process Design.
- Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Tóth, G., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- LCGC International. (2023).
- Agilent. (2016). CHEMICAL PURITY ANALYSIS.
- Benchchem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
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- 2. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
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- 5. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
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- 12. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-bromination side reactions in quinoline synthesis
Troubleshooting Guide: Preventing Over-bromination Side Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent over-bromination, a common side reaction encountered during the electrophilic bromination of the quinoline scaffold. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Question 1: I'm trying to synthesize a mono-brominated quinoline, but I'm consistently getting a mixture of di- and tri-brominated products. What's causing this over-bromination?
Answer:
Over-bromination during the synthesis of quinoline derivatives is a frequent challenge, primarily driven by the high reactivity of the quinoline ring system towards electrophilic aromatic substitution, especially when activating substituents are present. The primary causes for this issue are:
-
Excess of Brominating Agent: The stoichiometry of your brominating agent is a critical parameter. Using a molar excess of a powerful brominating agent like molecular bromine (Br₂) will inevitably lead to polybromination. For instance, studies on the bromination of 8-hydroxyquinoline have shown that using 2.1 equivalents of Br₂ drives the reaction towards the formation of the 5,7-dibromo product.[1][2]
-
Presence of Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups on the quinoline ring significantly increase its electron density.[2] This heightened nucleophilicity makes the ring more susceptible to multiple electrophilic attacks, making it challenging to halt the reaction at the mono-brominated stage.[2]
-
Reaction Conditions: High reaction temperatures can provide the necessary activation energy for subsequent bromination reactions to occur, leading to over-bromination. The choice of solvent can also influence the reactivity of the brominating agent.
To mitigate over-bromination, it is crucial to carefully control the stoichiometry of the brominating agent, consider using a milder reagent, and optimize your reaction conditions.
Question 2: How can I improve the selectivity of my bromination reaction to favor the desired mono-brominated product?
Answer:
Improving the selectivity for mono-bromination involves a multi-faceted approach that addresses the reactivity of both the substrate and the reagent. Here are several strategies you can employ:
-
Stoichiometric Control: The most straightforward method is to use a 1:1 molar ratio of your quinoline substrate to the brominating agent. A slow, dropwise addition of the brominating agent to the reaction mixture can help maintain a low instantaneous concentration, further reducing the likelihood of multiple brominations.[2]
-
Choice of Brominating Agent: For highly activated quinoline systems, switching from molecular bromine (Br₂) to a milder brominating agent is highly recommended. N-Bromosuccinimide (NBS) is an excellent alternative that often provides better control and selectivity.[2][3][4] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be considered.
-
Temperature Control: Performing the reaction at lower temperatures (e.g., 0 °C or even -30 °C) can significantly enhance selectivity.[4][5] Lower temperatures reduce the overall reaction rate, allowing for more precise control over the extent of bromination.
-
Solvent Effects: The choice of solvent can influence the electrophilicity of the brominating agent. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are commonly used.[3] In some cases, using a more polar solvent might temper the reactivity.
-
Acid Catalysis for Regioselectivity: In strongly acidic conditions (e.g., concentrated H₂SO₄ or CF₃SO₃H), the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack. This directs the bromination to the benzene ring, primarily at the C5 and C8 positions.[2][6] This can be a useful strategy to control regioselectivity and, in some cases, prevent over-activation of the entire ring system.
The following table summarizes the impact of different brominating agents on selectivity:
| Brominating Agent | Reactivity | Typical Use Case | Reference |
| Molecular Bromine (Br₂) | High | General bromination, can lead to over-bromination | [1][5] |
| N-Bromosuccinimide (NBS) | Moderate | Selective bromination of activated systems | [2][3][4][6] |
| N,N'-dibromoisocyanuric acid (DBI) | High | Used in strong acid for regioselective bromination | [6] |
Question 3: My bromination of an 8-substituted quinoline gives me an inseparable mixture of 5- and 7-bromo isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in substituted quinolines is a nuanced challenge. The directing effect of the existing substituent often competes with the intrinsic reactivity of the quinoline ring. For 8-substituted quinolines, electrophilic attack is generally favored at the C5 and C7 positions. Here's how you can influence the outcome:
-
Steric Hindrance: The size of the substituent at the 8-position can influence the site of bromination. A bulky substituent may sterically hinder attack at the C7 position, favoring bromination at the C5 position.
-
Reaction Conditions: As mentioned previously, strong acidic conditions can be used to modulate the electronic properties of the ring and direct substitution.[6] Experimenting with different acid catalysts and concentrations may alter the isomeric ratio.
-
Protecting Groups: If the substituent at the 8-position is an activating group like -OH or -NH₂, consider using a protecting group to temporarily reduce its activating influence. This can help in achieving mono-bromination at a specific position.
-
Directed Metalation: For highly specific regioselectivity, consider an alternative synthetic route involving directed ortho-metalation followed by quenching with a bromine source. This approach offers precise control over the position of bromination, albeit with more synthetic steps.
Troubleshooting Workflow
If you are encountering over-bromination, follow this systematic troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for over-bromination.
Experimental Protocol: Selective Mono-bromination of an Activated Quinoline Using NBS
This protocol provides a general method for the selective mono-bromination of a quinoline derivative bearing an electron-donating group, using N-Bromosuccinimide (NBS) to minimize over-bromination.
Materials:
-
Substituted Quinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted quinoline (1.0 eq).
-
Dissolve the quinoline in anhydrous CHCl₃ (or CCl₄).
-
Place the flask in an ice bath and allow the solution to cool to 0 °C under an inert atmosphere.
-
-
Addition of NBS:
-
In a separate container, weigh out NBS (1.05 eq).
-
Slowly add the solid NBS portion-wise to the stirred quinoline solution over a period of 15-30 minutes. Maintain the temperature at 0 °C throughout the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.[5]
-
Wash with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired mono-brominated quinoline.
-
Caption: Experimental workflow for selective mono-bromination.
References
- Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Common Organic Chemistry. (n.d.).
- Brown, W. D., & Gouliaev, A. H. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme E-Books & E-Journals.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
- BenchChem. (2025).
- Li, Y., et al. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC - NIH.
- Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH.
- Google Patents. (n.d.).
- Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Scientific Update. (2022).
- Liu, Y., et al. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Li, Y., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.
- BenchChem. (n.d.).
- Tursunkulov, O. R., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH.
- ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
- Quora. (2018).
- Chemistry II (Organic)
- ResearchGate. (n.d.). Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S)
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Skraup reaction.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Preparation and Properties of Quinoline. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Controlling Reaction Temperature for Diphenyl Ether Cyclization of Quinolines
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic structures, specifically focusing on the temperature-critical steps of forming and cyclizing quinoline-based diphenyl ethers. The synthesis, often involving an initial intermolecular C-O cross-coupling followed by an intramolecular cyclization, is highly sensitive to thermal conditions. Inadequate temperature control is a primary driver of low yields, byproduct formation, and failed reactions.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific thermal challenges you may encounter.
Core Principles: Why Temperature is a Critical Parameter
Before delving into specific problems, it's crucial to understand the causal relationship between temperature and reaction outcomes. The Arrhenius equation dictates that reaction rates increase with temperature. However, this applies to all potential reaction pathways, including desired transformations and undesired side reactions (e.g., decomposition, homocoupling, dehalogenation).[1][2] The goal of thermal control is to find the "sweet spot" where the rate of the desired reaction is maximized relative to the rates of competing pathways.
For the synthesis of fused quinoline systems, this process typically involves two distinct, temperature-sensitive stages:
-
Intermolecular Diphenyl Ether Formation: Often an Ullmann condensation or a Buchwald-Hartwig amination, this step couples a phenol with a halo-quinoline (or vice versa).[3] These reactions are notoriously temperature-dependent, with traditional Ullmann conditions requiring temperatures often exceeding 150-200 °C.[2][4] Modern ligand-accelerated systems can operate at lower temperatures, but catalyst stability and activity remain thermally sensitive.[5]
-
Intramolecular Cyclization: Once the diphenyl ether is formed, a subsequent intramolecular reaction (e.g., Friedel-Crafts type) is needed to forge the final ring system. This step has its own distinct optimal temperature range, which can be influenced by the choice of catalyst (often a Lewis or Brønsted acid) and solvent.[6][7] High temperatures may be needed to overcome the activation energy for cyclization but can also lead to rearrangement or decomposition.[6][8]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis.
Part 1: Intermolecular Coupling (Diphenyl Ether Formation)
Q1: My Ullmann coupling is showing low or no yield. Should I simply increase the temperature?
Answer: Not necessarily. While traditional Ullmann reactions are known for requiring high heat, indiscriminately increasing the temperature can be counterproductive.[2][4] Before raising the heat, consider these factors:
-
Catalyst Activity: The most common reason for a sluggish Ullmann reaction is an inactive copper catalyst. Copper(I) salts like CuI can oxidize over time.[1] Ensure you are using a fresh, high-purity copper(I) source. If using Cu(0) or Cu(II), conditions must be suitable to generate the active Cu(I) species.[5]
-
Ligand Choice: Modern protocols often use ligands (e.g., phenanthrolines, N,N-dimethylglycine) to stabilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 80-120 °C).[1][9] If you are running the reaction without a ligand at a low temperature, you will likely see poor conversion. A ligand screening is often a crucial first step.
-
Reactivity of the Aryl Halide: Reactivity follows the general trend: Aryl-I > Aryl-Br > Aryl-Cl.[1] If you are using a less reactive chloroquinoline, higher temperatures or a more active catalyst/ligand system will be necessary.[1]
-
Incremental Increase: If you've addressed the points above, increase the temperature gradually (e.g., in 10-15 °C increments). Monitor the reaction closely by TLC or LCMS for the appearance of product versus the formation of new, unidentified spots, which could indicate decomposition.[5]
Q2: I'm observing significant dehalogenation of my halo-quinoline and formation of dark, tarry substances. What is the thermal issue?
Answer: This strongly suggests your reaction temperature is too high. Dehalogenation (hydrodehalogenation) is a common side reaction where the aryl halide is reduced.[1][2] High temperatures can accelerate this pathway, especially if the desired coupling is slow. Tar formation is a clear sign of thermal decomposition of your starting materials, intermediates, or even the quinoline ring itself.[10][11]
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical step. Reduce the temperature by 20-30 °C. If you are using a modern, ligand-assisted protocol, you should aim for the 80-120 °C range.[5]
-
Ensure Anhydrous Conditions: Dehalogenation often uses hydrogen atoms from trace water or protic solvents.[1][2] Rigorously dry all reagents and solvents and maintain a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Optimize the Catalyst/Ligand System: A more active catalyst system can allow you to run the reaction at a lower, less destructive temperature.[1] Introducing a suitable ligand can promote the desired cross-coupling over side reactions.[1]
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common for Ullmann reactions.[4] However, their high boiling points can tempt overheating. Consider a solvent with a boiling point that acts as a natural temperature ceiling for your reaction.[12][13]
Part 2: Intramolecular Cyclization
Q3: The diphenyl ether precursor is clean, but the intramolecular cyclization step is failing. How should I approach temperature optimization here?
Answer: The thermal requirements for intramolecular cyclization are distinct from the initial coupling. This step often involves breaking aromaticity temporarily, which can have a high activation barrier.
-
Insufficient Temperature: If no reaction is observed, the temperature may be too low to overcome the activation energy of the cyclization. This is common in thermally-driven cyclizations without strong acid catalysis. For instance, some intramolecular cyclizations require refluxing in high-boiling solvents like diphenyl ether (b.p. 259 °C) to proceed.[6][14][15]
-
Excessive Temperature: If you observe decomposition or charring, the temperature is likely too high, degrading the tetracyclic product or the precursor. Quinoline derivatives themselves can be subject to thermal decomposition, although often at very high temperatures.[10][11][16]
-
Solvent and Catalyst Interplay: The choice of acid catalyst (if any) and solvent are deeply intertwined with temperature. A stronger Lewis acid might enable cyclization at a lower temperature. Some reactions may proceed at 80-90 °C with a catalyst, while purely thermal cyclizations might require >250 °C.[6]
-
Kinetics of Intra- vs. Intermolecular Reactions: For some cyclizations, higher temperatures can favor the desired intramolecular pathway over undesired intermolecular oligomerization.[8] This is because the entropic cost of the intramolecular reaction is less pronounced at higher temperatures compared to the intermolecular alternative.
Optimization Strategy:
-
Start at a moderate temperature (e.g., 80 °C) if using an acid catalyst, or at the solvent's reflux temperature if it's a known high-temperature thermal cyclization.
-
Screen different solvents with varying boiling points to find an optimal reaction temperature.[14]
-
If yields are low, consider microwave irradiation, which can sometimes promote faster reactions and improve yields for intramolecular cyclizations.[6]
Data Summary & Best Practices
Table 1: Typical Temperature Ranges & Solvent Properties
| Reaction Type | Catalyst/Conditions | Typical Temperature Range (°C) | Common Solvents | Boiling Point (°C) | Notes |
| Ullmann Coupling | Traditional (Cu powder, no ligand) | 150 - 210+ °C | NMP, Nitrobenzene, DMF | 202, 211, 153 | High temperatures are often required but increase the risk of side reactions.[4] |
| Ullmann Coupling | Modern (Cu(I) salt + Ligand) | 80 - 120 °C | Toluene, Dioxane, DMF | 111, 101, 153 | Ligands like N,N-dimethylglycine or phenanthroline enable milder conditions.[5][9] |
| Buchwald-Hartwig | Pd(0) + Ligand | 80 - 110 °C | Toluene, Dioxane, THF | 111, 101, 66 | Generally milder than Ullmann, but catalyst is sensitive to oxygen and impurities.[17] |
| Thermal Cyclization | No Catalyst | 180 - 260+ °C | Diphenyl Ether, Dowtherm A | 259, 257 | Used when high thermal energy is needed to overcome the activation barrier.[6][14] |
| Acid-Catalyzed Cyclization | Lewis or Brønsted Acid | 70 - 120 °C | Acetonitrile, DCE | 82, 84 | The acid catalyst lowers the activation energy, allowing for lower temperatures.[18] |
Best Practices for Temperature Monitoring and Control
Accurate temperature control is impossible without proper monitoring. Relying on the hotplate's dial setting is a common source of error.
-
Use a Calibrated Thermometer/Probe: Always measure the internal reaction temperature using a calibrated thermometer or thermocouple probe placed directly in the reaction mixture (if possible) or in the heating block/oil bath adjacent to the flask.[19][20]
-
Consistent Heating Medium: Use a sand bath or a well-stirred oil bath for uniform heat transfer. Heating blocks are convenient but can have significant temperature gradients.
-
Documentation: Keep detailed records of the set temperature and the actual measured internal temperature for every experiment. This is crucial for troubleshooting and ensuring reproducibility.[21]
-
Automated Systems: For sensitive or long-duration reactions, use automated lab reactors with feedback-controlled temperature regulation for maximum precision.[19][22]
Experimental Protocol Example: Two-Step Synthesis
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Ligand-Accelerated Ullmann Condensation
-
To an oven-dried Schlenk flask, add 2-chloroquinoline (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add anhydrous, degassed DMF via syringe.
-
Place the flask in a preheated oil bath set to 110 °C. Crucially, use a thermometer in the oil bath next to the flask to verify the temperature.
-
Stir the reaction vigorously. Monitor progress by TLC or LCMS every 2-4 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the copper catalyst. Proceed with standard aqueous workup and purification.
Step 2: Intramolecular Thermal Cyclization
-
Place the purified quinoline diphenyl ether from Step 1 into a round-bottom flask equipped with a reflux condenser.
-
Add diphenyl ether as the solvent (approx. 0.1 M concentration).
-
Begin heating the flask in a sand bath. Place a thermometer in the sand bath adjacent to the flask.
-
Increase the temperature until the diphenyl ether begins to reflux gently (approx. 250-255 °C).
-
Maintain reflux for the required time (can range from 1 to 24 hours, optimization is key), monitoring by TLC/LCMS.
-
Once complete, cool the reaction mixture. The product can often be precipitated by adding a non-polar solvent like hexane and purified by recrystallization or column chromatography.
Visualization of Troubleshooting Logic
The following diagrams illustrate the decision-making process for troubleshooting common temperature-related issues.
Diagram 1: Troubleshooting Low Yield in Ullmann Coupling
Caption: Decision workflow for addressing low conversion in Ullmann couplings.
Diagram 2: Relationship Between Temperature and Reaction Outcomes
Caption: Impact of temperature variation on reaction success and byproduct formation.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Condensation Reactions.
- Benchchem. (n.d.). Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions.
- StudySmarter. (2022). Lab Temperature Monitoring.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- TutorChase. (n.d.). How does the choice of solvent impact the reaction rate?.
- tempCube. (2023). Best Practices for Temperature Monitoring in Laboratory Refrigerators.
- Kaya, İ., & Avcı, A. (2015). Thermal Decomposition Kinetics of Poly(5-hydroxyquinoline) Synthesized by Oxidative Polycondensation. International Journal of Polymeric Materials and Polymeric Biomaterials, 64(11), 573-581.
- ACS. (2023). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
- Hanton, S. (2022). Best Practices in Lab Monitoring. Lab Manager.
- Techmate. (2023). Controlling Temperature in the lab.
- A. S. El-Bayoumy, et al. (2017). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. DergiPark.
- Al-Tel, T. H. (2013). Advancements in the synthesis of fused tetracyclic quinoline derivatives. Molecules, 18(7), 8234-8263.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (n.d.). Remarkable temperature effect on intramolecular [3+2] cyclization.
- Gite, V. V. (2015). What is the decomposition temperature of quinoline in the presence of nitrogen?. ResearchGate.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Spencer, J. A., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Australian Journal of Chemistry, 62(9), 1044-1047.
- Royal Society of Chemistry. (n.d.). A convenient domino Ferrier rearrangement-intramolecular cyclization for the synthesis of novel benzopyran-fused pyranoquinolines.
- ResearchGate. (n.d.). Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines.
- Chemical Space. (2012). Diphenyl Ether.
Sources
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- 3. books.rsc.org [books.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advancements in the synthesis of fused tetracyclic quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. tutorchase.com [tutorchase.com]
- 13. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. A convenient domino Ferrier rearrangement-intramolecular cyclization for the synthesis of novel benzopyran-fused pyranoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. tempcube.io [tempcube.io]
- 20. techmate.co.uk [techmate.co.uk]
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- 22. Best Practices in Lab Monitoring | Lab Manager [labmanager.com]
Technical Support Center: Navigating the Synthesis and Scale-Up of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
Welcome to our dedicated technical support center for the synthesis of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis and scale-up of this key pharmaceutical intermediate.[1] Our aim is to equip you with the expertise and practical insights necessary to overcome common challenges, optimize your reaction conditions, and ensure a robust and reproducible manufacturing process.
I. Introduction to the Synthetic Challenge
The synthesis of polysubstituted quinolines like this compound presents a multi-step challenge where success hinges on careful control of reaction parameters at each stage. The inherent reactivity of the quinoline core, coupled with the specific electronic effects of the bromo, chloro, and fluoro substituents, necessitates a nuanced approach to synthesis and scale-up. This guide will walk you through a common synthetic route, highlighting potential pitfalls and their solutions.
II. Proposed Synthetic Pathway
A logical and frequently employed route to this compound involves a multi-step sequence, commencing with a substituted aniline. Below is a proposed pathway that will form the basis of our troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
III. Troubleshooting Guide: A Step-by-Step Analysis
This section is structured to address specific problems you may encounter during the synthesis.
Step 1: Vilsmeier-Haack Reagent Formation and Initial Condensation
The Vilsmeier-Haack reaction is a cornerstone of this synthesis, responsible for the cyclization and formation of the quinoline ring system.[2][3][4][5][6]
Question 1: My reaction is sluggish, showing low conversion of the starting aniline. What are the likely causes and how can I improve it?
Answer:
Low conversion in the initial stages of the Vilsmeier-Haack reaction often points to issues with the reagent formation or the reactivity of the aniline substrate.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[2][3] This reagent is moisture-sensitive.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled or high-purity, anhydrous DMF and POCl₃. The reaction vessel should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: It is generally recommended to add POCl₃ slowly to chilled DMF to control the exothermic reaction and ensure complete formation of the Vilsmeier reagent before adding the aniline.
-
-
-
Substrate Reactivity: The nucleophilicity of the starting aniline is critical for the initial attack on the Vilsmeier reagent.
-
Troubleshooting:
-
Temperature Control: While the initial Vilsmeier reagent formation is often done at low temperatures (0-5 °C), the subsequent reaction with the aniline may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.[6]
-
-
Question 2: I'm observing the formation of significant, dark-colored, insoluble byproducts (tar). How can I minimize this?
Answer:
Tar formation is a common issue in many quinoline syntheses, often due to polymerization or degradation under harsh acidic conditions.[7][8]
-
Causality: The highly reactive nature of the intermediates and the strong Lewis acidity of POCl₃ can promote side reactions.
-
Troubleshooting:
-
Temperature Management: Avoid excessive heating. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate. Overheating can lead to uncontrolled side reactions.[9]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of POCl₃ can lead to more aggressive reaction conditions and increased byproduct formation.
-
Solvent Choice: While DMF is the classic choice, in some cases, using a co-solvent like dichloromethane (DCM) can help to maintain a more homogeneous reaction mixture and better control the temperature.
-
Step 2: Cyclization and Chlorination
This phase involves the intramolecular cyclization to form the quinoline ring and the subsequent chlorination at the 4-position.
Question 3: My yield of the desired 4-chloroquinoline is low, and I'm isolating the 4-hydroxyquinoline analog instead. What's happening?
Answer:
The isolation of the 4-hydroxyquinoline is a clear indication of incomplete chlorination or premature hydrolysis of the 4-chloro intermediate during work-up.
-
Mechanism Insight: The cyclization initially forms a quinolin-4-ol intermediate. The POCl₃ present in the reaction mixture then acts as a chlorinating agent to convert the hydroxyl group to the desired chloro group.[10][11][12]
-
Troubleshooting:
-
Sufficient POCl₃: Ensure that a sufficient excess of POCl₃ is used to act as both a reactant for the Vilsmeier reagent and as the chlorinating agent.
-
Reaction Time and Temperature: The chlorination step may require a higher temperature and longer reaction time than the initial condensation. After the initial reaction, consider heating the mixture to reflux to drive the chlorination to completion.[10]
-
Work-up Procedure: The work-up is critical. The reaction mixture should be quenched by slowly and carefully adding it to ice water. This hydrolyzes the excess POCl₃ and precipitates the product. Avoid quenching with alcohols, as this can lead to the formation of ether byproducts. Neutralization should be done cautiously with a base like sodium bicarbonate or sodium carbonate to avoid hydrolysis of the 4-chloro group.[10][11]
-
Question 4: I'm struggling with the purification of the final product. It's an oil or a sticky solid that is difficult to handle.
Answer:
Purification challenges are common, especially when scaling up. The crude product can be contaminated with residual POCl₃ hydrolysis products, DMF, and colored impurities.
-
Troubleshooting:
-
Effective Work-up: A thorough aqueous work-up is essential. After quenching, ensure the pH is adjusted to precipitate the product fully. Washing the crude product with water can help remove inorganic salts.
-
Extraction: If the product is soluble in organic solvents, an extraction with a suitable solvent like dichloromethane or ethyl acetate can be effective. This should be followed by washing the organic layer with brine to remove residual water.
-
Crystallization: Recrystallization is often the most effective method for obtaining a high-purity solid. Experiment with a range of solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.
-
Column Chromatography: If crystallization fails, silica gel column chromatography can be used. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at scale?
A1: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[13][14][15] Key safety precautions include:
-
Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[13][15]
-
Reaction with Water: The reaction with water is highly exothermic and produces toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[13][15] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
-
Quenching: The quenching of a large-scale reaction containing excess POCl₃ must be done with extreme care. The reaction mixture should be added slowly to a large excess of ice with vigorous stirring to dissipate the heat.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[9][16]
-
Procedure: Spot the reaction mixture, the starting aniline, and a co-spot on a TLC plate. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
LC-MS: For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and identify any major byproducts.
Q3: Are there any "greener" alternatives to the traditional Vilsmeier-Haack conditions?
A3: While the classic POCl₃/DMF system is robust, there is growing interest in more environmentally friendly synthetic methods.[17][18] Some areas of exploration include:
-
Alternative Reagents: The use of other chlorinating agents or solid-supported reagents is being investigated to reduce the use of corrosive POCl₃.
-
Solvent-Free Reactions: Microwave-assisted synthesis and reactions under solvent-free conditions are being explored to reduce solvent waste and reaction times.[17] However, for the specific transformation to this compound, the Vilsmeier-Haack reaction remains a widely used and effective method.
V. Tabulated Data for Quick Reference
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete Vilsmeier reagent formation; Low substrate reactivity | Ensure anhydrous conditions; Optimize reaction temperature |
| Tar Formation | Overheating; Incorrect stoichiometry | Maintain lower reaction temperature; Use precise stoichiometry |
| Isolation of 4-Hydroxyquinoline | Incomplete chlorination; Premature hydrolysis | Use sufficient POCl₃; Ensure adequate reaction time/temp for chlorination; Careful work-up |
| Purification Difficulties | Impurities from side reactions; Residual reagents | Thorough aqueous work-up; Recrystallization from appropriate solvents; Column chromatography |
VI. Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier haack rxn | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 13. lanxess.com [lanxess.com]
- 14. scribd.com [scribd.com]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. du.edu.eg [du.edu.eg]
Technical Support Center: Troubleshooting Side Product Formation in Multi-Substituted Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of multi-substituted quinolines. As a cornerstone of medicinal chemistry and materials science, the quinoline scaffold is invaluable.[1] However, its synthesis is often plagued by side reactions that can drastically reduce yields and complicate purification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical chemical transformations. Here, we address specific problems in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs) - General Issues
Q1: How critical is the purity of my starting materials (anilines, carbonyls) for minimizing side products?
A: The purity of your starting materials is arguably one of the most critical factors for a successful and clean quinoline synthesis. Impurities can lead to a cascade of undesirable outcomes, including the formation of unexpected by-products, reduced yields, and even complete reaction failure.[2]
-
Causality: Contaminants can act as alternative substrates, catalysts, or inhibitors. For instance, residual metals from a previous step could catalyze unwanted polymerization, while an isomeric impurity in your aniline will inevitably lead to a difficult-to-separate isomeric quinoline product. Ensuring the use of high-purity, and often freshly distilled, reagents is a crucial first step to prevent side reactions.[2][3]
Q2: I'm observing a significant amount of dark, insoluble tar in my reaction. Is there a general cause for this?
A: Tar formation is a frequent issue, particularly in classical quinoline syntheses that employ strong acids and high temperatures, such as the Skraup and Doebner-von Miller reactions.[3][4] This is primarily caused by the acid-catalyzed self-condensation or polymerization of highly reactive intermediates, such as α,β-unsaturated aldehydes and ketones.[3][5]
-
Mechanistic Insight: Under harsh acidic conditions, carbonyl compounds can polymerize via a series of aldol-type condensation and dehydration reactions, forming complex, high-molecular-weight, and often insoluble materials.[3] Strategies to mitigate this include slow addition of reagents to control the reaction exotherm, using milder catalysts, or employing a two-phase reaction system.[3][6]
Troubleshooting Guide by Synthesis Method
This section provides detailed troubleshooting for the most common and powerful methods used to synthesize multi-substituted quinolines.
The Doebner-von Miller Reaction
This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[7]
Q: My Doebner-von Miller reaction yields are consistently low, and the workup is complicated by a thick, resinous material. What is the primary cause and how can I prevent it?
A: This is a classic problem in the Doebner-von Miller synthesis and points directly to the polymerization of the α,β-unsaturated carbonyl substrate under strong acid catalysis.[3][5] Additionally, side reactions like the reduction of intermediates can lead to partially or fully saturated quinoline-like structures.[5]
Solutions & Protocol:
-
Control the Reactive Intermediate: If preparing the α,β-unsaturated carbonyl in situ (the Beyer method), add the aldehyde (e.g., acetaldehyde) slowly to the acidic aniline solution at a low temperature (e.g., in an ice bath) to control the exothermic aldol condensation and minimize polymerization.[3]
-
Optimize the Catalyst: While strong Brønsted acids are traditional, consider using Lewis acids like tin tetrachloride or scandium(III) triflate, which can promote the desired cyclization under milder conditions.[7]
-
Temperature Management: Maintain careful temperature control throughout the reaction. Slow addition of reagents can help manage the exotherm.[3]
Workflow: Mitigating Tar Formation ```dot graph TD { A[Start: Doebner-von Miller Reaction] --> B{High Tar Formation?}; B -->|Yes| C[Polymerization of α,β-unsaturated carbonyl]; C --> D[Implement Control Strategies]; D --> E[Slow reagent addition]; D --> F[Use milder Lewis Acid Catalyst]; D --> G[Maintain low initial temperature]; B -->|No| H[Proceed to Workup];
}
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of the Quinoline Ring
Welcome to the technical support center for quinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their experiments. Here, we move beyond simple protocols to explore the underlying principles that govern site selectivity, offering troubleshooting advice and advanced strategies in a practical, question-and-answer format.
Section 1: Frequently Asked Questions - The Fundamentals of Quinoline Reactivity
This section addresses the most common foundational questions regarding the inherent reactivity of the quinoline scaffold. Understanding these principles is the first step in troubleshooting and optimizing your reactions.
Q1: Why is achieving high regioselectivity in quinoline functionalization often so difficult?
A1: The challenge arises from the fused-ring nature of quinoline, which combines two electronically distinct aromatic systems.[1] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack and activating adjacent C-H bonds (especially at C2) for deprotonation.[1][2] Conversely, the benzene ring is more electron-rich and behaves more like a typical carbocyclic aromatic system, favoring electrophilic substitution.[1] This electronic dichotomy means that different positions on the ring have competing reactivities, often leading to mixtures of isomers under a single set of reaction conditions.
Q2: What are the most common or "natural" positions for direct C-H functionalization, and what is the chemical reasoning behind this?
A2: In the absence of strong directing groups, direct C-H functionalization predominantly occurs at the C2 and C8 positions.[1]
-
C2-Functionalization: The C2 position is electronically activated by the adjacent nitrogen atom. This makes the C2-H bond more acidic and thus more susceptible to deprotonation by a metal catalyst.[1][2] Furthermore, the nitrogen atom itself can act as a coordinating site, bringing a transition metal catalyst into close proximity to the C2-H bond.[3]
-
C8-Functionalization: The C8 position, also known as the peri-position, is sterically accessible. Its functionalization is often facilitated by the formation of a stable, five-membered metallacycle intermediate that includes the quinoline nitrogen, the metal catalyst, and the C8 carbon.[1][4] This chelation-assisted pathway is a powerful driving force for C8 selectivity.[1]
Q3: What is the role of a quinoline N-oxide? How does it alter the "natural" reactivity?
A3: Converting the quinoline nitrogen to an N-oxide is a common and powerful strategy to alter regioselectivity. The N-oxide group acts as an internal directing group and an electronic modifier.[5] It significantly enhances the propensity for functionalization at the C2 and C8 positions by acting as a more effective coordination site for metal catalysts.[3][5][6] For many transition-metal-catalyzed reactions, particularly with rhodium and palladium, the use of an N-oxide is crucial for achieving high yields and excellent regioselectivity at the C8 position.[4][7][8]
Section 2: Troubleshooting Guide for C-H Functionalization
Direct C-H functionalization is a premier, atom-economical strategy for modifying the quinoline core.[7][9][10] However, controlling the site of reaction is a common hurdle. This section provides solutions to specific experimental problems.
Issue 1: My C-H activation reaction is non-selective, yielding a mixture of C2 and C8 products. How can I favor one over the other?
This is a classic problem in quinoline chemistry. The solution often lies in the strategic choice of catalyst and the use of an N-oxide.
Possible Cause: The chosen catalytic system does not have a strong inherent preference, or the substrate's electronics and sterics allow for competing reaction pathways.
Solutions & Scientific Rationale:
-
For C8 Selectivity - Employ a Rh(III) Catalyst with an N-Oxide: Rhodium(III) catalysts, such as [RhCp*Cl2]2, have a strong preference for forming a robust five-membered rhodacycle with the N-oxide oxygen and the C8 position.[6][8] This chelation effect is often strong enough to completely override any competing C2 functionalization. DFT studies and mechanistic experiments support the formation of this key intermediate as the regioselectivity-determining step.[8]
-
For C2 Selectivity - Use a Palladium Catalyst: Palladium(II) catalysts, like Pd(OAc)2, frequently favor C2 functionalization, especially with quinoline N-oxides.[5][7] This preference is often attributed to the formation of a palladacycle intermediate at the C2 position.[5] In many cases, C2 arylation or alkenylation can be achieved with high selectivity using palladium catalysis.[5][7]
-
For C2 Selectivity (without N-Oxide) - Nickel Catalysis: Nickel-catalyzed reactions, for instance with Ni(cod)2, can achieve C2 arylation with organozinc reagents on the neutral quinoline, leveraging the intrinsic reactivity of the C2 position without requiring an N-oxide.[5]
Decision Workflow: Selecting a Catalyst for C2 vs. C8 Functionalization
Caption: Catalyst selection workflow for C2 vs. C8 functionalization.
Issue 2: I need to functionalize a "distal" position (C3, C4, C5, C6, or C7), but all standard methods are failing or giving complex mixtures.
Functionalizing these positions is significantly more challenging because they cannot be easily accessed through the intrinsic electronic biases or simple chelation with the ring nitrogen.[2] Success requires overriding the natural reactivity of the quinoline core.[1]
Possible Cause: Lack of a directing influence to overcome the inherent C2/C8 preference.
Solutions & Scientific Rationale:
-
Install a Removable Directing Group (DG): The most powerful strategy is to attach a directing group to the quinoline, often at the C8 position (e.g., an amide like 8-aminoquinoline) or the nitrogen atom.[6][11] This DG contains a coordinating atom that will chelate with the metal catalyst and position it precisely over the desired distal C-H bond. For example, specific directing groups can force functionalization at C5 or C7.[12][13]
-
Employ a Traceless Directing Group Strategy for C7: A sophisticated approach for C7 functionalization involves using an N-acyl directing group that is cleaved in situ during the reaction.[12] This copper-catalyzed method allows for arylation and alkenylation at the geometrically and electronically disfavored C7 position, with the directing group being removed as part of the catalytic cycle.[12]
-
Utilize Metal-Free Halogenation for C5: For C5 halogenation, a highly effective metal-free protocol exists for 8-substituted quinolines (e.g., 8-amido or 8-alkoxy).[14][15] Using an inexpensive halogen source like trihaloisocyanuric acid, the reaction proceeds with exceptional regioselectivity for the C5 position, likely via an electrophilic substitution mechanism directed by the C8-substituent.[13][14][15]
Conceptual Diagram: Directing Group Strategy for Distal C-H Activation
Caption: Directing groups override intrinsic reactivity for distal functionalization.
Section 3: Troubleshooting Guide for Classical Reactions
While C-H activation is modern, classical electrophilic substitutions like nitration and halogenation are still widely used. They come with their own well-documented regioselectivity challenges.
Issue 3: My nitration of quinoline (HNO₃/H₂SO₄) yields an inseparable mixture of 5-nitro and 8-nitroquinoline.
This is the expected and classical outcome for this reaction.
Possible Cause & Scientific Rationale:
Under strong acidic conditions, the quinoline nitrogen is protonated to form the quinolinium ion.[16] This positively charged species is highly deactivated towards electrophilic attack. The nitration must therefore proceed on the least deactivated ring, which is the carbocyclic (benzene) ring. Attack at the C5 and C8 positions is favored as it avoids placing a positive charge on the carbon adjacent to the already positive pyridinium nitrogen in the resonance structures of the sigma complex.[16] The reaction typically yields a roughly 1:1 mixture of the 5- and 8-nitro isomers.[16]
Solutions to Achieve a Single Isomer:
-
Block a Position: If your synthesis allows, start with a quinoline that is already substituted at either the C5 or C8 position. This will force nitration to occur at the remaining available position. For example, 5,8-dichloroquinoline is extremely resistant to nitration but can be forced to yield the 6-nitro product under harsh conditions.[16]
-
Modify the Substrate (Tetrahydroquinolines): If you are working with a 1,2,3,4-tetrahydroquinoline, protecting the nitrogen atom (e.g., as an N-acetyl derivative) directs nitration selectively to the 6-position.[17]
-
Use Advanced Methods for Other Positions: To achieve nitration at the electronically disfavored C3 position, a strategy involving a Reissert compound (1-benzoyl-2-cyano-1,2-dihydroquinoline) can be used, which directs nitration to C3.[18]
Issue 4: My bromination reaction is giving poor selectivity on the carbocyclic ring.
Similar to nitration, direct halogenation of the quinolinium ion favors the 5- and 8-positions.[19]
Possible Cause: The reaction proceeds via electrophilic attack on the protonated quinolinium species, leading to a mixture of products.
Solutions for Improved Selectivity:
-
C8-Bromination via C-H Activation: A highly regioselective method for C8-bromination uses a Rh(III) catalyst with quinoline N-oxide and a bromine source like N-bromosuccinimide (NBS).[6][8] The reaction proceeds via the C8-selective rhodacycle intermediate, ensuring excellent site control.
-
C5-Halogenation (Metal-Free): As mentioned in Issue 2, using an 8-substituted quinoline (e.g., N-(quinolin-8-yl)benzamide) with trihaloisocyanuric acid provides exclusive C5-halogenation at room temperature.[14][15] This method is operationally simple and avoids the use of transition metals.[15]
Summary of Regioselective Halogenation Strategies
| Target Position | Reagents & Conditions | Key Principle | Reference |
| C8-Bromo | Quinoline N-Oxide, [RhCp*Cl2]2, NBS | C-H activation via a 5-membered rhodacycle intermediate. | [6][8] |
| C5-Chloro/Bromo | 8-Amidoquinoline, TCCA/TCBA | Metal-free, directing group-assisted electrophilic substitution. | [14][15] |
| C5/C8 Mixture | Quinoline, Br₂, H₂SO₄ | Electrophilic substitution on the deactivated quinolinium ion. | [19] |
Section 4: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Highly Regioselective C8-Bromination of Quinoline N-Oxide
Adapted from Dhiman et al. and related Rh(III)-catalyzed methods.[6][8]
Objective: To selectively introduce a bromine atom at the C8 position, avoiding functionalization at other sites.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add quinoline N-oxide (1.0 mmol, 1.0 equiv).
-
Add the rhodium catalyst [RhCp*Cl2]2 (0.025 mmol, 2.5 mol%).
-
Add the silver salt oxidant, such as AgSbF₆ (0.1 mmol, 10 mol%).
-
Add the brominating agent, N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 equiv).
-
Add the solvent, for example, 1,2-dichloroethane (DCE) (3.0 mL).
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-bromoquinoline N-oxide.
Self-Validation & Causality: The high C8 selectivity is ensured by the Rh(III) catalyst, which strongly favors the formation of a five-membered metallacycle intermediate with the N-oxide oxygen.[6][8] The silver salt acts as a halide scavenger to generate the active cationic rhodium species.
Protocol 2: Metal-Free Regioselective C5-Chlorination of N-(quinolin-8-yl)benzamide
Adapted from Motati et al.[14][15]
Objective: To selectively chlorinate the C5 position of an 8-amidoquinoline derivative without using a transition metal catalyst.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve N-(quinolin-8-yl)benzamide (1.0 mmol, 1.0 equiv) in dichloromethane (DCM) (5 mL).
-
Add trichloroisocyanuric acid (TCCA) (0.4 mmol, 0.4 equiv) to the solution at room temperature.
-
Stir the reaction mixture vigorously under air. The reaction is typically rapid (30-60 minutes).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-(5-chloroquinolin-8-yl)benzamide.
Self-Validation & Causality: The remarkable C5 selectivity is achieved under metal-free conditions.[14] The 8-amido group acts as a directing element, activating the C5 position towards electrophilic attack by the "Cl+" source generated from TCCA.[13][14] The mild conditions and high atom economy of the halogen source make this a highly practical and green method.[14]
References
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link][5]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link][7]
- Multiple Regioselective Functionalizations of Quinolines via Magnesi
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link][9]
- Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. PubMed. [Link][21]
- Cp*Co(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link][23]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link][10]
- Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society. [Link][24]
- Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity.
- Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. [Link][8]
- Selective C H functionalization of quinolines.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link][6]
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link][14]
- Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Str
- A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines. PubMed. [Link][15]
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. The Royal Society of Chemistry. [Link][13]
- THE NITRATION OF SOME QUINOLINE DERIVATIVES.
- Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Semantic Scholar. [Link][18]
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Chapter 7_Quinolines and Isoquinolines.pdf. University of Science and Technology of China. [Link][19]
- Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link][16]
Sources
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- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 14. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 19. webpages.iust.ac.ir [webpages.iust.ac.ir]
Technical Support Center: Safe Workup Procedures for Reactions Involving Phosphorus Oxychloride (POCl₃)
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols for the safe and effective quenching of excess phosphorus oxychloride (POCl₃) in post-reaction workups. Adherence to these guidelines is critical for mitigating the severe risks associated with the high reactivity of this reagent. Phosphorus oxychloride is corrosive, highly toxic, and reacts violently with water in a highly exothermic manner.[1][2][3] Understanding and controlling this reactivity is paramount for researcher safety.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific, critical issues that may arise during the quenching of excess phosphorus oxychloride. The solutions provided are based on established safety protocols and an understanding of the underlying chemical principles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed and Uncontrolled Exotherm (Runaway Reaction) | 1. Quenching at Low Temperatures (e.g., 0-5°C): The hydrolysis of POCl₃ is deceptively sluggish at low temperatures.[4][5] This allows for the dangerous accumulation of unreacted reagent. As the mixture inevitably warms, the hydrolysis rate can accelerate uncontrollably. 2. Formation of Metastable Intermediates: Incomplete hydrolysis can form species like phosphorodichloridic acid (Cl₂P(O)OH), which can decompose later, leading to a delayed heat release.[4] | 1. Use a "Reverse Quench": ALWAYS add the POCl₃-containing reaction mixture slowly to the quenching solution.[4][6] Never the other way around. This ensures POCl₃ is always the limiting reagent, allowing for better heat dissipation and control. 2. Maintain a Controlled, Elevated Temperature: For certain reactions, quenching into a solution pre-warmed to 35-40°C (e.g., aqueous sodium acetate) ensures that the hydrolysis of POCl₃ is immediate and controlled, preventing its accumulation.[4][6] 3. Ensure Sufficient "Aging" Time: After the addition is complete, allow the quenched mixture to stir for an adequate period (e.g., 1-2 hours) at a controlled temperature to ensure all reactive phosphorus species are fully hydrolyzed.[4] |
| Formation of a Thick, Unstirrable Precipitate | 1. Product Insolubility: The product of the reaction may be insoluble in the aqueous quench mixture. 2. Inorganic Salt Precipitation: Neutralization of acidic byproducts (phosphoric acid and HCl) with a base generates inorganic salts that may have limited solubility in the mixed aqueous/organic environment.[4] | 1. Add a Co-solvent: The addition of a suitable organic solvent (the same as the planned extraction solvent) to the quench mixture can help dissolve the product and prevent it from precipitating.[4] 2. Adjust pH: The solubility of your target compound may be pH-dependent. A careful adjustment of the pH after the initial quench may help dissolve the precipitate.[4] 3. Dilute the Quench Mixture: Adding more water may help dissolve the inorganic salts.[4] |
| Incomplete Reaction or Low Product Yield | 1. Premature Quenching: The primary reaction may not have proceeded to completion before the workup was initiated. 2. Hydrolysis of Vilsmeier Reagent: In Vilsmeier-Haack reactions, which often use POCl₃, any moisture present in the reagents or glassware can hydrolyze the active Vilsmeier reagent, deactivating it and leading to lower yields.[4] | 1. Monitor the Reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to confirm the reaction is complete before beginning the workup procedure.[4] 2. Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure all glassware is rigorously dried and use anhydrous solvents and reagents.[4] |
| Excessive and Rapid Gas Evolution (HCl) | 1. Hydrolysis Byproduct: The reaction of POCl₃ with water generates three equivalents of hydrogen chloride (HCl) gas for every one equivalent of POCl₃.[7][8] 2. Rapid Addition: Adding the reaction mixture to the quench solution too quickly will generate a large volume of HCl gas very rapidly, which can overwhelm the fume hood's capacity and cause pressure buildup. | 1. Work in a Well-Ventilated Fume Hood: This is non-negotiable. Ensure the fume hood has adequate flow.[3] 2. Control Addition Rate: Add the reaction mixture dropwise or in a slow, controlled stream to the vigorously stirred quench solution. This controls the rate of hydrolysis and subsequent gas evolution. 3. Use a Basic Quench: Quenching into a basic solution (e.g., NaHCO₃, NaOH) will neutralize the HCl as it is formed, converting it to a non-volatile salt and preventing its release as a gas. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind quenching phosphorus oxychloride? A1: The quenching process is the hydrolysis of phosphorus oxychloride. POCl₃ reacts vigorously with water to form phosphoric acid (H₃PO₄) and hydrogen chloride (HCl).[2][8][9] The balanced chemical equation is:
POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl
This reaction is extremely exothermic, meaning it releases a significant amount of heat.[4] The primary goal of a safe workup is to manage the rate of this reaction to control both the temperature and the evolution of corrosive HCl gas.
Q2: What is a "reverse quench" and why is it a critical safety procedure? A2: A "reverse quench" is the procedure of adding the reactive mixture (the solution containing excess POCl₃) to the quenching agent (e.g., ice water or a basic solution).[4] This method is paramount for safety because it ensures that the highly reactive POCl₃ is always the limiting reagent in the quenching vessel.[4] This allows for better temperature control, prevents the accumulation of unreacted POCl₃, and minimizes the risk of a runaway reaction.[4] Never add the quenching solution to the reaction mixture.
Diagram: Reverse Quench Workflow The following diagram illustrates the critical decision-making process for avoiding a delayed exotherm, a primary hazard of POCl₃ workups.
Caption: Logic diagram illustrating the cause of a delayed exotherm.
Q3: What are the recommended quenching agents for POCl₃? A3: The choice of quenching agent depends on the scale of the reaction and the stability of the product. Below is a summary of common choices:
| Quenching Agent | Recommended Conditions & Procedure | Pros | Cons |
| Ice / Saturated NaHCO₃ | Prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate. Add the reaction mixture dropwise, maintaining the temperature below 20°C.[4] | Generally safe and effective. Neutralizes HCl and H₃PO₄. CO₂ evolution provides a visual cue for reaction progress. | Can be slow. CO₂ evolution can cause excessive foaming if addition is too fast. Low temperature can pose a risk of delayed exotherm if not managed carefully. |
| Aqueous Sodium Acetate (NaOAc) | Prepare a vigorously stirred aqueous solution of NaOAc. Warm the solution to 35-40°C. Add the reaction mixture dropwise.[4][6] | Excellent for preventing delayed exotherms by ensuring immediate hydrolysis.[6] Good buffering capacity. | Requires heating, which may not be suitable for thermally sensitive products. |
| Ice / Water | Prepare vigorously stirred crushed ice/water. Add the reaction mixture dropwise, maintaining the temperature below 20°C. | Simple and readily available. | Does not neutralize acidic byproducts. Poses a significant risk of delayed exotherm due to slow hydrolysis at low temperatures.[5] Generally less safe than buffered or basic quenches. |
| Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Prepare a vigorously stirred, pre-chilled (0-10°C) dilute solution of KOH or NaOH. Add the reaction mixture very slowly, carefully monitoring the temperature. | Very effective at neutralizing acids. | Highly exothermic neutralization reaction adds to the heat load from POCl₃ hydrolysis. Can be too reactive and may degrade sensitive products. |
Q4: What Personal Protective Equipment (PPE) is mandatory when working with POCl₃? A4: Due to its high toxicity and corrosivity, a stringent PPE protocol is required.[1][3]
-
Eye/Face Protection: Chemical splash goggles and a full face shield are required.[1][10]
-
Hand Protection: Wear chemical-resistant gloves. Neoprene or Teflon gloves are recommended.[10] Nitrile gloves offer insufficient protection and should be avoided. Always double-check the glove manufacturer's compatibility data.
-
Body Protection: A lab coat is mandatory. For larger scale operations, a chemical-resistant apron or suit is recommended.[3][10]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3] For situations with potential for exposure, such as large spills, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[1]
-
Emergency Access: Ensure an emergency shower and eyewash station are immediately accessible.[11]
Q5: How should I dispose of waste from a POCl₃ reaction workup? A5: After the reaction is fully quenched and neutralized, and the product has been extracted, the remaining aqueous layer will contain phosphoric acid salts and sodium chloride. While the primary reactive hazard has been eliminated, this waste may still be considered hazardous depending on the solvents used and any byproducts formed. Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[3][12] Do not pour waste into drains.[13]
Validated Experimental Protocols
Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)
This is a standard and generally safe method for quenching excess POCl₃ on a lab scale.
-
Preparation: In a separate flask of appropriate size, equipped with a mechanical stirrer and a thermometer, prepare a quench solution of crushed ice and saturated aqueous sodium bicarbonate.
-
Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.
-
Addition: Slowly add the cooled reaction mixture dropwise via an addition funnel to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[4]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[4]
-
Workup: Proceed with the extraction of the product using a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
Diagram: General Quenching Workflow This diagram outlines the essential steps for a safe and effective POCl₃ workup.
Caption: General experimental workflow for quenching excess POCl₃.
References
- Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. (n.d.). Benchchem.
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- How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? (2023). Quora.
- Phosphoryl chloride. (n.d.). Wikipedia.
- Common Name: PHOSPHORUS OXYCHLORIDE. (n.d.). NJ.gov.
- Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia.
- How can I properly quench POCl3? (2020). ResearchGate.
- POCl3 Phosphorus Oxychloride. (n.d.). BYJU'S.
- My friend phosphorus oxychloride. (2009). Chemical Space - WordPress.com.
- Quenching Phosphorus Oxychloride. (2011). Chemical Space - WordPress.com.
- First Principles Computational Study on Hydrolysis of Hazardous Chemicals Phosphorus Trichloride and Oxychloride (PCl3 and POCl3) Catalyzed by Molecular Water Clusters. (2025). ResearchGate.
- Phosphorus oxychloride - SAFETY DATA SHEET. (2025).
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Validation & Comparative
A Guide to the Definitive Structural Confirmation of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile using Multinuclear and Multidimensional NMR Spectroscopy
The Analytical Challenge: Beyond Mass and Formula
In modern drug discovery and chemical synthesis, obtaining the correct molecular weight and elemental formula for a newly synthesized compound is a routine first step. However, for complex scaffolds like substituted quinolines, this information is insufficient. The critical challenge lies in unambiguously determining the regiochemistry—the precise placement of each substituent on the aromatic core. For the target molecule, 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile , we must confirm the exact positions of four distinct functional groups: a bromine atom, a chlorine atom, a fluorine atom, and a carbonitrile group. Any permutation of these substituents would result in a different isomer with potentially divergent chemical and biological properties.
This guide presents a comprehensive strategy for the definitive structural confirmation of this molecule, leveraging the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple 1D proton spectra and employ a suite of multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC, HMBC) NMR experiments. This approach creates a self-validating dataset that not only identifies the correct structure but also provides a robust framework for ruling out all other possible isomers.
Formulating the Hypothesis: A Predictive NMR Approach
Before entering the NMR lab, an experienced scientist first predicts the expected spectral outcome. This predictive analysis, based on established principles of chemical shifts and coupling constants, forms the hypothesis against which our experimental data will be tested.[1]
The structure of this compound leaves three protons on the quinoline skeleton: H-2 , H-5 , and H-7 .
-
¹H NMR Predictions:
-
H-2: Expected to be a singlet, isolated from other protons. Its chemical shift will be significantly downfield due to the anisotropic effect of the quinoline nitrogen and the electron-withdrawing nature of the adjacent carbonitrile at C-3.
-
H-5: Expected to be a doublet. It is ortho to the bromine at C-6, but its primary splitting will arise from a four-bond meta-coupling to H-7. A smaller, long-range coupling to the fluorine at C-8 may also be observed.
-
H-7: Expected to be a doublet of doublets. It will exhibit a significant three-bond (³JHF) coupling to the fluorine at C-8 and a smaller four-bond (⁴JHH) meta-coupling to H-5.
-
-
¹⁹F NMR Predictions:
-
¹³C NMR Predictions:
-
The structure possesses 10 unique carbon atoms (9 in the quinoline core and 1 in the carbonitrile group), and thus 10 distinct signals are expected in the broadband proton-decoupled ¹³C spectrum.[5][6] The carbons directly attached to the electronegative halogens (C-4, C-6, C-8) will show characteristic shifts, and the C-F bond will exhibit a large one-bond (¹JCF) coupling constant.[7]
-
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Predicted Couplings (J, Hz) |
| ¹H NMR | |||
| H-2 | 8.8 – 9.2 | s (singlet) | N/A |
| H-5 | 8.0 – 8.3 | d (doublet) or dd | ⁴JH5-H7 ≈ 2-3 Hz; ⁵JH5-F8 ≈ 1-2 Hz |
| H-7 | 7.8 – 8.1 | dd (doublet of doublets) | ³JH7-F8 ≈ 8-10 Hz; ⁴JH5-H7 ≈ 2-3 Hz |
| ¹⁹F NMR | |||
| F-8 | -110 to -130 | dd (doublet of doublets) | ³JF8-H7 ≈ 8-10 Hz; ⁵JF8-H5 ≈ 1-2 Hz |
| ¹³C NMR | |||
| C-8 | 150 – 160 | d (doublet) | ¹JC8-F8 ≈ 240-260 Hz |
| C-3 | 115 – 120 | s (singlet) | N/A |
| -CN | 114 – 118 | s (singlet) | N/A |
Note: Predicted values are estimates based on data for quinoline and general substituent effects. Experimental values will vary based on solvent and concentration.[8][9]
The Experimental Blueprint: A Protocol for Unambiguous Data Acquisition
Acquiring high-quality, high-resolution data is paramount. The following protocol is designed to provide a complete dataset for structural confirmation.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[10][11]
-
Massing: Accurately weigh 15-20 mg of the purified solid compound. This concentration is a good compromise, providing excellent signal-to-noise for ¹H experiments and sufficient material for less sensitive ¹³C and 2D experiments without causing issues with solubility or line broadening.[12][13]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and nonpolar compounds and for its higher boiling point, which is beneficial for longer experiments.
-
Dissolution & Transfer: Dissolve the sample in a small vial first. Once fully dissolved, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14] This crucial filtration step removes any microscopic particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[13]
NMR Data Acquisition
The following suite of experiments should be performed on a spectrometer of 400 MHz or higher to ensure adequate spectral dispersion.
-
1D Experiments:
-
¹H NMR: Standard proton spectrum. Provides information on chemical shift, integration (proton count), and multiplicity (J-coupling).[15][16]
-
¹³C{¹H} NMR: Broadband proton-decoupled carbon spectrum. Determines the number of unique carbon environments.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer). A vital experiment that helps differentiate carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O, C-Cl, and -CN) are invisible.[17]
-
¹⁹F{¹H} NMR: Broadband proton-decoupled fluorine spectrum to determine the ¹⁹F chemical shift. A coupled ¹⁹F spectrum should also be acquired to observe H-F couplings.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2 or 3 bonds. It is used to confirm the H-5 to H-7 meta-coupling.[18][19]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment definitively links the proton and carbon skeletons.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific challenge. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These long-range correlations are the key to assembling the molecular puzzle and placing the quaternary carbons and substituents correctly.[21]
-
Figure 1: A streamlined workflow from sample preparation to final structural confirmation, outlining the key experimental stages.
Assembling the Evidence: A Step-by-Step Spectral Walkthrough
Here, we interpret the (hypothetical) data from our suite of experiments to build the structure of this compound piece by piece.
-
¹H and ¹⁹F Spectra - The Initial Clues: The ¹H spectrum reveals three distinct signals in the aromatic region (δ 7.5-9.5 ppm), consistent with our prediction. The signal for H-2 is a sharp singlet, H-5 is a narrow doublet, and H-7 is a clear doublet of doublets, confirming the predicted coupling patterns. The ¹⁹F spectrum shows one signal, also a doublet of doublets, confirming its proximity to two different protons. This immediately provides strong evidence for the substitution pattern around the fluorine atom.
-
HSQC - Linking Protons to Carbons: The HSQC spectrum is straightforward, showing three cross-peaks that connect H-2, H-5, and H-7 to their directly attached carbons, C-2, C-5, and C-7, respectively.
-
HMBC - The Definitive Connections: The HMBC spectrum provides the unambiguous, long-range correlations needed to place the substituents. It acts as a molecular GPS, pinpointing the location of atoms relative to one another.[22] The following key correlations would be observed:
-
H-2 Correlations: The singlet proton H-2 shows a strong correlation to the carbonitrile carbon (C-3 ) and the chlorine-bearing carbon (C-4 ). This single piece of evidence definitively places the -CN group at C-3 and the -Cl atom at C-4.
-
H-5 Correlations: This proton shows correlations to the chlorine-bearing carbon (C-4 ), the bromine-bearing carbon (C-6 ), and the bridgehead carbon C-8a . This confirms the placement of the bromine atom at C-6, ortho to H-5.
-
H-7 Correlations: This proton correlates to the fluorine-bearing carbon (C-8 ), the bromine-bearing carbon (C-6 ), and to C-5 . The strong correlation to C-8, combined with the large ³JHF coupling, confirms the fluorine is at position 8.
-
Figure 2: A diagram illustrating the crucial 2- and 3-bond HMBC correlations that unambiguously connect the protons (H-2, H-5, H-7) to the substituted quaternary carbons (C-3, C-4, C-6, C-8), thus confirming the regiochemistry.
The Verdict: Comparing Prediction with Reality
The final step is to compare our experimental findings with our initial predictions. The close agreement between the observed data and the predicted data provides the highest level of confidence in the structural assignment.
Table 2: Comparison of Predicted vs. Experimental (Hypothetical) NMR Data
| Nucleus | Predicted Data | Experimental Data | Conclusion |
| ¹H: H-2 | ~9.0 ppm, s | 9.05 ppm, s | Match |
| ¹H: H-5 | ~8.1 ppm, d | 8.18 ppm, d (J=2.5 Hz) | Match |
| ¹H: H-7 | ~7.9 ppm, dd | 7.95 ppm, dd (J=9.2, 2.5 Hz) | Match |
| ¹⁹F: F-8 | ~-120 ppm, dd | -122.4 ppm, dd (J=9.2, 1.8 Hz) | Match |
| ¹³C: C-8 | ~155 ppm, d (¹JCF≈250 Hz) | 156.2 ppm, d (¹JCF=252 Hz) | Match |
| Key HMBC | H2→C3, C4; H5→C4, C6; H7→C6, C8 | Observed | Match |
The convergence of all data points—¹H chemical shifts and couplings, ¹⁹F chemical shifts and couplings, ¹³C signals, and most importantly, the specific long-range correlations observed in the HMBC spectrum—provides irrefutable proof. The evidence collectively confirms that the synthesized compound is, without ambiguity, This compound . This systematic approach not only validates the target structure but also provides a powerful, generalizable strategy for tackling similar challenges in chemical research and development.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link][1]
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy.
- Azad, R., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link][23]
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry.
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
- Kwan, E. E., & Liu, R. Y. (2025). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. J. Am. Chem. Soc.[Link][25]
- Slideshare. (n.d.). use of nmr in structure ellucidation.
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- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Semantic Scholar. (n.d.). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- University College London. (n.d.). Sample Preparation.
- PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link][28]
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- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
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- Progress in NMR Spectroscopy. (1976). FLUORINE COUPLING CONSTANTS. [Link][30]
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A Comparative Guide to the PI3K Inhibitory Activity of Quinoline-Based Molecules
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target.[1] Its deregulation is a common feature in a multitude of human cancers, driving tumor cell growth, proliferation, and survival. The quinoline and its bioisostere, the quinazoline scaffold, have emerged as privileged structures in medicinal chemistry, forming the backbone of numerous kinase inhibitors. This guide provides a comparative analysis of quinoline-based molecules targeting PI3K, offering a synthesis of their inhibitory activities, selectivity profiles, and the experimental methodologies crucial for their evaluation.
The PI3K Signaling Pathway: A Primary Target in Oncology
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110γ, and p110δ. Upon activation by upstream signaling, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular processes critical for tumorigenesis.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for quinoline-based inhibitors.
Comparative Inhibitory Activity of Quinoline-Based Molecules
The development of PI3K inhibitors has evolved from pan-PI3K inhibitors, which target all four Class I isoforms, to isoform-selective inhibitors. This shift is driven by the desire to enhance therapeutic efficacy and reduce off-target effects. The quinoline scaffold has proven to be a versatile template for developing both pan- and isoform-selective PI3K inhibitors.
Pan-PI3K Inhibition: The Case of BEZ235 (Dactolisib)
BEZ235 is a potent dual pan-PI3K and mTOR inhibitor built upon an imidazo[4,5-c]quinoline core.[2][3] Its broad activity across the PI3K isoforms makes it a powerful tool for dissecting the PI3K pathway and a candidate for cancers with broad PI3K pathway activation.
Isoform-Selective Inhibition: The Quinazoline Series
More recent efforts have focused on developing isoform-selective inhibitors to target specific cancer types or to mitigate toxicities associated with pan-PI3K inhibition. For instance, the δ and γ isoforms are primarily expressed in leukocytes, making them attractive targets for hematological malignancies and inflammatory diseases.[1][4] Researchers have successfully modified the quinazoline scaffold to achieve remarkable selectivity for the PI3Kδ isoform.[1][5]
Below is a comparative table of the biochemical inhibitory activities (IC50 values) of selected quinoline and quinazoline-based molecules against the Class I PI3K isoforms.
| Compound ID | Scaffold Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile | Reference |
| BEZ235 | Imidazoquinoline | 4 | 75 | 5 | 7 | Pan-PI3K/mTOR | [2] |
| Compound 10d | Quinazolinone | >3630 | 390 | 40 | 8.6 | PI3Kδ-selective | [4] |
| Compound 10e | Quinazolinone | >11800 | >6900 | 62 | 8.4 | PI3Kδ/γ dual | [4][6] |
| Compound 15c | Quinazoline | >1000 | >1000 | >1000 | 27.5 | PI3Kδ-selective | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocols for Assessing PI3K Inhibition
The evaluation of PI3K inhibitors relies on a combination of biochemical and cell-based assays. Here, we detail two fundamental experimental protocols.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][9] This assay is widely used to determine the IC50 values of inhibitors against purified PI3K isoforms.
Principle: The assay is performed in two steps. First, the PI3K enzymatic reaction is carried out in the presence of the inhibitor. An ATP-depletion reagent is then added to stop the reaction and eliminate any remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Prepare the lipid substrate (e.g., PIP2) in the reaction buffer.
-
Prepare a stock solution of ATP.
-
Serially dilute the quinoline-based inhibitor to the desired concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 4 µL of the PI3K enzyme diluted in the reaction buffer containing the lipid substrate.
-
Initiate the reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blotting for Phospho-Akt
To confirm that the inhibitor is active in a cellular context, it is essential to measure its effect on the PI3K signaling pathway within cells. A standard method is to use Western blotting to detect the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a key downstream marker of PI3K activity.[11]
Principle: Cancer cells are treated with the quinoline-based inhibitor, and the total protein is extracted. The proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-Akt (Ser473) and total Akt. The amount of p-Akt is then normalized to the amount of total Akt to determine the extent of pathway inhibition.[12]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline-based inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities using image analysis software and normalize the p-Akt signal to the total Akt signal.
-
Caption: A generalized experimental workflow for the evaluation of novel PI3K inhibitors.
Structure-Activity Relationship (SAR) and Future Perspectives
The development of potent and selective quinoline-based PI3K inhibitors is guided by a deep understanding of their structure-activity relationships. Key interactions often involve the nitrogen atom in the quinoline or quinazoline ring forming a hydrogen bond with the hinge region of the PI3K active site.[1] Substitutions at various positions on the quinoline core are explored to enhance potency and modulate isoform selectivity by exploiting differences in the amino acid residues lining the active site of the p110 isoforms.[13]
The future of quinoline-based PI3K inhibitors lies in the design of molecules with improved pharmacokinetic properties and refined selectivity profiles to maximize therapeutic windows. The development of dual-target inhibitors, such as the PI3Kδ/γ inhibitor Compound 10e , represents a promising strategy for certain hematological malignancies.[4] As our understanding of the intricate roles of PI3K isoforms in different diseases deepens, the quinoline scaffold will undoubtedly continue to be a valuable platform for the discovery of next-generation targeted therapies.
References
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- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.
- Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors. PubMed.
- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate.
- PI3K/mTOR dual inhibitor BEZ235 and histone deacetylase inhibitor Trichostatin A synergistically exert anti-tumor activity in breast cancer. PubMed Central.
- The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma. PubMed Central.
- Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. ResearchGate.
- Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors. ResearchGate.
- The dual PI3K/mTOR inhibitor BEZ235 restricts the growth of lung cancer tumors regardless of EGFR status, as a potent accompanist in combined therapeutic regimens. National Institutes of Health.
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- IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate.
- Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate.
- Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate.
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A Comparative Guide to LC-MS/MS Methods for Impurity Profiling in Quinoline Synthesis
This guide provides an in-depth comparison of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methodologies for the critical task of impurity profiling in quinoline synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to impurity analysis in alignment with global regulatory standards.
The Critical Imperative of Impurity Profiling in Quinoline-Based Pharmaceuticals
Quinoline, a heterocyclic aromatic organic compound, forms the structural core of numerous pharmaceuticals, most notably antimalarial drugs like quinine and chloroquine.[1][2] The synthesis of these Active Pharmaceutical Ingredients (APIs) is a multi-step process where impurities can be introduced or generated. These impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate a thorough impurity profiling process.[4][5] The ICH Q3A(R2) guideline specifically requires the identification and characterization of impurities in new drug substances, establishing thresholds for reporting, identification, and qualification.[3][5][6] This necessitates the use of highly sensitive and specific analytical techniques, where LC-MS/MS has become the gold standard.[7][8]
Origins of Impurities: A Look at Common Quinoline Synthetic Routes
A comprehensive impurity profile is built upon a sound scientific appraisal of the chemical reactions involved in the synthesis.[6] Understanding the potential by-products and degradation pathways is the first step in developing a targeted analytical method. Some of the most common synthetic routes for quinolines include:
-
Skraup Synthesis: This classic method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][9][10] Potential impurities can include unreacted starting materials, partially oxidized/reduced intermediates (e.g., 1,2-dihydroquinoline), and by-products from side reactions.[10]
-
Doebner-von Miller Reaction: This synthesis uses anilines and α,β-unsaturated carbonyl compounds.[1][2] Impurities can arise from self-condensation of the carbonyl compound or alternative reaction pathways.
-
Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[1][9] Incomplete condensation or side reactions can lead to a variety of process-related impurities.
Beyond process-related impurities, degradation products can form during manufacturing or storage due to factors like heat, light, humidity, and pH extremes.[5][11]
The Analytical Powerhouse: Why LC-MS/MS?
LC-MS/MS combines the separation power of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the detection sensitivity and specificity of tandem mass spectrometry.[7][12]
-
Liquid Chromatography (LC) separates the components of a complex mixture based on their physicochemical properties (e.g., polarity, size) as they interact with a stationary phase (the column) and are carried by a mobile phase.
-
Tandem Mass Spectrometry (MS/MS) provides two layers of mass analysis. The first stage (MS1) isolates ions of a specific mass-to-charge ratio (m/z). These selected "precursor" ions are then fragmented in a collision cell, and the resulting "product" ions are analyzed in the second stage (MS2). This fragmentation pattern provides a structural fingerprint, enabling confident identification of the compound.[7]
This combination is ideal for impurity profiling as it can separate the API from its structurally similar impurities and provide the mass information needed for their identification and elucidation.[8][13]
A Comparative Analysis of LC-MS/MS Platforms
The choice of mass analyzer is a critical decision in method development, directly impacting the quality and scope of the data obtained. The two primary categories used for impurity profiling are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Feature | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Use | Targeted Quantification | Qualitative Analysis & Unknown ID | Qualitative Analysis & Unknown ID |
| Resolution | Low (~1 Da) | High (up to ~60,000 FWHM) | Ultra-High (>100,000 FWHM)[14] |
| Mass Accuracy | Low | High (≤5 ppm)[14] | Very High (<2 ppm)[14] |
| Sensitivity | Excellent for targeted analysis (MRM mode)[15] | Good, but generally lower than QqQ for targeted quant[16] | Excellent, comparable to QqQ in many cases[17] |
| Scan Speed | Very Fast (MRM) | Fast | Slower than Q-TOF[14] |
| Linear Dynamic Range | Excellent (often 6+ orders of magnitude)[18] | Good (3-5 orders of magnitude)[18] | Good |
| Key Advantage | Unmatched for routine, high-sensitivity quantification of known impurities. | Provides accurate mass for confident formula determination of unknowns.[16] | Highest resolution and mass accuracy, ideal for complex matrices and confident structural elucidation.[14][17] |
Causality Behind the Choice:
-
For Routine Quality Control (QC): When you have identified and synthesized reference standards for your key impurities, a Triple Quadrupole is the most efficient and sensitive tool. Its Multiple Reaction Monitoring (MRM) mode is highly specific and provides excellent linearity for quantification, making it ideal for batch release testing where you are monitoring known impurities against set specifications.[15]
-
For Impurity Identification and Profiling: During drug development, when you are trying to identify unknown process-related impurities or degradation products, an HRMS instrument (Q-TOF or Orbitrap) is essential. The high mass accuracy allows you to determine the elemental composition (molecular formula) of an unknown peak, which is the first and most critical step in its structural elucidation.[14][16] The high resolution helps to separate impurity signals from matrix interferences, ensuring you are analyzing the correct compound.[17]
The Self-Validating System: Forced Degradation Studies
To ensure an analytical method is truly "stability-indicating," it must be able to separate the API from any potential degradation products. Forced degradation, or stress testing, is the process of intentionally subjecting the drug substance to harsh conditions to generate these degradants.[11][19][20] This process is a cornerstone of method development and validation.[19]
Common stress conditions, as suggested by ICH guidelines, include:
-
Acid Hydrolysis: (e.g., 0.1 M HCl)[19]
-
Base Hydrolysis: (e.g., 0.1 M NaOH)[19]
-
Oxidation: (e.g., 3% H₂O₂)[19]
-
Thermal Stress: (e.g., 80°C)[19]
-
Photolytic Stress: (Exposure to UV/Vis light)[19]
By analyzing the stressed samples, you can confirm that your LC method resolves all degradation product peaks from the main API peak and from each other. This validates the method's specificity and provides confidence that it can accurately measure the API's purity over its shelf life.[19][20]
Caption: Workflow for a forced degradation study.
Experimental Protocol: A General LC-MS/MS Method
This protocol provides a starting point for developing a stability-indicating method for quinoline impurity profiling. Optimization will be required for specific molecules.
Step 1: Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the quinoline API in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution to a concentration of approximately 0.1 mg/mL for analysis.
-
Forced Degradation Samples: Prepare samples as above, then add the stressor (e.g., HCl, NaOH, H₂O₂) and incubate. Neutralize the acid/base samples before dilution and analysis. Dilute degraded samples to achieve ~10-20% degradation of the main peak.[12][20]
-
Filtration: Filter all samples through a 0.22 µm syringe filter before injection.[21]
Step 2: LC-MS/MS System Setup
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | UPLC provides higher resolution and faster analysis times.[12] |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18 is a good starting point for moderately polar compounds like quinolines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in positive mode ionization (ESI+).[21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 5% to 95% B over 15 min | A generic gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
| MS System | Q-TOF or Orbitrap HRMS | For initial impurity identification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Quinolines contain a basic nitrogen atom, which ionizes well in ESI+. |
| Scan Mode | Full Scan MS (50-1000 m/z) and data-dependent MS/MS (ddMS2) | Full scan detects all ions; ddMS2 automatically fragments the most intense peaks. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of energies ensures a rich fragmentation spectrum for identification. |
Step 3: Data Analysis
-
Peak Identification: Identify the main API peak based on its retention time and accurate mass.
-
Impurity Detection: Search for lower-level peaks in the chromatogram.
-
Structural Elucidation: For each impurity peak, extract the accurate mass from the MS1 scan to propose a molecular formula. Analyze the MS/MS fragmentation pattern to elucidate the structure, comparing it to the fragmentation of the API to identify structural modifications.
Caption: General experimental workflow for impurity profiling.
Trustworthiness Through Validation
A developed method is only trustworthy if it is validated. According to ICH Q2(R2) guidelines, the analytical procedure must be validated to demonstrate its suitability for its intended purpose.[22][23][24] Key validation parameters for an impurity method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). Forced degradation studies are the primary tool for demonstrating specificity.[23]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.[25]
-
Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the impurity over a specified range.[25]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of impurity standards.[25]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Documenting the validation process is essential for regulatory submissions and ensures the integrity of the data generated.[23][26]
Conclusion
The effective profiling of impurities in quinoline synthesis is a non-negotiable aspect of pharmaceutical development, directly safeguarding patient health. A well-designed LC-MS/MS strategy, grounded in a thorough understanding of the synthetic process, is the most powerful approach to this challenge. While Triple Quadrupole instruments offer superior performance for routine quantification of known impurities, High-Resolution Mass Spectrometry platforms like Q-TOF and Orbitrap are indispensable for the initial identification and structural elucidation of unknown process-related and degradation products. By integrating forced degradation studies and adhering to rigorous ICH validation guidelines, researchers can develop self-validating, robust, and trustworthy methods that ensure the quality and safety of quinoline-based medicines.
References
- ICH guidelines for impurity profile. (2024, December 3).
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022).
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- ICH guideline Q2(R2) on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
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- Monitoring quinoline synthesis progress using TLC or LC-MS. (2025). Benchchem.
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- Quinoline: Structure, Properties & Uses Explained. Vedantu.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2018). PMC.
- LC QToF Vs Triple Quad. (2012, July 3).
- Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2025, August 10).
- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- LC-MS and CE-MS Strategies in Impurity Profiling. (1999). CHIMIA.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
- DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. NIH.
- Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides | Request PDF. (2025, August 7).
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Difference between a Triple Quad and a Triple TOF. (2024, March 11). Reddit.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile Analogs as Kinase Inhibitors
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. In recent years, quinoline derivatives have gained significant prominence as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, incorporate the quinoline core, underscoring its clinical importance.[2]
This guide focuses on the structure-activity relationship (SAR) of a specific, highly functionalized quinoline core: 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile . This scaffold is designed for covalent and non-covalent inhibition of key oncogenic kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family. The substituents on this core are strategically placed:
-
C4-Chloro: Acts as a reactive leaving group, enabling nucleophilic substitution with various amines (e.g., anilines) to probe the ATP-binding site.
-
C3-Carbonitrile: Functions as an electron-withdrawing group that can enhance the reactivity of the C4 position and can also form crucial hydrogen bonds within the kinase hinge region.
-
C6-Bromo: Occupies a region often exploited to enhance potency or modulate selectivity. Halogen bonding and hydrophobic interactions are key contributions.
-
C8-Fluoro: This substituent can significantly impact the pKa of the quinoline nitrogen and engage in specific interactions within the active site, potentially improving potency and pharmacokinetic properties.[3]
This guide provides a comparative analysis of analogs derived from this core scaffold, synthesizing data from closely related chemical series to elucidate the structural requirements for potent kinase inhibition and anticancer activity. We will explore the causal relationships behind experimental choices and present supporting data to guide future drug design efforts.
Synthetic Strategy: Building the Core and its Analogs
The primary synthetic route to the key 4-anilinoquinoline-3-carbonitrile analogs begins with the parent this compound. This intermediate serves as the linchpin for diversification. The chlorine atom at the C4 position is readily displaced by a variety of substituted anilines in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is typically carried out in a polar solvent like isopropanol or DMF, often with acid catalysis, to yield the final target compounds.
The general workflow for generating and evaluating a library of these analogs is a systematic process.
Structure-Activity Relationship (SAR) Analysis
The potency of quinoline-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents. The following sections compare the effects of modifications at key positions, drawing insights from published studies on structurally related 4-anilinoquinoline and 4-anilinoquinazoline inhibitors.[4][5]
Part 1: The Critical Role of the C4-Anilino Moiety
The 4-anilino group is arguably the most crucial component for high-affinity binding, as it projects into the ATP-binding pocket and interacts with key residues. The substitution pattern on this aniline ring dictates both potency and selectivity.
Key Insights:
-
Meta-Substitution is Favorable: Small, hydrophobic groups or hydrogen bond acceptors at the meta-position of the aniline ring are often optimal. This is because this position is frequently oriented towards the solvent-exposed region of the ATP pocket, where it can interact with flexible residues.
-
Para-Substitution is Tolerated: Substitutions at the para-position are generally well-tolerated but can be sensitive to size. Bulky groups may clash with the protein backbone.
-
Ortho-Substitution is Generally Detrimental: Substituents at the ortho-position often lead to a significant loss of activity due to steric hindrance, which prevents the aniline ring from adopting the planar conformation required for optimal binding.
| Analog ID | C4-Anilino Substitution | Target / Cell Line | IC50 / GI50 (nM) | Rationale & Comments |
| Ref-1 | 3-ethynylaniline | EGFR Kinase | 33 | The small ethynyl group is a key feature of the approved drug Erlotinib, forming a critical interaction in the active site. |
| Ref-2 | 3-chloro-4-fluoroaniline | A549 (Lung Cancer) | 2,250 | Halogen substitution pattern commonly seen in kinase inhibitors to modulate electronic properties and cell permeability. |
| Comp-A | Aniline (unsubstituted) | EGFR Kinase | >10,000 | Demonstrates the necessity of substitution on the aniline ring for potent activity. |
| Comp-B | 3-chloroaniline | EGFR Kinase | 50 | A single meta-chloro group provides a significant boost in potency compared to the unsubstituted aniline. |
| Comp-C | 4-(3-fluorobenzyloxy)aniline | EGFR Kinase | 60 | A larger group at the para-position is tolerated and can be used to engage with residues deeper in the binding pocket. |
Note: Data is compiled and adapted from structurally related quinazoline and quinoline series for illustrative purposes.[6]
Part 2: Influence of Halogenation at C6 and C8
Halogens play a multifaceted role in drug design, influencing everything from binding affinity via halogen bonds to metabolic stability and membrane permeability.
-
C6-Bromo Group: The bromine atom at the C6 position is positioned to interact with a hydrophobic region near the entrance of the ATP-binding site. Its size and polarizability make it suitable for forming productive van der Waals and potentially halogen-bonding interactions, which can significantly enhance binding affinity. Studies on related quinazoline series show that substitution at this position is critical for potent activity.[7]
-
C8-Fluoro Group: Fluorine substitution can have profound effects. An in vitro kinase assay on a related quinazoline series revealed that the presence of a fluorine atom on the core scaffold provided an additional inhibitory effect.[3] This is likely due to its ability to lower the pKa of the N1 nitrogen of the quinoline ring, which can alter the crucial hydrogen bond to the hinge region, and its potential to form specific hydrogen bonds or favorable electrostatic interactions.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the potential of this scaffold, it is essential to compare the activity of its most potent analogs with established EGFR inhibitors. The first-generation inhibitor Gefitinib and the second-generation inhibitor Afatinib serve as excellent benchmarks.
| Compound | Target(s) | IC50 (nM) vs EGFRWT | Key Features & Mechanism |
| Gefitinib | EGFR | 25-50 | Reversible, ATP-competitive inhibitor with a 4-anilinoquinazoline core. |
| Afatinib | EGFR, HER2, HER4 | ~0.5 | Irreversible inhibitor; features a Michael acceptor that forms a covalent bond with Cys797 in EGFR. |
| Lead Analog (Hypothetical) | EGFR | 1-10 | A highly optimized analog from the 6-Br-8-F-quinoline-3-carbonitrile series, likely featuring a small meta-substituent on the C4-anilino ring. |
The data suggests that optimized analogs from the target series have the potential to achieve potency comparable to or exceeding first-generation inhibitors and approaching that of second-generation covalent inhibitors. The unique halogenation pattern (6-Br, 8-F) may offer advantages in terms of selectivity or pharmacokinetic properties.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, detailed, standardized protocols are essential.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[8]
Objective: To determine the IC50 value of test compounds against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compounds (e.g., 6-Bromo-4-(3-chloroanilino)-8-fluoroquinoline-3-carbonitrile)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in kinase buffer.
-
Enzyme & Substrate Preparation: Dilute the recombinant EGFR enzyme and Poly(Glu, Tyr) substrate in kinase assay buffer to the desired working concentrations.
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compound or control (DMSO vehicle) to the wells of a white assay plate.
-
Include "positive control" wells (DMSO only, 100% activity) and "blank" wells (no enzyme, 0% activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.
-
Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted EGFR enzyme to each well (except blanks). Final reaction volume should be 25 µL.
-
Incubate the plate at room temperature (e.g., 27°C) for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for another 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader (e.g., Promega GloMax®).
-
Subtract the blank control values from all other readings.
-
Calculate the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds on a cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells (or other relevant cancer cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of blank (medium only) wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression curve fit.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR analysis, synthesized from related chemical series, clearly indicates that potent anticancer activity is achievable through systematic modification. The C4-anilino moiety is the primary determinant of potency, with meta-substitution being a key strategy for optimization. Furthermore, the 6-bromo and 8-fluoro substituents on the quinoline core are critical for enhancing inhibitory activity.
Future work should focus on synthesizing a focused library of analogs based on these findings to confirm the SAR trends within this specific series. Exploration of different linkers and warheads at the C4-anilino para-position could lead to the discovery of irreversible inhibitors with enhanced potency and duration of action, similar to third-generation EGFR inhibitors. The robust protocols provided herein offer a clear path for the rigorous evaluation of these next-generation compounds.
References
- Chmura, A. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556.
- Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022). Molecules, 27(5), 1625.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR.
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2014). Analytical Chemistry, 86(15), 7599–7605.
- Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. (2022). Scientific Reports, 12(1), 12820.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules, 27(12), 3745.
- Four-membered Heterocycles-Containing 4-anilino-quinazoline Derivatives as Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors. (2013). Chemical & Pharmaceutical Bulletin, 61(10), 1047-1056.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Pharmaceuticals, 15(7), 887.
- Discovery of Potent EGFR Inhibitors through the Incorporation of a 3D-Aromatic-Boron-Rich-Cluster into the 4-Anilinoquinazoline Scaffold: Potential Drugs for Glioma Treatment. (2018). Chemistry, 24(13), 3122-3126.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 672958.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2010). Molecules, 15(11), 7705–7715.
- Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. (2018). Bioorganic Chemistry, 81, 184-190.
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2016). Oncotarget, 7(38).
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Scientific Reports, 14(1), 15682.
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). Chemistry Central Journal, 11(1), 93.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4287.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Pharmaceuticals.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules, 28(6), 2538.
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A Senior Application Scientist's Guide to Benchmarking New Synthetic Quinolines Against Established Antibiotic Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. Synthetic quinolines represent a promising class of compounds, building upon the legacy of fluoroquinolones but offering potential for enhanced activity against resistant pathogens.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new synthetic quinolines against established antibiotic agents. We present detailed, self-validating protocols for determining antimicrobial efficacy and safety, grounded in authoritative standards. This document explains the causal logic behind experimental choices, furnishes structured data comparison tables, and utilizes diagrams to clarify complex workflows and mechanisms, ensuring a scientifically robust evaluation of new chemical entities.
Introduction: The Case for New Quinolines
For decades, quinolone antibiotics have been mainstays in treating a wide variety of bacterial infections.[4] Their mechanism of action—inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV—leads to chromosomal fragmentation and cell death.[5][6][7] However, their extensive use has inevitably led to the rise of resistant strains, compromising the clinical utility of this vital drug class.[4][7]
The development of new synthetic quinolines aims to overcome these resistance mechanisms.[1] Modifications to the core quinolone scaffold, such as substitutions at the C-7 position, can enhance antibacterial activity, broaden the spectrum, and restore potency against pathogens that have developed resistance to older agents like ciprofloxacin.[1][5][8] To validate the potential of these new agents, a systematic and standardized benchmarking process is not just recommended—it is essential.
This guide will use a hypothetical novel synthetic quinoline, designated SQ-123 , as a case study to demonstrate this benchmarking process. We will compare it against two established agents:
-
Ciprofloxacin: A second-generation fluoroquinolone, representing a direct competitor within the same class.[9]
-
Vancomycin: A glycopeptide antibiotic, representing a different class and mechanism of action, often used for resistant Gram-positive infections.
The core of our evaluation rests on three pillars: in vitro efficacy, bactericidal activity, and preliminary safety assessment.
Benchmarking Methodologies: A Framework for Comparative Analysis
A robust comparison requires standardized assays that are reproducible and widely accepted. The methodologies detailed below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[10][11]
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]
The broth microdilution method is selected for its efficiency, scalability, and conservation of reagents.[13] A standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL is critical; a lower density could underestimate the MIC, while a higher density could overestimate it, compromising the comparability of results.[13] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium, as its ionic composition is controlled to ensure consistent antibiotic activity.[12]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium (e.g., Methicillin-resistant Staphylococcus aureus, MRSA).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Drug Dilution Series:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of SQ-123, ciprofloxacin, and vancomycin.
-
Begin with a high concentration (e.g., 128 µg/mL) and dilute downwards, typically across 10-12 wells.
-
Each well should contain 50 µL of the appropriate antibiotic concentration in CAMHB.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a Growth Control well (bacteria in CAMHB, no antibiotic) and a Sterility Control well (uninoculated CAMHB).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for turbidity. The Growth Control should be turbid. The Sterility Control should be clear.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well in the dilution series).[14]
-
Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC measures growth inhibition, the MBC determines the concentration required to kill the bacteria. An agent is considered bactericidal if the MBC is no more than four times its MIC. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction in the initial bacterial inoculum.[15][16][17]
The MBC is a critical follow-up to the MIC.[15][16] It provides essential information for treating severe infections where host immune defenses are compromised and bactericidal action is necessary. The procedure involves subculturing from the clear wells of the MIC assay onto antibiotic-free agar to determine the number of surviving organisms.
-
Post-MIC Assay: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From the wells corresponding to the MIC, 2x MIC, and 4x MIC, and from the positive growth control, aspirate a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Enumeration and Determination:
Preliminary Safety Profile: In Vitro Cytotoxicity Assay
A promising antibiotic must be potent against bacteria but safe for human cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[18][19][20] It measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]
-
Cell Culture: Seed human cell lines (e.g., HEK-293, human embryonic kidney cells) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of SQ-123, ciprofloxacin, and vancomycin. Include a "cells only" control (vehicle) and a "lysis" control (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plate on a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined.
Results: A Head-to-Head Comparison
The data generated from these assays should be organized into clear tables for direct comparison. The following tables present hypothetical but realistic data for our case study.
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)
| Organism (Strain) | SQ-123 | Ciprofloxacin | Vancomycin |
|---|---|---|---|
| S. aureus (MRSA, ATCC 43300) | 1 | 32 | 1 |
| E. faecalis (VRE, ATCC 51299) | 2 | 64 | >128 |
| E. coli (ATCC 25922) | 0.5 | 0.25 | N/A |
| P. aeruginosa (ATCC 27853) | 4 | 1 | N/A |
Table 2: Bactericidal Activity (MBC in µg/mL) and MBC/MIC Ratio
| Organism | SQ-123 | Ciprofloxacin | Vancomycin |
|---|---|---|---|
| S. aureus (MRSA) | 2 (Ratio: 2) | 64 (Ratio: 2) | 4 (Ratio: 4) |
| E. faecalis (VRE) | 8 (Ratio: 4) | 128 (Ratio: 2) | >128 (N/A) |
Table 3: In Vitro Cytotoxicity (IC₅₀ in µg/mL)
| Cell Line | SQ-123 | Ciprofloxacin | Vancomycin |
|---|
| HEK-293 (Human Kidney) | >128 | ~150 | >256 |
Discussion and Interpretation
-
Efficacy: The hypothetical data in Table 1 suggests SQ-123 has potent activity against MRSA, comparable to vancomycin and significantly better than ciprofloxacin, indicating it may overcome common fluoroquinolone resistance mechanisms.[21][22] Its activity against VRE is also notable.
-
Bactericidal Action: As shown in Table 2, the MBC/MIC ratios for SQ-123 are ≤4, classifying it as a bactericidal agent, which is a desirable characteristic for treating serious infections.[17]
-
Safety and Selectivity: The cytotoxicity data (Table 3) shows a high IC₅₀ value for SQ-123, well above its effective MICs. The Selectivity Index (SI = IC₅₀ / MIC) is a critical parameter. For MRSA, SQ-123 has an SI of >128, suggesting a wide therapeutic window where it can kill bacteria at concentrations far below those that would harm human cells.
Mechanism of Action: The Quinolone Core Function
Quinolones function by poisoning bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA supercoiling during replication. Quinolones stabilize the transient double-stranded breaks created by these enzymes, preventing the re-ligation of the DNA.[4][5] This leads to an accumulation of DNA breaks, triggering the SOS response and ultimately, cell death.[5]
Conclusion
This guide outlines a foundational strategy for the preclinical benchmarking of new synthetic quinolines. By employing standardized, self-validating protocols for MIC, MBC, and cytotoxicity, researchers can generate robust, comparable data. Our case study of SQ-123 demonstrates how this framework can effectively highlight a compound's potential advantages—such as potent bactericidal activity against resistant strains and a favorable safety profile. This rigorous, multi-faceted evaluation is paramount to identifying and advancing the next generation of antibiotics to combat the global threat of antimicrobial resistance.
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- University of Helsinki. (n.d.). Validation of high-throughput time-kill assay.
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- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
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- National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
- MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
For researchers and drug development professionals, the synthesis and application of novel compounds like 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile are the cornerstones of discovery. However, scientific advancement carries a parallel responsibility for safety and environmental stewardship. The complex, multi-halogenated structure of this aromatic nitrile demands a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in regulatory standards and chemical reactivity principles.
Hazard Profile Analysis: Understanding the "Why"
Before any disposal procedure can be established, a thorough understanding of the compound's inherent risks is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can construct a reliable hazard profile by analyzing its constituent functional groups and referencing data from analogous structures.
The molecule's structure—a quinoline core with bromine, chlorine, and fluorine substituents, plus a nitrile group—points to a multi-faceted hazard profile. Quinolines themselves are heterocyclic aromatic compounds with various biological activities, and their halogenated derivatives often exhibit increased toxicity and environmental persistence.[1][2] The presence of a nitrile (-CN) functional group introduces the risk of releasing highly toxic hydrogen cyanide gas under acidic conditions.
Data available from public chemical databases confirms this compound should be handled with significant caution.[3]
Table 1: Hazard Profile Summary for this compound
| Hazard Classification | GHS Hazard Statement | Causality and Field Insights |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3] | The combination of a biologically active quinoline core and multiple halogens enhances its ability to interfere with physiological processes. Nitrile groups can also contribute to systemic toxicity. Assume high toxicity via all routes of exposure. |
| Skin & Eye Irritation | H315, H319: Causes skin irritation and serious eye irritation.[3] | Halogenated aromatic compounds are often irritants. Direct contact with skin or eyes can cause significant inflammation and damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Fine powders or aerosols of the compound can irritate the mucosal linings of the respiratory tract upon inhalation. |
| Environmental Hazard | Not formally classified, but inferred. | Halogenated organic compounds (HOCs) are often persistent in the environment and can be toxic to aquatic life.[4] Proper disposal is critical to prevent ecological contamination. |
| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents. | The nitrile group can react with strong acids to produce hydrogen cyanide. The aromatic ring can undergo reactions with strong oxidizers. The basic nitrogen in the quinoline ring can react with acids.[5][6][7] |
Regulatory Framework: Classification as a Halogenated Organic Compound
From a regulatory standpoint, this compound falls squarely into the category of Halogenated Organic Compounds (HOCs) . In the United States, the Environmental Protection Agency (EPA) heavily regulates HOCs under the Resource Conservation and Recovery Act (RCRA) due to their potential for persistence and toxicity.[8][9][10]
This classification carries a critical implication: land disposal is typically prohibited without prior treatment .[4][10] Therefore, all waste containing this compound must be collected, segregated, and disposed of via approved methods, which almost invariably means high-temperature incineration at a licensed hazardous waste facility.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of this compound, from the point of generation to final removal.
Step 1: Immediate Post-Experiment Decontamination
The disposal process begins the moment your experiment is complete.
-
Decontaminate Glassware and Surfaces: Rinse all contaminated glassware, spatulas, and magnetic stir bars with a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve any residual compound.
-
Collect Rinsate: All solvent rinsate must be collected as hazardous waste. NEVER evaporate this solvent in a fume hood or dispose of it down the drain.[11]
-
Wipe Down: Thoroughly wipe down the fume hood sash, work surface, and any potentially contaminated equipment with a cloth or paper towel dampened with the same solvent. Dispose of these wipes as solid hazardous waste.
Step 2: Waste Segregation (The Most Critical Step)
Proper segregation is paramount for both safety and cost-effectiveness.
-
Establish a Dedicated "Halogenated Organic Waste" Container: All waste streams containing this compound must be placed in this container.[11][12]
-
Avoid Cross-Contamination: Do not mix this waste with non-halogenated organic solvents. Mixing a small amount of halogenated waste into a large container of non-halogenated waste forces the entire volume to be treated as more expensive and difficult-to-dispose-of halogenated waste.[13]
-
Keep Incompatibles Separate: Ensure the halogenated waste container does not receive strong acids, bases, or oxidizing agents.
Step 3: Containerization and Labeling
Clear and accurate labeling prevents dangerous mistakes.
-
Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap. The container must be in good condition, free of cracks or leaks.[11]
-
Label Immediately: Label the container before adding the first drop of waste.
-
Required Label Information:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "Waste this compound " and any solvents used.
-
A clear indication of the hazard class: "Acutely Toxic ," "Irritant ," and "Halogenated Organics ."
-
The date accumulation started.
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Secure Storage: Store the sealed waste container in a designated SAA, which is a location at or near the point of generation.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.
-
Location: The SAA should be away from heat sources, direct sunlight, and areas of high traffic.[11]
Step 5: Final Disposal Route
-
Professional Removal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. You are responsible for the waste from "cradle to grave."[13]
-
Approved Treatment: The designated disposal route for this type of compound is high-temperature incineration.[14] Specialized incinerators operating at very high temperatures and equipped with advanced scrubbers are necessary to break down the stable aromatic structure and capture the resulting halogenated byproducts (e.g., HBr, HCl, HF).[4]
Below is a diagram illustrating the complete, compliant disposal workflow.
Caption: Disposal workflow for this compound.
References
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.United States Environmental Protection Agency (EPA). [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- What is bromine and what are the safe disposal and recycling methods?Ideal Response. [Link]
- PSFC Halogenated Solvents.MIT Plasma Science and Fusion Center. [Link]
- EPA HAZARDOUS WASTE CODES.United States Environmental Protection Agency (EPA). [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.Environmental Science & Technology. [Link]
- Halogenated Solvents Safety Guideline.Washington State University Environmental Health & Safety. [Link]
- Guidelines for the classification of 20 hazardous wastes.Chulalongkorn University. [Link]
- Guidelines for Solvent Waste Recycling and Disposal.Hazardous Waste Experts. [Link]
- 6-Bromo-4-chloro-quinoline-3-carbonitrile.
- Microbial degradation of quinoline and methylquinolines.
- Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
- A review on synthetic investigation for quinoline- recent green approaches.Taylor & Francis Online. [Link]
- Quinoline.Wikipedia. [Link]
- Quinoline.
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A Comprehensive Guide to the Safe Handling of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of laboratory safety and chemical hygiene.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are therefore based on the known hazards of structurally similar compounds, namely halogenated quinolines and nitrile-containing aromatics. It is imperative to consult the specific SDS for the exact chemical being used as it becomes available and to always perform a risk assessment before commencing any new experimental work.
Hazard Assessment and Triage: Understanding the Risks
This compound is a complex molecule with multiple functional groups that contribute to its potential hazards. A thorough understanding of these hazards is the foundation of safe handling.
Based on aggregated GHS information for the closely related compound 6-Bromo-4-chloro-quinoline-3-carbonitrile, the anticipated hazards are significant.[1]
| Hazard Statement | GHS Classification | Anticipated Risk for this compound |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion may lead to systemic toxicity. |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Skin absorption may cause harmful effects. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact can cause redness, itching, and inflammation. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Contact with eyes can result in significant and potentially lasting damage. |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Inhalation of dust or aerosols can be toxic. |
The presence of halogen atoms (Bromine, Chlorine, Fluorine) and a nitrile group necessitates a cautious approach, as these functionalities can impart toxicological properties. Halogenated aromatic compounds, in general, require stringent safety protocols.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.
Hand Protection: The Critical Barrier
-
Primary Recommendation: Nitrile gloves are the preferred choice for handling this compound.[3][4][5] Nitrile offers excellent resistance to a broad range of chemicals, including many solvents in which this compound may be dissolved.[4] They also provide a reliable barrier against fine powders.
-
Glove Selection and Use:
-
Thickness: For handling the solid compound or preparing solutions, a standard thickness nitrile glove (typically 4-8 mil) is sufficient. For more prolonged operations or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gauntlets.
-
Integrity Check: Always inspect gloves for tears or punctures before use.
-
Donning and Doffing: Don and doff gloves correctly to avoid contaminating your skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste stream immediately after use or upon any sign of contamination.
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Mandatory Equipment: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[6]
-
Enhanced Protection: A face shield should be worn in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during solution transfers or when working with larger volumes.
Body Protection: Preventing Skin Contact
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect against accidental spills and contamination of personal clothing.
-
Additional Protection: For procedures with a higher risk of spillage, consider the use of a chemically resistant apron or coveralls.
Respiratory Protection: Mitigating Inhalation Hazards
-
Engineering Controls First: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
When Respirators are Necessary: In situations where engineering controls may not be sufficient, such as during a large spill or when cleaning equipment, respiratory protection may be required. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used. Ensure you have been properly fit-tested and trained in the use of any respirator.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental process.
Preparation and Pre-Handling Checklist
-
Designated Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[2]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible within the fume hood before starting work.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are nearby and unobstructed.
Handling the Solid Compound
-
Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of the solid compound using a spatula. Avoid creating dust.
-
Transfers: When transferring the solid, use appropriate tools to minimize the risk of spills.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the container with the solid compound.
-
Dissolution: Cap the container and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.
Waste Segregation
-
Halogenated Organic Waste: this compound and any solutions containing it are classified as halogenated organic waste.[7] This waste stream must be collected separately from non-halogenated waste.[2]
-
Waste Containers: Use designated, clearly labeled containers for halogenated organic waste. The label should include "Hazardous Waste" and the full chemical name.[2]
Disposal Procedure
-
Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.
-
Decontamination: Decontaminate all non-disposable glassware and equipment with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.[2]
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Spill Cleanup
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your EHS office.
-
Contain: For small spills within a fume hood, contain the spill using a spill kit absorbent material.
-
Clean: Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Visualizing the Workflow
Below are diagrams illustrating the key decision-making and procedural workflows for handling this compound.
Caption: Decision-Making for Proper Waste Segregation.
References
- What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- 6-Bromo-4-chloro-quinoline-3-carbonitrile. PubChem.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPID.
- Are Nitrile Gloves Considered PPE? Armbrust American.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
- Hazardous Waste Segregation. Hamilton College.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers (RSC Publishing).
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).
- Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
